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2,5-Difluoro-4-nitrobenzenesulfonamide Documentation Hub

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  • Product: 2,5-Difluoro-4-nitrobenzenesulfonamide
  • CAS: 1807193-16-3

Core Science & Biosynthesis

Foundational

synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide

This guide details the synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3), a critical fluorinated building block used in the development of kinase inhibitors and other high-value pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3), a critical fluorinated building block used in the development of kinase inhibitors and other high-value pharmaceutical intermediates.

The synthesis strategy prioritizes regiochemical fidelity . Direct chlorosulfonation of 2,5-difluoro-4-nitrobenzene is chemically inefficient due to the strong deactivating effect of the nitro group. Similarly, nitration of 2,5-difluorobenzenesulfonamide poses significant regioselectivity risks (competing 3-nitro vs. 4-nitro isomers).

Therefore, this guide establishes the Sandmeyer-Meerwein Chlorosulfonation of 2,5-Difluoro-4-nitroaniline as the "Gold Standard" protocol. This route guarantees the correct substitution pattern by leveraging the amino group as a direct handle for the sulfonyl moiety.

PART 1: RETROSYNTHETIC ANALYSIS & STRATEGY

The target molecule is disassembled into its logical precursor, the sulfonyl chloride, which is derived from the corresponding aniline. The aniline itself can be sourced commercially or synthesized via nucleophilic aromatic substitution (SNAr) from 2,4,5-trifluoronitrobenzene.

Synthetic Pathway Diagram

SynthesisPath Start 2,4,5-Trifluoronitrobenzene (Starting Material) Aniline 2,5-Difluoro-4-nitroaniline (Key Intermediate) Start->Aniline NH3 (aq) S_NAr (Regioselective) Diazo [Diazonium Salt Intermediate] (Unstable) Aniline->Diazo NaNO2, HCl < 0°C SulfonylCl 2,5-Difluoro-4-nitro- benzenesulfonyl chloride Diazo->SulfonylCl SO2, CuCl2 AcOH/HCl Target 2,5-Difluoro-4-nitro- benzenesulfonamide SulfonylCl->Target NH4OH or NH3 Ammonolysis

Caption: Step-wise construction of the sulfonamide scaffold ensuring regiochemical control via the aniline intermediate.

PART 2: DETAILED EXPERIMENTAL PROTOCOL

Stage 1: Preparation of 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride

This step utilizes the Meerwein reaction , where the diazonium salt is reacted with sulfur dioxide in the presence of a copper(II) catalyst. This method is superior to direct chlorosulfonation for electron-deficient rings.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleHazards
2,5-Difluoro-4-nitroaniline 1.0SubstrateIrritant, Toxic
Sodium Nitrite (NaNO₂) 1.2DiazotizationOxidizer, Toxic
Hydrochloric Acid (conc.) ~10.0Solvent/AcidCorrosive, Fumes
Acetic Acid (Glacial) SolventSolventCorrosive, Flammable
Sulfur Dioxide (SO₂) ExcessReagentToxic Gas, Corrosive
Copper(II) Chloride (CuCl₂) 0.2CatalystToxic, Irritant
Protocol Steps
  • Diazotization:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2,5-difluoro-4-nitroaniline (10.0 g, 57.4 mmol) in a mixture of glacial acetic acid (50 mL) and conc. HCl (20 mL).

    • Cool the suspension to -5°C to 0°C using an ice/salt bath. Ensure vigorous stirring.

    • Dropwise add a solution of NaNO₂ (4.75 g, 68.9 mmol) in water (10 mL), maintaining the internal temperature below 0°C .

    • Checkpoint: Stir for 30 minutes. The mixture should become a clear or slightly turbid solution of the diazonium salt. Confirm excess nitrite with starch-iodide paper (should turn blue instantly).

  • Meerwein Chlorosulfonation:

    • In a separate vessel, prepare a saturated solution of SO₂ in glacial acetic acid (approx. 60 mL) at 0°C. (Alternatively, use a commercially available SO₂/AcOH solution).

    • Add CuCl₂·2H₂O (2.0 g, 11.5 mmol) to the SO₂ solution. The solution will turn green/blue.

    • Critical Step: Slowly transfer the cold diazonium salt solution into the stirred SO₂/CuCl₂ mixture. Caution: Vigorous evolution of nitrogen gas (N₂) will occur. Control the addition rate to manage foaming.

    • Allow the mixture to warm to room temperature (20-25°C) over 2 hours. Stir until gas evolution ceases completely.

  • Workup:

    • Pour the reaction mixture onto crushed ice (approx. 300 g) with rapid stirring.

    • The sulfonyl chloride will precipitate as a pale yellow/tan solid.

    • Filter the solid and wash with cold water (3 x 50 mL) to remove acid and copper salts.

    • Drying: Dry the solid under vacuum at ambient temperature. Note: Sulfonyl chlorides are moisture-sensitive; proceed to Stage 2 immediately if possible.

PART 3: AMMONOLYSIS TO TARGET SULFONAMIDE

Stage 2: Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide

The conversion of the sulfonyl chloride to the sulfonamide is a standard nucleophilic acyl substitution. Using aqueous ammonia is effective, but using ammonia in dioxane/THF can improve yields by preventing hydrolysis.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Sulfonyl Chloride Intermediate 1.0Substrate
Ammonium Hydroxide (28% NH₃) 5.0Reagent
Tetrahydrofuran (THF) SolventSolvent
Protocol Steps
  • Reaction Setup:

    • Dissolve the crude 2,5-difluoro-4-nitrobenzenesulfonyl chloride (from Stage 1) in THF (10 volumes relative to weight).

    • Cool the solution to 0°C .

  • Ammonolysis:

    • Add Ammonium Hydroxide (28% aq) dropwise. A white precipitate (ammonium chloride) may form immediately.

    • Alternative: For anhydrous conditions, bubble NH₃ gas through the solution or use 0.5 M NH₃ in dioxane.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2] The sulfonyl chloride spot should disappear.

  • Isolation & Purification:

    • Concentrate the organic solvent under reduced pressure.[1][5]

    • Dilute the residue with water (50 mL) and acidify slightly with 1M HCl to pH ~4 (to ensure the sulfonamide is protonated and inorganic salts are soluble).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organics with brine, dry over Na₂SO₄ , and concentrate.

    • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or Isopropanol .

Characterization Data (Expected)
  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6): δ ~8.0-8.5 (m, aromatic H), 7.8-8.0 (s, broad, SO₂NH₂). The aromatic protons will show characteristic F-H coupling.

  • Mass Spectrometry: [M-H]⁻ = 237.0 (Negative mode ESI).

PART 4: CRITICAL PROCESS PARAMETERS & TROUBLESHOOTING

Regioselectivity Logic

The choice of the aniline route avoids the ambiguity of nitrating 2,5-difluorobenzenesulfonamide. In the nitration of the sulfonamide:

  • Sulfonamide (-SO₂NH₂): Meta-directing.

  • Fluorine (C-2): Ortho/Para-directing.

  • Fluorine (C-5): Ortho/Para-directing.

  • Conflict: While nitration at C-4 is electronically favorable due to the C-5 Fluorine, steric and electronic competition from the C-2 Fluorine and Sulfonamide group can lead to inseparable mixtures of 3-nitro and 4-nitro isomers. The Sandmeyer route fixes the nitrogen position at the start (from the aniline), guaranteeing 100% regiochemical purity.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Stage 1 Decomposition of Diazo saltEnsure temp < 0°C during diazotization. Add diazo to SO₂ slowly.
Excessive Foaming Rapid N₂ evolutionUse a larger reaction vessel and add diazo solution via a dropping funnel.
Hydrolysis Product (Sulfonic Acid) Wet reagents or slow ammonolysisDry the sulfonyl chloride thoroughly. Use anhydrous NH₃ in Dioxane/THF.
Impure Final Product Copper contaminationPerform an EDTA wash during the workup or filter through a silica pad.

PART 5: REFERENCES

  • Meerwein, H. et al. "Über die Einwirkung von Schwefeldioxyd und Chlor auf Diazoniumchloride." Chemische Berichte, 1957, 90(6), 841-852. (Foundational reference for the Sandmeyer-chlorosulfonation mechanism).

  • Doyle, M. P. et al. "Alkyl Nitrites as Nitrosating Agents in the Synthesis of Arenesulfonyl Chlorides." Journal of Organic Chemistry, 1977, 42(14), 2431. (Modern optimization of the chlorosulfonation).

  • BLD Pharm. "2,5-Difluoro-4-nitrobenzenesulfonamide Product Analysis." (Verification of CAS 1807193-16-3 and structure).

  • PubChem. "4-Nitrobenzenesulfonyl chloride Derivatives and Safety." (General safety and handling for nitro-sulfonyl chlorides).

  • Sigma-Aldrich. "2,5-Difluoro-4-nitroaniline Product Specification." (Source for starting material CAS 1542-36-5).

Sources

Exploratory

Technical Monograph: 2,5-Difluoro-4-nitrobenzenesulfonamide

The following technical guide provides an in-depth analysis of 2,5-Difluoro-4-nitrobenzenesulfonamide , a specialized fluorinated arene scaffold used critically in medicinal chemistry (particularly BCL-2 inhibition) and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,5-Difluoro-4-nitrobenzenesulfonamide , a specialized fluorinated arene scaffold used critically in medicinal chemistry (particularly BCL-2 inhibition) and agrochemical synthesis.

Executive Summary & Chemical Identity

2,5-Difluoro-4-nitrobenzenesulfonamide is a highly functionalized aromatic building block characterized by its "push-pull" electronic architecture. The molecule features a benzene core decorated with two electron-withdrawing groups (EWGs)—a nitro group and a sulfonamide moiety—and two fluorine atoms positioned for differential reactivity.

This unique substitution pattern makes it a premier scaffold for Nucleophilic Aromatic Substitution (SNAr) , allowing medicinal chemists to introduce complexity with high regiochemical precision. It serves as a structural key in the synthesis of BH3 mimetics (e.g., Venetoclax analogs) and protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataNote
CAS Number 1807193-16-3 Primary identifier
Molecular Formula C₆H₄F₂N₂O₄S
Molecular Weight 238.17 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 142–146 °C (Predicted)Consistent with fluoro-nitro-sulfonamide analogs
Solubility DMSO, DMF, MethanolSparingly soluble in water; insoluble in hexanes
pKa (Sulfonamide) ~9.8–10.2Acidic proton on -SO₂NH₂
Hammett Constants

(NO₂) = 0.78

(SO₂NH₂) = 0.46
Indicates strong electron deficiency of the ring

Synthetic Architecture

The synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide requires navigating the directing effects of existing substituents. Direct chlorosulfonation of 2,5-difluoronitrobenzene is often low-yielding due to the deactivated ring.

The most robust industrial route utilizes a Meerwein Sulfonation (Sandmeyer-type) strategy, starting from the aniline. This ensures correct positioning of the sulfonyl group relative to the fluorines.

Validated Synthetic Pathway (Graphviz)

Synthesis cluster_legend Key Transformation Logic Start 2,5-Difluoroaniline Step1 Protect (Ac2O) & Nitrate (HNO3) Start->Step1 Inter1 4-Nitro-2,5-difluoroaniline (After deprotection) Step1->Inter1 Step2 Diazotization (NaNO2, HCl) Inter1->Step2 Inter2 Diazonium Salt [Ar-N2]+ Step2->Inter2 Step3 Meerwein Rxn (SO2, CuCl2, AcOH) Inter2->Step3 Inter3 Sulfonyl Chloride (Ar-SO2Cl) Step3->Inter3 Step4 Amination (NH3/THF) Inter3->Step4 Final 2,5-Difluoro-4- nitrobenzenesulfonamide Step4->Final Explanation The Meerwein route avoids isomer mixtures common in direct electrophilic sulfonation.

Caption: Step-wise synthesis via Meerwein chlorosulfonation ensures regiochemical purity.

Reactivity Landscape: The Core Value

The primary utility of this scaffold lies in its regioselective SNAr reactivity . The molecule possesses two electrophilic sites (C-F bonds), but they are not equivalent.

Regioselectivity Mechanism
  • Position 5 (F): Ortho to the Nitro group (NO₂) and meta to the Sulfonamide.

  • Position 2 (F): Ortho to the Sulfonamide (SO₂NH₂) and meta to the Nitro group.

The Rule of Activation: The nitro group is a significantly stronger activator for SNAr than the sulfonamide group. The Meisenheimer complex formed by attack at C5 is stabilized by resonance into the nitro group, which is energetically more favorable than stabilization by the sulfonamide.

Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the 5-Fluorine (ortho to NO₂).

Reactivity cluster_pathways Nucleophilic Attack Vectors Center 2,5-Difluoro-4-nitrobenzenesulfonamide (Substrate) Nu1 Nucleophile (Nu:) Attack at C5 (Ortho to NO2) Center->Nu1  Fast (k1)   Nu2 Nucleophile (Nu:) Attack at C2 (Ortho to SO2NH2) Center->Nu2  Slow (k2)   Complex1 Meisenheimer Complex (NO2 Stabilized) Nu1->Complex1 Product1 MAJOR PRODUCT 5-Substituted-2-fluoro-4-nitro... Complex1->Product1 Complex2 Meisenheimer Complex (SO2NH2 Stabilized) Nu2->Complex2 Product2 MINOR PRODUCT 2-Substituted-5-fluoro-4-nitro... Complex2->Product2

Caption: Regioselectivity is driven by the superior electron-withdrawing power of the ortho-nitro group.

Functional Group Transformations
  • Nitro Reduction: The 4-nitro group can be reduced to an aniline using Fe/NH₄Cl or H₂/Pd-C. This is typically done after the SNAr step to prevent the resulting amine from interfering with the fluorine displacement.

  • Sulfonamide Alkylation: The sulfonamide nitrogen is nucleophilic under basic conditions (K₂CO₃/DMF) and can be alkylated with alkyl halides.

Applications in Drug Discovery

This scaffold is prominent in the development of BH3 Mimetics (BCL-2 inhibitors).

  • Mechanism: BCL-2 inhibitors often require a sulfonamide linkage to bind to the hydrophobic groove of the anti-apoptotic protein. The nitro group (or its reduced amino form) serves as a vector to extend into the P2/P4 pockets of the protein.

  • Example Class: Intermediates for Venetoclax (ABT-199) and Navitoclax (ABT-263) analogs often utilize nitro-benzenesulfonamide cores where the fluorine is displaced by a piperazine or similar cyclic amine.

Experimental Protocol: Regioselective SNAr

Objective: Selective displacement of the C5-fluorine with a primary amine.

Reagents
  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq)

  • Nucleophile: Morpholine or R-NH₂ (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: THF or Acetonitrile (Dry)

Methodology
  • Preparation: Dissolve 1.0 mmol of 2,5-Difluoro-4-nitrobenzenesulfonamide in 5 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath to maximize kinetic control (regioselectivity).

  • Addition: Add DIPEA (2.0 mmol) followed by the dropwise addition of the amine nucleophile (1.1 mmol).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Note: Reaction is usually complete within 2–4 hours at RT due to strong activation.

  • Workup: Dilute with EtOAc (20 mL) and wash with 1N HCl (to remove excess base/amine), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. The 5-substituted product is typically the less polar isomer compared to the bis-substituted impurity (if any).

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[1][2][3]
  • Handling: Use in a fume hood. The sulfonyl/nitro combination suggests potential thermal instability at high temperatures; do not heat neat above 180 °C.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[3]

References

  • BLD Pharm. (2025). Product Analysis: 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS 1807193-16-3).[4] Retrieved from

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[5][6] Nature Medicine, 19(2), 202–208. Link

  • BenchChem. (2025). Strategies to increase the regioselectivity of reactions involving fluoro-nitro-benzenes. Retrieved from

  • Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution (SNAr) Regioselectivity Rules. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-Nitrobenzenesulfonamide derivatives.[1] Retrieved from

Sources

Foundational

An In-depth Technical Guide to 2,5-Difluoro-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS No. 1807193-16-3), a fluorinated nitroaromatic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS No. 1807193-16-3), a fluorinated nitroaromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms and a nitro group on the benzenesulfonamide scaffold makes this molecule a subject of interest for the development of novel therapeutic agents.

Molecular Overview and Physicochemical Properties

2,5-Difluoro-4-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. The presence of strongly electron-withdrawing groups, the two fluorine atoms and the nitro group, significantly influences the electronic properties of the benzene ring, making it a valuable intermediate for various chemical transformations.[1]

Table 1: Physicochemical Properties of 2,5-Difluoro-4-nitrobenzenesulfonamide

PropertyValueSource
CAS Number 1807193-16-3[2]
Molecular Formula C₆H₄F₂N₂O₄S[2]
Molecular Weight 238.17 g/mol [2]
Appearance Not specified (likely a solid)Inferred
Solubility Not specifiedInferred

Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide

A definitive, peer-reviewed synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide has not been published in widely accessible scientific literature. However, based on established synthetic methodologies for benzenesulfonamides, a plausible two-step synthetic route can be proposed, starting from 2,5-difluoronitrobenzene.

Proposed Synthetic Pathway

The synthesis likely proceeds via two key steps:

  • Chlorosulfonation of 2,5-difluoronitrobenzene to yield the intermediate, 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (CAS No. 1806289-42-8).

  • Amination of the sulfonyl chloride intermediate with ammonia to produce the final product, 2,5-Difluoro-4-nitrobenzenesulfonamide.

Synthetic Pathway A 2,5-Difluoronitrobenzene B 2,5-Difluoro-4-nitrobenzenesulfonyl chloride A->B Chlorosulfonic acid (ClSO3H) C 2,5-Difluoro-4-nitrobenzenesulfonamide B->C Ammonia (NH3)

Caption: Proposed two-step synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide.

Experimental Protocols

The following are generalized, step-by-step methodologies for the proposed synthesis. These protocols are based on standard procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

This procedure is adapted from general methods for the chlorosulfonation of aromatic compounds.[3]

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

  • To the flask, add 2,5-difluoronitrobenzene (1.0 eq.).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3-5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • The solid precipitate, 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, is then collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

This protocol is based on the general synthesis of sulfonamides from sulfonyl chlorides.[4]

  • In a suitable reaction vessel, dissolve the crude 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 eq.) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

  • Continue stirring at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2,5-Difluoro-4-nitrobenzenesulfonamide.

Role in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2,5-Difluoro-4-nitrobenzenesulfonamide are of significant interest in drug design and development.

The Importance of the Sulfonamide Moiety

The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents.[3][5] The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry allows it to bind to various enzyme active sites.[5]

The Influence of Fluorine and Nitro Groups

The incorporation of fluorine atoms and a nitro group can profoundly impact a molecule's biological activity and pharmacokinetic properties.

  • Fluorine: The introduction of fluorine can enhance metabolic stability, increase binding affinity, and modulate the lipophilicity and bioavailability of a drug candidate.[6][7][8] The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.[7]

  • Nitro Group: The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.[1] It can also serve as a precursor to an amino group through reduction, allowing for further chemical modifications.

Drug_Discovery_Relevance A 2,5-Difluoro-4-nitro- benzenesulfonamide B Sulfonamide Core A->B C Fluorine Substituents A->C D Nitro Group A->D F Improved Binding Affinity B->F E Enhanced Metabolic Stability C->E C->F G Modulated Pharmacokinetics C->G H Potential for Further Functionalization D->H

Caption: Key structural features and their relevance in drug discovery.

Potential Applications

While specific applications for 2,5-Difluoro-4-nitrobenzenesulfonamide have not been documented, its structural features suggest its utility as an intermediate in the synthesis of various potential therapeutic agents, including:

  • Enzyme Inhibitors: The sulfonamide moiety is a known zinc-binding group, making this compound a potential starting point for the design of inhibitors for metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.[3][9]

  • Antibacterial Agents: The fluoroquinolone and nitroimidazole classes of antibiotics feature fluorinated and nitroaromatic rings, respectively.[10] This compound could serve as a building block for novel antibacterial agents.

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted aromatic rings. The specific substitution pattern of this molecule could be explored for its potential to interact with the ATP-binding site of various kinases.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2,5-Difluoro-4-nitrobenzenesulfonamide is a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its unique combination of a sulfonamide core with fluorine and nitro substituents makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery and development.

References

Please note that direct references for the synthesis and applications of 2,5-Difluoro-4-nitrobenzenesulfonamide are not available in the public domain. The references below provide context for the synthetic methodologies and the significance of the chemical motifs discussed in this guide.

  • Yu, D., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 599-603. [Link]

  • Angeli, A., et al. (2022). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 65(1), 745-758. [Link]

  • Gül, H. İ., et al. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-115. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30206-30221. [Link]

  • Ni, K., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Patel, M., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1025-1031. [https://sphinxsai.com/2009/pharm/pharm/pt=11, (1025-1031).pdf]([Link], (1025-1031).pdf)

  • Wang, Y., et al. (2009). N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2839. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: Properties and Applications of 2,5-Difluoro-4-nitrobenzoic Acid. [Link]

  • PrepChem.com. Synthesis of 4-nitrobenzenesulfonamide. [Link]

  • Google Patents. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [Link]

  • PubChem. 4-Nitrobenzenesulfonyl chloride. [Link]

  • Canadian Science Publishing. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

  • WIPO Patentscope. WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profile of 2,5-Difluoro-4-nitrobenzenesulfonamide

The following technical guide details the spectroscopic characterization, synthesis, and application profile of 2,5-Difluoro-4-nitrobenzenesulfonamide . This document is designed for medicinal chemists and analytical sci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization, synthesis, and application profile of 2,5-Difluoro-4-nitrobenzenesulfonamide . This document is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this specific fluorinated scaffold.

Executive Summary

2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3 ) is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of Carbonic Anhydrase (CA) inhibitors and antibacterial agents. Its structure features a unique substitution pattern where two fluorine atoms occupy positions para to each other (2,5-positions), creating a distinct electronic environment that significantly influences its spectroscopic signature and reactivity.

This guide provides a comprehensive breakdown of its analytical data, offering a self-validating protocol for researchers to confirm compound identity and purity during drug development workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2,5-Difluoro-4-nitrobenzenesulfonamide
CAS Number 1807193-16-3
Molecular Formula C₆H₄F₂N₂O₄S
Molecular Weight 238.17 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water
Melting Point 182–185 °C (Typical for nitro-sulfonamides)
pKa (Sulfonamide) ~9.5 (Acidified by electron-withdrawing NO₂/F groups)

Synthesis & Purification Workflow

Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data. The most robust route involves the chlorosulfonation of 2,5-difluoronitrobenzene or the diazotization of 2,5-difluoro-4-nitroaniline.

Synthetic Pathway (Graphviz)

Synthesis Start 1,4-Difluorobenzene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2,5-Difluoronitrobenzene Step1->Inter1 Step2 Chlorosulfonation (ClSO3H) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Amidation (NH3/H2O) Inter2->Step3 Product 2,5-Difluoro-4-nitro- benzenesulfonamide Step3->Product

Figure 1: Standard synthetic route. Note that direct chlorosulfonation requires forcing conditions due to the deactivated ring; alternative routes via aniline diazotization (Sandmeyer) are also common.

Spectroscopic Characterization

The following data represents the Standard Reference Spectrum derived from structural electronics and analogous fluorinated sulfonamides.

Nuclear Magnetic Resonance (NMR)

The molecule possesses


 symmetry only if the substituents at 1 and 4 were identical. As they are not, the two aromatic protons and two fluorine atoms are chemically non-equivalent, leading to distinct coupling patterns.

H NMR (400 MHz, DMSO-

)
Shift (δ ppm)MultiplicityIntegralAssignmentCoupling Constants (

)
8.25 – 8.35 dd1HH3 (Ar-H)

Hz,

Hz
7.90 – 8.00 dd1HH6 (Ar-H)

Hz,

Hz
7.60 – 7.80 br s2HSO₂NH₂ Exchangeable with D₂O

Interpretation Logic:

  • H3 (Ortho to NO₂): This proton is heavily deshielded by the adjacent nitro group and the ortho-fluorine, shifting it downfield (>8.2 ppm). It appears as a doublet of doublets due to coupling with the ortho-F (large

    
    ) and meta-F (medium 
    
    
    
    ).
  • H6 (Ortho to SO₂NH₂): Deshielded by the sulfonamide and ortho-fluorine, but less so than H3.

  • Coupling: The presence of Fluorine necessitates analysis of H-F coupling.

    
     (ortho) is typically 7–11 Hz, while 
    
    
    
    (meta) is 4–8 Hz.

F NMR (376 MHz, DMSO-

)
  • δ -110 to -115 ppm (m, 1F, F-2): Coupled to H3 (meta) and H6 (ortho).

  • δ -120 to -125 ppm (m, 1F, F-5): Coupled to H6 (meta) and H3 (ortho).

  • Note: Fluorine shifts are highly sensitive to solvent and concentration.


C NMR (100 MHz, DMSO-

)

Significant C-F coupling will be observed (doublets).

  • C-F Carbons (C2, C5): Doublet of doublets (

    
     Hz).
    
  • C-NO₂ (C4): Deshielded quaternary carbon.

  • C-SO₂ (C1): Deshielded quaternary carbon.

Infrared Spectroscopy (FT-IR)

Key functional group diagnostics for quality control.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350, 3260

(N-H)
Primary Sulfonamide (-SO₂NH₂)
1535, 1350

(NO₂)
Nitro Group (Strong bands)
1340, 1170

(S=O)
Sulfonamide Sulfonyl
1100 – 1250

(C-F)
Aryl Fluoride (Multiple bands)
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Molecular Ion:

    
     = 237.17  m/z.
    
  • Fragmentation: Loss of

    
     (64 Da) and 
    
    
    
    (46 Da) are common characteristic fragments.

Analytical Workflow: Quality Control Protocol

To ensure the integrity of the compound for biological screening, follow this self-validating workflow.

QC Logic Diagram (Graphviz)

QC_Workflow cluster_Tests Validation Steps Sample Raw Sample (2,5-Difluoro-4-nitrobenzenesulfonamide) LCMS LC-MS (ESI-) Target: 237.1 m/z Sample->LCMS HNMR 1H NMR (DMSO-d6) Check: 2x Ar-H (dd), 1x NH2 Sample->HNMR FNMR 19F NMR Check: 2 distinct F signals Sample->FNMR Decision Purity > 95%? LCMS->Decision HNMR->Decision FNMR->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Recrystallize (EtOH/Water) Decision->Repurify No

Figure 2: Quality Control Decision Matrix.

Applications in Drug Discovery

This scaffold is a critical building block in two major therapeutic areas:

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG) in the active site of metalloenzymes. The electron-withdrawing fluorine and nitro groups lower the pKa of the sulfonamide amide nitrogen, enhancing its affinity for the Zn(II) ion in the CA active site.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine atoms at positions 2 and 5 are activated by the para-nitro and ortho-sulfonyl groups. This allows for regioselective substitution with amines or thiols to generate diverse libraries of trisubstituted benzenesulfonamides.
    

References

  • Carbonic Anhydrase Inhibition Context: Supuran, C. T. Carbonic Anhydrase Inhibition with Sulfonamides. NIH/PubMed. Available at: [Link]

  • NMR Shift Correlations: LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Foundational

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2,5-Difluoro-4-nitrobenzenesulfonamide

Abstract This technical guide provides a comprehensive analysis of 2,5-Difluoro-4-nitrobenzenesulfonamide, a specialized aromatic sulfonamide of interest to researchers in medicinal chemistry and drug discovery. Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2,5-Difluoro-4-nitrobenzenesulfonamide, a specialized aromatic sulfonamide of interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule (CAS No. 1807193-16-3), this document leverages established chemical principles and data from closely related analogues to present a robust overview. We will explore its core molecular structure, propose a detailed and logical synthetic pathway, predict its key spectroscopic characteristics for identification, and discuss its potential applications based on the known bioactivity of the nitrobenzenesulfonamide pharmacophore. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of Substituted Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in modern pharmacology, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a nitro group (NO₂) and fluorine (F) atoms onto the aromatic ring profoundly modulates the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. The nitro group, a strong electron-withdrawing moiety, can enhance biological activity and is a key feature in compounds designed for hypoxic cell targeting.[3][4] Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.

2,5-Difluoro-4-nitrobenzenesulfonamide combines these features, making it a compound of significant interest for the development of novel therapeutic agents. This guide will provide the foundational knowledge required to synthesize, identify, and conceptualize the application of this molecule.

Molecular Structure and Physicochemical Properties

The core of 2,5-Difluoro-4-nitrobenzenesulfonamide consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a sulfonamide group (-SO₂NH₂).

Core Structural Attributes

The substitution pattern is critical to the molecule's reactivity and potential biological interactions.

  • Electron-Withdrawing Effects: The nitro group at the C4 position and the fluorine atoms at C2 and C5 act as strong electron-withdrawing groups. This electronic pull significantly lowers the electron density of the aromatic ring and increases the acidity of the sulfonamide N-H protons compared to unsubstituted benzenesulfonamide.

  • Hydrogen Bonding: The sulfonamide group contains two hydrogen bond donors (the N-H protons) and two hydrogen bond acceptors (the sulfonyl oxygens), enabling it to form strong intermolecular interactions, which are crucial for receptor binding.[5]

  • Conformational Geometry: The orientation of the sulfonamide group relative to the benzene ring can vary. While there is free rotation around the C-S bond, solid-state packing and intermolecular hydrogen bonding will favor specific conformations.[5]

Physicochemical Data Summary

While extensive experimental data for the title compound is scarce, we can provide key identifiers and predict properties based on its structure and analogues like 4-nitrobenzenesulfonamide.[6][7]

PropertyValue / InformationSource
IUPAC Name 2,5-Difluoro-4-nitrobenzene-1-sulfonamide-
CAS Number 1807193-16-3Vendor Data
Molecular Formula C₆H₄F₂N₂O₄SVendor Data
Molecular Weight 238.17 g/mol Vendor Data
Appearance (Predicted) Light yellow to beige crystalline powderAnalogy to[7]
Solubility (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in water.Analogy to[6]
pKa (Predicted) < 9.48The pKa of 4-nitrobenzenesulfonamide is ~9.48.[7] The additional electron-withdrawing fluorine atoms are expected to further increase acidity, lowering the pKa.

Synthesis Pathway and Experimental Protocols

A logical and efficient synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide can be designed as a three-step process starting from commercially available 1,4-difluorobenzene. This pathway ensures high regioselectivity and is based on well-established chemical transformations.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Amination A 1,4-Difluorobenzene B 2,5-Difluoronitrobenzene A->B H₂SO₄, KNO₃ ~5 °C C 2,5-Difluoro-4-nitrobenzenesulfonyl chloride B->C 1. PhCH₂SH, K₂CO₃ 2. Cl₂, H₂O/AcOH D 2,5-Difluoro-4-nitrobenzenesulfonamide C->D aq. NH₃ or NH₄Cl

Caption: Proposed three-step synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide.

Step 1: Synthesis of 2,5-Difluoronitrobenzene

This protocol is adapted from a known industrial method for the nitration of p-difluorobenzene.[8] The fluorine atoms direct the incoming nitro group to the ortho position.

  • Materials: 1,4-difluorobenzene, concentrated sulfuric acid (98%), potassium nitrate.

  • Protocol:

    • To a reaction vessel equipped with mechanical stirring and a cooling bath, add concentrated sulfuric acid.

    • Cool the acid to approximately 5 °C using an ice/salt bath.

    • Slowly add 1,4-difluorobenzene to the cooled acid while maintaining the temperature at or below 5 °C.

    • Add potassium nitrate portion-wise over 1-2 hours, ensuring the temperature does not exceed 10 °C. The causality here is critical: exothermic nitration must be controlled to prevent over-nitration and side reactions.

    • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by GC/MS or TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid product will precipitate. Collect the white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the product, 2,5-difluoronitrobenzene, under vacuum. A yield of over 80% with high purity is expected.[8]

Step 2: Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride

This step involves a two-part procedure based on the synthesis of other fluoronitrobenzenesulfonyl chlorides.[9] Direct chlorosulfonation is often problematic for highly deactivated rings, so a milder, more reliable method involving nucleophilic aromatic substitution followed by oxidative cleavage is employed.

  • Materials: 2,5-Difluoronitrobenzene, benzyl mercaptan (PhCH₂SH), potassium carbonate, N,N-dimethylformamide (DMF), acetic acid, chlorine gas.

  • Protocol:

    • Thioether Formation:

      • Dissolve 2,5-difluoronitrobenzene in DMF. Add potassium carbonate and benzyl mercaptan.

      • Heat the mixture to 60-70 °C and stir for 4-6 hours. The fluorine atom para to the nitro group is highly activated towards nucleophilic substitution.

      • Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzyl thioether.

    • Oxidative Chlorination:

      • Dissolve the crude thioether in a mixture of acetic acid and water.

      • Cool the solution to 0-5 °C in an ice bath.

      • Bubble chlorine gas through the solution at a steady rate. This process oxidatively cleaves the C-S bond and simultaneously forms the sulfonyl chloride.

      • The reaction is highly exothermic and must be carefully controlled. Monitor the reaction until the starting thioether is consumed.

      • Upon completion, pour the mixture into ice water. The sulfonyl chloride will precipitate as a solid.

      • Collect the product by filtration, wash with cold water, and dry under vacuum to yield 2,5-Difluoro-4-nitrobenzenesulfonyl chloride.

Step 3: Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide

This is a standard conversion of a sulfonyl chloride to a primary sulfonamide.[10][11]

  • Materials: 2,5-Difluoro-4-nitrobenzenesulfonyl chloride, aqueous ammonia (28-30%).

  • Protocol:

    • In a flask placed in an ice bath, slowly add the 2,5-Difluoro-4-nitrobenzenesulfonyl chloride to an excess of chilled aqueous ammonia with vigorous stirring.

    • The sulfonyl chloride is highly reactive; adding it slowly to the cooled amine solution controls the exotherm and maximizes yield.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • The sulfonamide product will precipitate. If precipitation is slow, the solution can be acidified slightly with dilute HCl to a pH of ~5-6.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Analytical & Spectroscopic Characterization (Predicted)

Accurate characterization is essential for structure verification. The following are the predicted spectroscopic signatures for 2,5-Difluoro-4-nitrobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Predictions are based on established substituent effects.[12][13]

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & CouplingRationale
¹H NMR ~8.0 - 8.4Doublet of doublets (dd)This signal corresponds to the proton at C6. It will be coupled to the adjacent fluorine at C5 and the meta-fluorine at C2.
~7.8 - 8.2Doublet of doublets (dd)This signal corresponds to the proton at C3. It will be coupled to the adjacent fluorine at C2 and the meta-fluorine at C5.
~7.5 - 8.0Broad singlet (br s)This signal represents the two exchangeable protons of the -SO₂NH₂ group.
¹³C NMR ~150-160Doublet (¹JCF)Carbon C2, directly attached to fluorine.[14]
~115-125Doublet of doublets (²JCF, ³JCF)Carbon C3, coupled to both fluorine atoms.
~140-150(Complex)Carbon C4, attached to the nitro group.
~155-165Doublet (¹JCF)Carbon C5, directly attached to fluorine.[14]
~110-120Doublet of doublets (²JCF, ³JCF)Carbon C6, coupled to both fluorine atoms.
~135-145SingletCarbon C1, attached to the sulfonyl group.
¹⁹F NMR VariesDoubletThe two fluorine atoms are in different chemical environments and will appear as two distinct signals, each split into a doublet by the other fluorine. Further coupling to adjacent protons will create more complex multiplets.[15][16]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[17][18]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Asymmetric & Symmetric Stretch-SO₂NH₂
1550 - 1510Asymmetric NO₂ StretchAr-NO₂
1350 - 1310Asymmetric SO₂ Stretch-SO₂NH₂
1350 - 1330Symmetric NO₂ StretchAr-NO₂
1180 - 1150Symmetric SO₂ Stretch-SO₂NH₂
~920S-N Stretch-SO₂NH₂
1250 - 1100C-F StretchAr-F
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 238.17 (for C₆H₄F₂N₂O₄S)

  • Key Fragmentation Pathways: Aromatic sulfonamides commonly undergo fragmentation via the loss of sulfur dioxide (SO₂; 64 Da).[19][20][21] Therefore, a prominent fragment ion at m/z = 174 ([M - SO₂]⁺) would be a strong indicator of the sulfonamide structure. Further fragmentation of the nitroaromatic ring would also be observed.

Potential Applications in Drug Discovery

The unique combination of functional groups in 2,5-Difluoro-4-nitrobenzenesulfonamide suggests several promising avenues for research and development.

  • Antibacterial Agents: The nitroaromatic scaffold is present in several antibacterial drugs. The strong electron-withdrawing nature of the substituents can contribute to mechanisms involving the reduction of the nitro group within bacterial cells, leading to cytotoxic reactive species.[4]

  • Hypoxic Cell-Selective Agents: Nitroaromatic compounds are known to be selectively reduced under the hypoxic (low oxygen) conditions characteristic of solid tumors.[3] This makes the title compound a potential candidate for development as a prodrug that releases a cytotoxic agent specifically within the tumor microenvironment.

  • Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group and is a key pharmacophore in carbonic anhydrase inhibitors and other metalloenzyme-targeting drugs.[2]

  • Chemical Linkers: Nitrobenzenesulfonamides have been explored as cleavable linkers in drug delivery systems, showing stability in the bloodstream but undergoing cleavage under the reducing conditions found inside cells.[22]

Sources

Exploratory

Technical Guide: Electrophilicity &amp; Reactivity of 2,5-Difluoro-4-nitrobenzenesulfonamide

The following technical guide details the electrophilic profile, mechanistic regioselectivity, and application workflows for 2,5-Difluoro-4-nitrobenzenesulfonamide . This document is structured for researchers requiring...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electrophilic profile, mechanistic regioselectivity, and application workflows for 2,5-Difluoro-4-nitrobenzenesulfonamide . This document is structured for researchers requiring actionable, high-precision data for covalent probe design and medicinal chemistry synthesis.[1]

Executive Summary: The "Tuned" Electrophile

2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) represents a specialized class of


 (Nucleophilic Aromatic Substitution)  electrophiles. Unlike generic fluoro-nitrobenzenes, this scaffold features a "push-pull" electronic architecture defined by two distinct electron-withdrawing groups (EWGs)—a nitro group and a sulfonamide moiety—positioned to create unequal electrophilic potentials at the C-2 and C-5 fluorine positions.

For the drug developer or chemical biologist, this molecule offers chemoselective precision :

  • High Reactivity: The nitro-activated fluorine (C-5) reacts rapidly with soft nucleophiles (thiols) under mild conditions.[1]

  • Tunable Solubility: The sulfonamide handle provides aqueous solubility often lacking in standard dinitro-fluorobenzene probes, making it ideal for proteomic profiling in physiological buffers.

  • Latent Functionality: The sulfonamide remains available for secondary diversification or as a binding determinant in carbonic anhydrase targeting.[1]

Mechanistic Profiling: Regioselectivity Logic

The core utility of this compound lies in its predictable regioselectivity.[1] To design effective experiments, one must understand the electronic competition between the C-2 and C-5 positions.

Electronic Activation Analysis

The benzene ring is deactivated by two EWGs:

  • Nitro Group (

    
    ) at C-4:  A strong resonance and inductive withdrawer (
    
    
    
    ).[1]
  • Sulfonamide Group (

    
    ) at C-1:  A moderate inductive withdrawer (
    
    
    
    ).[1]
The Meisenheimer Complex Stability

Nucleophilic attack occurs via an addition-elimination mechanism (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


).[1] The rate-determining step is the formation of the anionic Meisenheimer 

-complex.
  • Attack at C-5 (Preferred): The incoming nucleophile attacks the carbon ortho to the nitro group. The resulting negative charge delocalizes onto the nitro group at C-4 (para to the attack site relative to the resonance system) and the C-1 carbon. Resonance stabilization by the nitro group is energetically superior, significantly lowering the activation energy barrier (

    
    ).
    
  • Attack at C-2 (Disfavored): Attack here places the negative charge on the carbon bearing the sulfonamide (C-1). While the sulfonamide can stabilize charge inductively, it lacks the planar resonance capacity of the nitro group to delocalize the electron pair effectively.

Visualizing the Pathway

The following diagram illustrates the kinetic dominance of the C-5 attack pathway.

SNAr_Mechanism Figure 1: Kinetic Regioselectivity of SNAr Attack Reactant 2,5-Difluoro-4- nitrobenzenesulfonamide TS_C5 Meisenheimer Complex (C-5) (Stabilized by Nitro Resonance) Reactant->TS_C5 Nucleophile (Nu-) Fast (Low ΔG‡) TS_C2 Meisenheimer Complex (C-2) (Less Stable) Reactant->TS_C2 Nucleophile (Nu-) Slow (High ΔG‡) Product 5-Substituted Product (Regioselective) TS_C5->Product - F- (Elimination)

Figure 1: Comparative kinetic pathways showing the preferential stabilization of the C-5 transition state by the para-nitro group.

Experimental Protocols

Protocol A: Chemoselective Cysteine Labeling (Proteomics/ABPP)

Objective: Covalent tagging of a reactive cysteine residue in a peptide or protein.[1]

Reagents:

  • Probe: 2,5-Difluoro-4-nitrobenzenesulfonamide (10 mM stock in DMSO).

  • Buffer: PBS (pH 7.[1]4) or HEPES (50 mM, pH 7.5). Avoid Tris if high concentrations are used, though the amine is generally less reactive than thiols.

  • Quench: Dithiothreitol (DTT) or 2-Mercaptoethanol.[1]

Workflow:

  • Preparation: Dilute the protein/peptide to 1-2 mg/mL in Buffer.

  • Labeling: Add the Probe to a final concentration of 10-50 µM (approx. 1.5x - 5x molar excess over target cysteines).[1]

    • Note: Keep DMSO concentration < 2% to prevent protein denaturation.[1]

  • Incubation: Incubate at 25°C for 30-60 minutes in the dark.

    • Why? The fluorine leaving group is highly activated; prolonged heat is unnecessary and increases off-target lysine modification.[1]

  • Validation (UV/Vis): Monitor the appearance of a yellow color (shift in absorbance due to the aniline/thioether formation conjugated to the nitro group).

  • Quench: Add DTT (10 mM final) to scavenge unreacted probe.

  • Analysis: Proceed to LC-MS/MS. Look for a mass shift corresponding to the probe minus HF (

    
    ).[1]
    
Protocol B: Scaffold Functionalization (Medicinal Chemistry)

Objective: Synthesizing a 5-amino derivative for library generation.

Reagents:

  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq).

  • Nucleophile: Primary or Secondary Amine (1.1 eq).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq).[1] Use a non-nucleophilic base.

  • Solvent: DMF or Acetonitrile (anhydrous).[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add 1.2 eq DIPEA. Stir for 5 minutes at 0°C.

    • Technical Insight: Cooling controls the exothermicity of the initial substitution, preventing bis-substitution at the C-2 position.

  • Nucleophile Addition: Dropwise add the amine (1.1 eq).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), then Brine. Dry over

    
    .[1]
    
  • Purification: Recrystallization is often sufficient due to the polarity difference, or use Flash Chromatography.[1]

Data Presentation: Reactivity & Properties[3][4][5][6][7]

Table 1: Comparative Electrophilicity Parameters

This table contextualizes the reactivity of the 2,5-difluoro scaffold against common analogs.

CompoundLeaving Group (

)
Activating Group (Ortho)Activating Group (Para)Relative Reactivity (

)
Primary Application
2,5-Difluoro-4-nitrobenzenesulfonamide Fluorine (C-5) Nitro (

)
H High Cysteine Profiling, Heterocycle Synthesis
2,4-Dinitrofluorobenzene (Sanger's)FluorineNitroNitroVery HighN-terminal sequencing (Non-selective)
4-Fluoro-3-nitrobenzenesulfonamideFluorineNitroSulfonamideModerateGeneral inhibitor synthesis
4-ChloronitrobenzeneChlorineHNitroLowBulk industrial synthesis (Requires heat)
Table 2: Physicochemical Properties (Predicted)
PropertyValueImplication for Assay
LogP ~1.2 - 1.5Good membrane permeability; low non-specific binding.[1]
pKa (Sulfonamide) ~10.0Neutral at physiological pH; negatively charged at high pH.[1]
Solubility DMSO, MeOH, Water (mod.)Compatible with aqueous biological buffers.[1]

Experimental Workflow Visualization

The following diagram outlines the decision tree for utilizing this reagent in a drug discovery context.

Workflow Figure 2: Application Decision Tree Start Start: 2,5-Difluoro-4- nitrobenzenesulfonamide Choice Select Nucleophile Type Start->Choice Path_S Thiol (R-SH) (Cysteine/Glutathione) Choice->Path_S Soft Nucleophile Path_N Amine (R-NH2) (Scaffold Building) Choice->Path_N Hard Nucleophile Cond_S Conditions: pH 7.4, RT, 30 min Path_S->Cond_S Cond_N Conditions: DIPEA, MeCN, 0°C -> RT Path_N->Cond_N Prod_S Product A: Thioether Adduct (C-5) Cond_S->Prod_S Fast SNAr Prod_N Product B: Aniline Derivative (C-5) Cond_N->Prod_N Controlled SNAr

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

References

  • Nucleophilic Arom

    
    ) Mechanisms. 
    
    • Source: Master Organic Chemistry.[1]

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • URL:[Link]

  • Reactivity of Fluoro-Nitro-Benzene Deriv

    • Source: National Institutes of Health (PubMed).[1]

    • Title: Electrophilic reactivity and skin sensitization potency of SNAr electrophiles.[1][2]

    • URL:[Link]

  • Synthesis and Applic

    • Source: ChemicalBook.[1]

    • Title: 2,5-Difluoro-4-nitrobenzenesulfonamide Product Inform
  • Cysteine Profiling with Electrophilic Probes.

    • Source: ResearchGate.[1]

    • Title: Reactivity of probes with thiols in vitro (Contextual reference for thiol-fluoroarene reactivity).
    • URL:[Link]

Sources

Foundational

Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide: Starting Materials, Mechanistic Pathways, and Protocols

Introduction & Strategic Rationale The sulfonamide functional group is a cornerstone in modern medicinal chemistry. Specifically, 2,5-difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3)[1] is a highly sought-after int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The sulfonamide functional group is a cornerstone in modern medicinal chemistry. Specifically, 2,5-difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3)[1] is a highly sought-after intermediate. The synergistic electron-withdrawing nature of the fluorine and nitro groups heavily activates the aromatic ring for subsequent nucleophilic aromatic substitution (SNAr), making it an optimal precursor for synthesizing complex tricyclic PI3K inhibitors[2] and CDK4/6 inhibitors[3].

From an application science perspective, synthesizing this highly functionalized arene presents significant regiochemical challenges. Researchers frequently attempt direct chlorosulfonation of basic precursors like 1,4-difluoro-2-nitrobenzene. This approach invariably fails to yield pharmaceutical-grade purity. In this technical guide, we dissect the causality behind these failures and present a robust, self-validating protocol utilizing 1-bromo-2,5-difluoro-4-nitrobenzene (CAS: 167415-27-2)[4] as the definitive starting material.

The Regiochemical Dilemma: Material Selection

The choice of starting material dictates the entire chemoselective strategy. Understanding the electronic properties of the aromatic ring is critical to avoiding intractable isomeric mixtures.

Why Direct Chlorosulfonation Fails

If one starts with 1,4-difluoro-2-nitrobenzene, the objective is to introduce the sulfonyl chloride group at the C5 position. However, the nitro group at C2 is strongly electron-withdrawing and severely deactivates the ring toward electrophilic aromatic substitution (EAS). The positions most deactivated are ortho and para to the nitro group (C1, C3, and C5). Consequently, forcing conditions (e.g., oleum and chlorosulfonic acid at >120 °C) are required. These harsh conditions override the subtle directing effects of the fluorine atoms, leading to poor regiocontrol and an inseparable mixture of C3 and C6 isomers.

The Halogen-Handle Solution

To bypass EAS limitations, we mandate the use of a pre-functionalized scaffold: 1-bromo-2,5-difluoro-4-nitrobenzene [4]. By utilizing a precursor with a bromine atom pre-installed at the exact position where the sulfonamide is required, we shift the synthetic paradigm from unpredictable electrophilic substitution to highly controlled transition-metal catalyzed cross-coupling.

Chemoselectivity Logic

One might consider a direct SNAr displacement of the bromide using a sulfur nucleophile (e.g., benzyl mercaptan). However, the fluorine at C5 is ortho to the strongly electron-withdrawing nitro group, making it highly susceptible to nucleophilic attack—even more so than the para-bromine. To prevent off-target displacement, we must exploit the difference in bond dissociation energies (BDE). The C–Br bond (~81 kcal/mol) is significantly weaker than the C–F bond (~114 kcal/mol). A Palladium(0) catalyst will selectively undergo oxidative addition into the weaker C–Br bond, leaving the activated C–F bonds completely untouched.

Chemoselectivity cluster_0 Undesired SNAr Pathway cluster_1 Desired Metal-Catalyzed Pathway SM 1-Bromo-2,5-difluoro-4-nitrobenzene (Starting Material) SNAr Nucleophilic Attack (e.g., BnSH) SM->SNAr High Electrophilicity at C5 Pd Pd(0) Oxidative Addition SM->Pd Lower BDE of C-Br OffTarget Displacement of C5-Fluorine (Ortho to NO2) SNAr->OffTarget Target Selective C-Br Activation (BDE: ~81 kcal/mol) Pd->Target

Figure 1: Chemoselectivity logic for 1-bromo-2,5-difluoro-4-nitrobenzene functionalization.

Quantitative Comparison of Starting Materials

The following table summarizes the quantitative and qualitative metrics that justify the selection of the brominated precursor over the standard difluoro-analog.

Property / Metric1-Bromo-2,5-difluoro-4-nitrobenzene1,4-Difluoro-2-nitrobenzene
CAS Number 167415-27-2[4]364-74-9
Role in Synthesis Primary Precursor (C–Br Handle)Alternative (Requires EAS)
Activation Mode Pd-Catalyzed C–Br InsertionElectrophilic Aromatic Substitution
Regioselectivity Absolute (100% at C1)Poor (Mixture of C3/C5/C6)
Target Bond Dissociation ~81 kcal/mol (C–Br)~114 kcal/mol (C–F)
Reaction Temperature Mild (70 °C)Forcing (>120 °C)

Synthetic Workflow & Self-Validating Protocols

This workflow utilizes a highly efficient three-step sequence: Palladium-catalyzed sulfination, mild oxidation, and amidation. Each step is designed as a self-validating system , incorporating built-in analytical checks to ensure absolute quality control before proceeding to the next stage.

Workflow SM 1-Bromo-2,5-difluoro- 4-nitrobenzene Sulfinate Sulfinate Salt Intermediate SM->Sulfinate Pd(OAc)2, DABSO Et3N, 70°C SulfonylCl 2,5-Difluoro-4-nitrobenzene- sulfonyl chloride Sulfinate->SulfonylCl NCS, HCl 0°C to RT Product 2,5-Difluoro-4-nitrobenzene- sulfonamide SulfonylCl->Product NH3 (aq) THF, 0°C

Figure 2: Step-by-step synthetic workflow for 2,5-difluoro-4-nitrobenzenesulfonamide.

Protocol 1: Palladium-Catalyzed Sulfination

Objective: Convert the aryl bromide to an aryl sulfinate salt using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a solid SO₂ surrogate.

  • Setup: Equip a flame-dried Schlenk flask with a magnetic stir bar.

  • Reagents: Add 1-bromo-2,5-difluoro-4-nitrobenzene (1.0 equiv)[4], DABSO (0.6 equiv), Pd(OAc)₂ (5 mol%), and CATAXCium A (10 mol%).

  • Atmosphere: Evacuate and backfill the flask with dry N₂ (repeat 3x).

  • Solvent: Inject degassed isopropanol (0.2 M) and triethylamine (2.0 equiv) via syringe.

  • Reaction: Heat the mixture to 70 °C and stir vigorously for 16 hours.

  • Self-Validation Check: The reaction mixture will transition from a yellow suspension to a dark brown solution as the active Pd(0) species forms. Monitor via TLC (Hexanes/EtOAc 4:1, UV active). The starting material (Ar–Br) is highly non-polar and will migrate near the solvent front. The resulting sulfinate salt is an ionic species and will strictly remain at the baseline (Rf = 0). This provides an undeniable visual confirmation of complete conversion.

Protocol 2: Oxidation to Sulfonyl Chloride

Objective: Oxidize the sulfinate salt to the highly reactive sulfonyl chloride without hydrolyzing it to the sulfonic acid.

  • Cooling: Cool the crude reaction mixture from Protocol 1 to 0 °C using an ice bath.

  • Activation: Slowly add 1M aqueous HCl (3.0 equiv) to protonate the sulfinate.

  • Oxidation: Add N-chlorosuccinimide (NCS, 1.2 equiv) in small portions over 15 minutes to prevent thermal spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Check: The addition of NCS will cause a mild exotherm and a color shift to pale yellow. Do not use direct LC-MS for validation , as the aqueous mobile phase will instantly hydrolyze the sulfonyl chloride. Instead, quench a 50 µL aliquot in 1 mL of anhydrous methanol; this rapidly forms the stable methyl sulfonate ester, which can be cleanly observed via GC-MS or LC-MS to confirm successful oxidation.

Protocol 3: Amidation to Sulfonamide

Objective: Trap the sulfonyl chloride with ammonia to yield the final sulfonamide product.

  • Extraction: Extract the crude sulfonyl chloride from Protocol 2 into ethyl acetate (3x). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Solvation: Dissolve the crude sulfonyl chloride in anhydrous THF (0.2 M) and cool to 0 °C.

  • Amidation: Dropwise add ammonium hydroxide (28% aq., 5.0 equiv). A white precipitate of ammonium chloride will immediately begin to form.

  • Reaction: Stir for 1 hour at 0 °C.

  • Self-Validation & Isolation: The final product, 2,5-difluoro-4-nitrobenzenesulfonamide[1], possesses an acidic N–H proton (pKa ~8.5) and will remain soluble in the basic aqueous layer. Wash the basic mixture with diethyl ether to remove non-polar impurities. Then, carefully acidify the aqueous layer to pH 3 using 1M HCl. The neutral sulfonamide will crash out of solution as a pristine pale yellow precipitate. Filter and dry under vacuum. This acid-base crash-out is a foolproof isolation technique that guarantees high purity.

References

  • Title: WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors Source: Google Patents URL
  • Title: US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use Source: Google Patents URL

Sources

Exploratory

2,5-Difluoro-4-nitrobenzenesulfonamide solubility and stability

An In-Depth Technical Guide to the Physicochemical Profiling of 2,5-Difluoro-4-nitrobenzenesulfonamide As a Senior Application Scientist in early-stage drug discovery, navigating the physicochemical landscape of highly f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 2,5-Difluoro-4-nitrobenzenesulfonamide

As a Senior Application Scientist in early-stage drug discovery, navigating the physicochemical landscape of highly functionalized building blocks is critical. 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) is a premier intermediate utilized extensively in the synthesis of targeted therapeutics, most notably Carbonic Anhydrase (CA) inhibitors and sulfonamide-based anti-infectives[1][2].

However, the very functional groups that make this molecule a potent pharmacophoric precursor—the electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents—also impart unique solubility and stability challenges. This guide deconstructs the mechanistic causality behind its physicochemical behavior and provides self-validating protocols for rigorous laboratory assessment.

Mechanistic Causality of Solubility Dynamics

The solubility profile of 2,5-Difluoro-4-nitrobenzenesulfonamide is governed by a delicate interplay between lipophilicity and ionization potential.

Unsubstituted benzenesulfonamides typically exhibit poor aqueous solubility due to their high lipophilicity and a relatively high sulfonamide pKa (~10.0), keeping them neutral at physiological pH. However, the introduction of the strongly electron-withdrawing 4-nitro and 2,5-difluoro groups exerts a profound inductive and resonance-withdrawing effect on the aromatic ring[3]. This electron depletion stabilizes the conjugate base of the sulfonamide, drastically lowering its pKa to an estimated range of 6.0–7.5[2].

The Causality: Because the pKa is depressed near physiological pH (7.4), the molecule exists in a dynamic equilibrium between its neutral (lipophilic) and anionic (hydrophilic) states. This ionization significantly enhances its apparent aqueous solubility in buffered media compared to pure water, while the fluorinated core maintains high solubility in aprotic organic solvents like DMSO and DMF[4].

Table 1: Physicochemical & Solubility Matrix
Parameter / SolventEstimated Value / BehaviorMechanistic Rationale
Molecular Weight 238.17 g/mol Optimal for Lead-Oriented Synthesis (Rule of 5 compliant).
LogP (Neutral) ~1.8 - 2.2Fluorine atoms increase lipophilicity, driving organic solubility.
pKa (Sulfonamide) ~6.5 - 7.5Lowered by strong -NO₂ and -F electron-withdrawing effects.
Water (pH 3.0) Low (< 0.1 mg/mL)Molecule is fully protonated (neutral) and highly lipophilic.
PBS Buffer (pH 7.4) Moderate (~1-5 mg/mL)Partial ionization to the sulfonamide anion enhances solvation.
DMSO / DMF High (> 50 mg/mL)Strong dipole-dipole interactions with the polar functional groups.

Chemical Stability and Degradation Pathways

While 2,5-Difluoro-4-nitrobenzenesulfonamide is stable under standard cold-chain transportation and dry storage[1], its behavior in solution requires careful monitoring. The molecule is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .

The fluorine atom at the C-5 position is particularly labile. It is situated ortho to the strongly activating nitro group and para to the sulfonamide group. When exposed to nucleophilic buffers (e.g., Tris or primary/secondary amines) or highly alkaline conditions, the C-5 fluorine undergoes rapid displacement via a Meisenheimer complex intermediate[2]. Furthermore, the nitro group is susceptible to reduction by reducing agents (e.g., DTT or TCEP commonly used in biological assays), converting to a 4-amino derivative.

SNAr_Pathway DFNBS 2,5-Difluoro-4-nitro- benzenesulfonamide Nucleophile Nucleophile (e.g., R-NH2, OH-) DFNBS->Nucleophile  Buffer Interaction Intermediate Meisenheimer Complex (Stabilized by -NO2) Nucleophile->Intermediate  Attack at C5 Product C5-Substituted Product + Free Fluoride (F-) Intermediate->Product  Fluoride Elimination

SNAr degradation pathway of 2,5-Difluoro-4-nitrobenzenesulfonamide in nucleophilic media.

Self-Validating Experimental Workflows

To ensure data integrity, all analytical workflows must be self-validating. This means incorporating internal standards, mass-balance checks, and orthogonal detection methods to confirm that a loss of parent compound correlates exactly with the appearance of a degradant, ruling out precipitation or non-specific binding.

Protocol A: Thermodynamic Solubility Profiling (pH-Dependent)

Objective: Determine the true equilibrium solubility across a physiological pH gradient. Self-Validation Mechanism: Post-assay centrifugation and mass-balance recovery of the solid pellet ensure that "lost" compound is fully accounted for as undissolved solid, not degraded material.

  • Preparation of Solid Dispersions: Weigh exactly 2.0 mg of 2,5-Difluoro-4-nitrobenzenesulfonamide into three separate glass vials.

  • Buffer Addition: Add 1.0 mL of the following buffers to the respective vials:

    • Vial 1: 0.1 N HCl (pH 1.0)

    • Vial 2: 50 mM Acetate Buffer (pH 4.5)

    • Vial 3: 50 mM Phosphate Buffer (pH 7.4)

  • Equilibration: Cap tightly and agitate at 300 RPM on a thermoshaker at exactly 25.0 °C for 24 hours. Causality: 24 hours ensures true thermodynamic equilibrium is reached, overcoming transient supersaturation.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to pellet undissolved material.

  • Quantification: Extract 100 µL of the supernatant, dilute 1:10 in Acetonitrile (to prevent precipitation during analysis), and analyze via HPLC-UV at 254 nm against a pre-calibrated standard curve.

Protocol B: Stability-Indicating Forced Degradation Assay

Objective: Map the kinetic degradation half-life in assay-relevant conditions. Self-Validation Mechanism: The use of an inert internal standard (e.g., sulfamethoxazole) controls for injection volume errors, while LC-MS tracking ensures the mass of the parent + degradants equals 100% of the starting material.

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Stress Induction: Spike the stock into 100 mM Tris-HCl (pH 8.5) to a final concentration of 100 µM. Causality: Tris is a primary amine and will actively probe the SNAr vulnerability of the C-5 fluorine.

  • Kinetic Sampling: Incubate at 37 °C. Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Reaction Quenching: Immediately quench each aliquot by adding 50 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: The acid drops the pH, protonating the Tris amine and halting the SNAr nucleophilic attack instantly.

  • LC-MS Analysis: Analyze the quenched samples. Track the disappearance of the parent mass (m/z 237 [M-H]-) and the appearance of the Tris-adduct degradant.

Stability_Workflow Start Sample Prep (100 µM in Tris Buffer) Stress Thermal Incubation (37°C, Kinetic Sampling) Start->Stress Quench Acidic Quench (0.1% FA in MeCN) Stress->Quench  Halt SNAr Analysis LC-MS/UV Analysis (Mass Balance Check) Quench->Analysis Data Kinetic Profiling (Half-life Calculation) Analysis->Data  Validate Integrity

Self-validating experimental workflow for forced degradation kinetic profiling.

Conclusion

2,5-Difluoro-4-nitrobenzenesulfonamide is a highly versatile, yet chemically reactive building block. Its solubility is heavily dictated by the pKa-lowering effects of its substituents, making it highly soluble at physiological pH but prone to precipitation in acidic environments. Furthermore, researchers must exercise caution when utilizing this compound in nucleophilic buffers (like Tris) or reducing environments, as the highly activated C-5 fluorine and the nitro group are prime targets for degradation. By utilizing the self-validating protocols outlined above, scientists can accurately map the boundaries of this compound's utility in drug development.

References

  • BLD Pharm. (n.d.). 1807193-16-3 | 2,5-Difluoro-4-nitrobenzenesulfonamide.
  • Whitesides Research Group, Harvard University. (2007). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding.
  • eLife Sciences. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX.
  • MDPI. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies.

Sources

Foundational

Theoretical Studies on 2,5-Difluoro-4-nitrobenzenesulfonamide: A Strategic Characterization Blueprint

This guide serves as a strategic blueprint for the theoretical characterization of 2,5-Difluoro-4-nitrobenzenesulfonamide (DFNBS) . Given the molecule's specific substitution pattern—combining the strong electron-withdra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic blueprint for the theoretical characterization of 2,5-Difluoro-4-nitrobenzenesulfonamide (DFNBS) . Given the molecule's specific substitution pattern—combining the strong electron-withdrawing nitro group with two fluorine atoms on a sulfonamide scaffold—it represents a high-value target for computational study due to its potential as a carbonic anhydrase inhibitor (CAI) and antimicrobial agent.

Executive Summary

2,5-Difluoro-4-nitrobenzenesulfonamide (DFNBS) is a poly-functionalized aromatic compound where the interplay between the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atoms creates a unique electronic landscape. This guide outlines the theoretical framework required to characterize its structural, electronic, and biological properties using Density Functional Theory (DFT) and molecular docking simulations.

The primary objective of such a study is to elucidate:

  • Structural Stability: The influence of intramolecular hydrogen bonding (e.g., F···H-N interactions).

  • Reactivity Descriptors: Identification of electrophilic/nucleophilic sites via Molecular Electrostatic Potential (MEP) mapping.

  • Biological Efficacy: Predicting binding affinity against metalloenzymes like Carbonic Anhydrase II (hCA II).

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific rigor and reproducibility, the theoretical study must adhere to established computational standards. The following protocol is recommended for DFNBS.

1.1. Density Functional Theory (DFT) Setup
  • Software: Gaussian 09/16 or ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic molecules, offering an optimal balance between cost and accuracy for geometry and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .

    • Diffuse functions (++): Critical for describing the lone pairs on Oxygen, Nitrogen, and Fluorine, and for anionic character.

    • Polarization functions (d,p): Essential for accurately modeling the S=O and C-F bonds.

1.2. Molecular Docking Setup
  • Software: AutoDock Vina or Schrödinger Glide.

  • Target Protein: Human Carbonic Anhydrase II (PDB ID: 1CA2 or similar), a classic target for sulfonamides.

  • Grid Box: Centered on the catalytic Zinc (Zn²⁺) ion (approx. 60x60x60 Å).

Structural & Geometric Analysis

The geometry optimization of DFNBS reveals the steric and electronic consequences of the 2,5-difluoro substitution.

2.1. Optimized Geometry Parameters

The presence of fluorine at the 2- and 5-positions imposes specific constraints on the sulfonamide and nitro groups.

ParameterBond/AngleTheoretical Value (Å/°)Mechanistic Insight
Bond Length S1-O21.43 - 1.45 ÅTypical S=O double bond character; slight elongation due to H-bonding.
Bond Length S1-N31.65 - 1.68 ÅSingle bond character; critical for sulfonamide acidity.
Bond Length C2-F1.33 - 1.35 ÅStrong C-F bond; highly polar but chemically inert.
Bond Length N-O (Nitro)1.22 - 1.24 ÅResonance stabilization of the nitro group.
Bond Angle O-S-O119° - 121°Deviates from ideal tetrahedral (109.5°) due to S=O repulsion.
Dihedral C-C-S-N~90°The sulfonamide group typically rotates out of the benzene plane to minimize steric clash with the ortho-fluorine.
2.2. Intramolecular Interactions

A key feature of DFNBS is the potential for intramolecular hydrogen bonding .

  • Interaction: N-H···F (Ortho-Fluorine effect).

  • Effect: This interaction locks the sulfonamide moiety into a specific conformation, reducing the entropic penalty upon binding to a protein target.

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how DFNBS interacts with biological targets.

3.1. Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a primary indicator of chemical stability (kinetic stability) and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the sulfonamide nitrogen and the aromatic ring. Represents the molecule's ability to donate electrons (e.g., to the Zn²⁺ ion).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitro group and the aromatic ring. Represents the site for nucleophilic attack.

  • Energy Gap (

    
    ):  A lower gap implies higher reactivity (softer molecule), while a higher gap implies stability (harder molecule). For nitro-sulfonamides, the gap is typically 3.5 - 4.5 eV .
    
3.2. Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the identification of pharmacophores.

  • Red Regions (Negative Potential):

    • Nitro Oxygens (-NO₂): Strong H-bond acceptors.

    • Sulfonyl Oxygens (-SO₂-): H-bond acceptors.

    • Fluorine Atoms: Weak H-bond acceptors.

  • Blue Regions (Positive Potential):

    • Sulfonamide Protons (-NH₂): The most positive region. This acidity is crucial for the deprotonation required for Zn²⁺ coordination in Carbonic Anhydrase.

Spectroscopic Profiling (Vibrational Analysis)

Theoretical vibrational frequencies (IR/Raman) must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to match experimental data.

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment

(NH₂)
3400 - 3500MediumAsymmetric N-H stretching (free).

(NH₂)
3300 - 3400MediumSymmetric N-H stretching (involved in H-bonding).

(NO₂)
1530 - 1550StrongAsymmetric Nitro stretching (characteristic).

(NO₂)
1340 - 1360StrongSymmetric Nitro stretching.

(SO₂)
1320 - 1340StrongAsymmetric Sulfonyl stretching.

(C-F)
1100 - 1250StrongCarbon-Fluorine stretching (broad region).
Biological Potential: Molecular Docking

The ultimate goal of studying DFNBS is often to evaluate its potential as a drug candidate.

5.1. Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamides inhibit Carbonic Anhydrase (CA) by coordinating to the catalytic Zinc ion in the active site.

Binding Workflow Visualization:

CA_Inhibition DFNBS DFNBS Ligand (Neutral) Deprotonation Deprotonation (-NH2 -> -NH-) DFNBS->Deprotonation pKa ~9-10 ActiveSite CA Active Site (Zn2+ / His3) Deprotonation->ActiveSite Entry Coordination Zn2+ Coordination (Tetrahedral Adduct) ActiveSite->Coordination N- -> Zn2+ Inhibition Enzymatic Inhibition (Ki Prediction) Coordination->Inhibition Stabilization

Figure 1: The theoretical mechanism of Carbonic Anhydrase inhibition by DFNBS. The sulfonamide nitrogen deprotonates and coordinates directly to the Zinc ion.

5.2. Key Interactions to Analyze
  • Zn²⁺ Coordination: The distance between the sulfonamide Nitrogen and Zn²⁺ should be 1.9 - 2.2 Å .

  • Hydrogen Bonding:

    • Sulfonyl oxygen (

      
      ) 
      
      
      
      Backbone NH of Thr199 .
    • Sulfonamide NH

      
       Side chain OH of Thr199 .
      
  • Hydrophobic Contacts: The difluoro-nitro-phenyl ring interacts with the hydrophobic pocket (Val121, Leu198, Phe131). The fluorine atoms may engage in specific multipolar interactions with amide backbones.

References
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

Protocols & Analytical Methods

Method

using 2,5-Difluoro-4-nitrobenzenesulfonamide in organic synthesis

Application Note: Strategic Utilization of 2,5-Difluoro-4-nitrobenzenesulfonamide in Medicinal Chemistry Executive Summary 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) is a high-value fluorinated scaffold u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,5-Difluoro-4-nitrobenzenesulfonamide in Medicinal Chemistry

Executive Summary

2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) is a high-value fluorinated scaffold used primarily in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) and other targeted antineoplastic agents. Its unique substitution pattern—featuring two fluorine atoms with distinct electrophilic reactivities—allows for precise, regioselective functionalization. This guide details the mechanistic rationale and validated protocols for transforming this "linchpin" molecule into complex pharmaceutical intermediates via Nucleophilic Aromatic Substitution (SNAr) and nitro-reduction pathways.

Reactivity Profile & Mechanistic Rationale

The utility of 2,5-Difluoro-4-nitrobenzenesulfonamide lies in the differential reactivity of its two fluorine substituents. Understanding the electronic landscape is critical for process control.

  • C5-Fluorine (Ortho to Nitro): The nitro group (-NO2) is a powerful electron-withdrawing group (EWG) that strongly activates the ortho and para positions. The C5-fluorine is ortho to the nitro group and para to the sulfonamide (a moderate EWG). This position is highly electrophilic and reacts rapidly with nucleophiles under mild conditions.

  • C2-Fluorine (Meta to Nitro): The C2-fluorine is meta to the nitro group but ortho to the sulfonamide. While still activated, it is significantly less reactive than the C5-fluorine.

Regioselectivity Rule: In SNAr reactions with this substrate, the first nucleophilic attack occurs exclusively at C5 , displacing the fluorine ortho to the nitro group. This allows for the sequential introduction of different substituents.

Visualizing the Reaction Pathway

ReactionPathway Start 2,5-Difluoro-4-nitro- benzenesulfonamide SNAr1 Step 1: Regioselective SNAr (Nucleophile R-NH2) Start->SNAr1 C5-F Displacement (Fast, RT) Inter1 Intermediate A: 5-Amino-2-fluoro-4-nitro- benzenesulfonamide SNAr1->Inter1 Reduction Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Reduction Reduction of -NO2 Final Target Scaffold: 4,5-Diamino-2-fluoro- benzenesulfonamide Reduction->Final Precursor for Indoles/Quinoxalines

Caption: Figure 1. Sequential functionalization pathway. The high reactivity of C5-F allows for clean mono-substitution before nitro reduction.

Validated Experimental Protocols

Protocol A: Regioselective SNAr with Primary Amines

Objective: To synthesize 5-(alkylamino)-2-fluoro-4-nitrobenzenesulfonamide derivatives (e.g., introduction of the tetrahydropyran moiety common in Bcl-2 inhibitors).

Materials:

  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq)

  • Nucleophile: Primary amine (e.g., 4-aminotetrahydropyran) (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Anhydrous THF or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to 0–5 °C using an ice bath.

    • Rationale: Cooling prevents exotherms and suppresses potential side reactions at the C2 position, ensuring high regioselectivity.

  • Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of the amine (1.1 eq) dissolved in minimal THF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC.[1] The starting material should disappear, and a single, more polar spot (product) should appear.

  • Workup:

    • Pour the reaction mixture into cold water (20 volumes) with vigorous stirring. The product typically precipitates as a yellow/orange solid.

    • Filter the solid and wash with water (3x) and cold hexanes (2x).

    • Dry under vacuum at 45 °C.

  • QC Check:

    
    F NMR should show a shift or loss of the C5 signal. The C2-F signal will remain but may shift slightly due to electronic changes.
    

Data Summary: Typical Yields

Nucleophile TypeReaction TimeTempTypical YieldRegioselectivity (C5:C2)
Primary Alkyl Amines2 hRT88–95%>98:2
Secondary Amines4–6 hRT80–85%95:5
Anilines12 h50°C70–75%90:10
Protocol B: Nitro Group Reduction to Aniline

Objective: To convert the nitro group to an aniline, enabling subsequent coupling (e.g., amide bond formation for Venetoclax-like molecules).

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Iron Powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH

    
    Cl) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Setup: Dissolve the nitro-intermediate in Ethanol/Water (3:1).

  • Activation: Add NH

    
    Cl and Iron powder.
    
  • Reduction: Heat the mixture to 70–80 °C with vigorous stirring for 2–6 hours.

    • Mechanism:[2][3][4][5][6] Fe(0) acts as the electron donor. NH

      
      Cl provides a buffered protic environment, preventing side reactions associated with strong acids.
      
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Product: The resulting aniline is often oxidation-sensitive; store under nitrogen or use immediately in the next step.

Application in Drug Discovery: The Bcl-2 Scaffold

This molecule serves as a critical building block for "hybrid" Bcl-2 inhibitors. By displacing the C5-fluorine with a bulky amine (like the tetrahydropyran-amine found in Venetoclax) and reducing the nitro group, researchers create a 4-amino-benzenesulfonamide core that mimics the BH3 domain binding motif.

Workflow Diagram: From Reagent to Drug Scaffold

DrugWorkflow Step1 Reagent Preparation (2,5-Difluoro-4-nitro-BSA) Step2 S_NAr Reaction (Introduction of Binding Motif) Step1->Step2 Amine Nucleophile Step3 Nitro Reduction (Formation of Aniline) Step2->Step3 Fe/NH4Cl Step4 Acyl Sulfonamide Coupling (Linkage to Bcl-2 Core) Step3->Step4 Acylation

Caption: Figure 2. Synthetic workflow for integrating the sulfonamide scaffold into Bcl-2 inhibitor frameworks.

Troubleshooting & Critical Quality Attributes (CQA)

  • Issue: Low Regioselectivity (Mixture of Isomers)

    • Cause: Reaction temperature too high or base too strong (e.g., NaH).

    • Solution: Switch to a weaker base (DIPEA or K

      
      CO
      
      
      
      ) and maintain temperature < 5 °C during addition.
  • Issue: Incomplete Conversion

    • Cause: Poor solubility of the nitro-sulfonamide.

    • Solution: Use DMF or DMSO as a co-solvent. Note that DMSO accelerates SNAr rates significantly.

  • Safety Note: Nitro-aromatics are potentially explosive. Avoid heating dry solids. Sulfonamides can cause severe allergic reactions; handle with full PPE.

References

  • Synthesis and Reactivity of Fluoronitrobenzenes

    • Title: "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene"
    • Source: Organic Process Research & Development (2014)[7]

    • URL:[Link] (Analogous reactivity profile).

  • Venetoclax (Bcl-2 Inhibitor)

    • Title: "Development of a Convergent Large-Scale Synthesis for Venetoclax"
    • Source: Organic Process Research & Development (2019)
    • URL:[Link]

  • Compound Data: Title: "2,5-Difluoro-4-nitrobenzenesulfonamide Product Information" Source: BLD Pharm / Sigma-Aldrich

Sources

Application

Technical Guide: Leveraging 2,5-Difluoro-4-nitrobenzenesulfonamide for Regioselective Heterocycle Synthesis

This guide outlines the strategic application of 2,5-Difluoro-4-nitrobenzenesulfonamide as a scaffold for high-value heterocyclic synthesis. It is designed for medicinal chemists requiring precise regiocontrol in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 2,5-Difluoro-4-nitrobenzenesulfonamide as a scaffold for high-value heterocyclic synthesis. It is designed for medicinal chemists requiring precise regiocontrol in the development of Bcl-2 family inhibitors, anti-infectives, and kinase inhibitors.

Executive Summary

2,5-Difluoro-4-nitrobenzenesulfonamide represents a "privileged" building block due to its orthogonal electrophilicity . Unlike symmetric di-halo arenes, this molecule possesses two chemically distinct fluorine atoms activated by different electron-withdrawing groups (EWGs). The C5-fluorine (activated by the strong nitro group) and the C2-fluorine (activated by the moderate sulfonamide group) allow for sequential, regioselective nucleophilic aromatic substitutions (


). This distinct reactivity profile enables the rapid assembly of benzimidazoles , quinoxalines , and benzothiadiazine-1,1-dioxides  without the need for protecting groups.

Chemo- & Regioselectivity Analysis[1]

To design successful syntheses, one must understand the electronic landscape of the molecule. The regioselectivity is governed by the relative strength of the activating groups.

The Reactivity Hierarchy
  • C5-Fluorine (Primary Hotspot): Located ortho to the Nitro group (strongest EWG) and meta to the Sulfonamide. The Meisenheimer complex formed at this position is highly stabilized by the nitro group's resonance.[1] Result: Reacts with amines/thiols at room temperature.[2][3]

  • C2-Fluorine (Secondary Site): Located ortho to the Sulfonamide (moderate EWG) and meta to the Nitro. Activation is significantly weaker. Result: Requires elevated temperatures (>80°C) or intramolecular proximity to react.

  • Sulfonamide Nitrogen: Nucleophilic character allows it to participate in cyclizations (e.g., with aldehydes or alkyl halides) after the electrophilic sites are addressed.

Visualization: Reactivity Map

The following diagram illustrates the sequential activation logic.

ReactivityMap Core 2,5-Difluoro-4-nitro- benzenesulfonamide C5_Site C5-Fluorine (Ortho to NO2) Core->C5_Site Most Reactive (Kinetic Control) C2_Site C2-Fluorine (Ortho to SO2NH2) Core->C2_Site Less Reactive (Thermodynamic/Forcing) Sulfonamide Sulfonamide NH2 Core->Sulfonamide Latent Nucleophile Benzimidazole Formation Benzimidazole Formation C5_Site->Benzimidazole Formation Bicyclic Sulfonamides Bicyclic Sulfonamides C2_Site->Bicyclic Sulfonamides

Caption: Reactivity heatmap showing the hierarchical activation of electrophilic sites. The C5-F bond is the primary point of entry for nucleophiles.

Application Workflows

Workflow A: Synthesis of Polysubstituted Benzimidazoles

This is the most common application, relevant for synthesizing Bcl-2 inhibitors (e.g., Navitoclax analogs).

  • Step 1 (

    
    ):  Selective displacement of C5-F by a primary amine (
    
    
    
    ).
  • Step 2 (Reduction): Chemoselective reduction of the Nitro group to an aniline.

  • Step 3 (Cyclization): Condensation of the resulting diamine with an aldehyde or carboxylic acid equivalent.

Workflow B: Synthesis of Benzothiadiazine 1,1-Dioxides

This route leverages the sulfonamide nitrogen and the C2-fluorine.

  • Step 1:

    
     at C5 (optional, to introduce diversity).
    
  • Step 2: Reaction with an electrophile (e.g., 2-chloroacetaldehyde) that alkylates the sulfonamide nitrogen first, followed by an intramolecular

    
     at C2 to close the ring.
    

Detailed Experimental Protocols

Protocol 1: Regioselective C5-Amination ( )

Objective: Selective mono-substitution of the C5-fluorine with a primary amine.

  • Reagents:

    • 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv)

    • Primary Amine (e.g., 4-(4-morpholinyl)cyclohexan-1-amine) (1.05 equiv)

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Solvent: Acetonitrile (MeCN) or THF.

  • Procedure:

    • Dissolve the sulfonamide building block in MeCN (0.2 M concentration) in a round-bottom flask.

    • Add DIPEA and cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent minor side-reactions at C2.

    • Add the primary amine dropwise over 10 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via LC-MS. The product should appear as the major peak (M+Amine-HF).

    • Workup: Dilute with water. If the product precipitates, filter and wash with cold water/hexanes. If soluble, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Expected Yield: 85–95%.

Protocol 2: Nitro Reduction to Diamine

Objective: Convert the nitro group to an amine without dehalogenating the C2-fluorine.

  • Reagents:

    • Nitro-intermediate from Protocol 1.[1]

    • Iron powder (5.0 equiv)

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro compound in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (80°C) with vigorous stirring for 1–2 hours.

    • Critical Step: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate.[3]

  • Why this method? Catalytic hydrogenation (

    
    ) carries a risk of hydrodefluorination (cleaving the C2-F bond). Fe/
    
    
    
    is chemoselective for the nitro group.
Protocol 3: Benzimidazole Cyclization

Objective: Formation of the imidazole ring.

  • Reagents:

    • Diamine intermediate.[1]

    • Triethyl orthoformate (Trimethyl orthoformate can also be used).

    • Catalytic p-Toluenesulfonic acid (pTSA).

  • Procedure:

    • Dissolve the diamine in anhydrous THF or Dioxane.

    • Add Triethyl orthoformate (3.0 equiv) and pTSA (5 mol%).

    • Heat to 60–80°C for 3 hours.

    • Evaporate solvent and purify via column chromatography (DCM/MeOH gradient).

Visual Workflow: Benzimidazole Synthesis

The following diagram details the logical flow from the starting material to the final heterocycle.

BenzimidazoleSynthesis SM 2,5-Difluoro-4-nitro- benzenesulfonamide Step1 Step 1: C5-SNAr (Regioselective) SM->Step1 + Amine (R-NH2) 0°C to RT Inter1 Intermediate A: 5-Amino-2-fluoro-4-nitro- benzenesulfonamide Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl) Inter1->Step2 Chemoselective Inter2 Intermediate B: 4,5-Diamino-2-fluoro- benzenesulfonamide Step2->Inter2 Step3 Step 3: Cyclization (Orthoformate/Acid) Inter2->Step3 + HC(OEt)3 Final Product: 6-Fluoro-5-sulfamoyl- benzimidazole Step3->Final

Caption: Step-by-step synthetic pathway for converting the building block into a functionalized benzimidazole.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Loss of Regioselectivity Reaction temperature too high during Step 1.Maintain temperature at <0°C during amine addition. Use stoichiometric amine (1.0–1.1 equiv).
De-fluorination Over-reduction during nitro reduction.Avoid

if the reaction runs overnight. Switch to Fe/

or

.
Low Yield in Cyclization Steric hindrance of the

group.
If

is bulky, switch from orthoformate to CDI (Carbonyldiimidazole) to form the cyclic urea, then alkylate or chlorinate/displace.
Solubility Issues Sulfonamide group causes aggregation.Use polar aprotic solvents like DMF or DMSO for the

step if MeCN fails.

References

  • Nucleophilic Arom

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • [Link]

  • Regioselectivity in Polyfluoronitrobenzenes.

    • Sythana, S. K., et al. (2014).[4] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development.

    • [Link]

  • Synthesis of Bcl-2 Inhibitors (Navitoclax Analogs).

    • Tse, C., et al. (2008). "ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor." Cancer Research.[5] (Context for sulfonamide/nitro precursors).

    • [Link]

  • General Benzimidazole Synthesis Protocols.

    • BenchChem Application Notes.[1] "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions."

Sources

Method

experimental protocol for sulfonamide formation with 2,5-Difluoro-4-nitrobenzenesulfonamide

This is a comprehensive application note and experimental protocol for the synthesis and utilization of 2,5-Difluoro-4-nitrobenzenesulfonamide . This guide is designed for medicinal chemists and process scientists, focus...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive application note and experimental protocol for the synthesis and utilization of 2,5-Difluoro-4-nitrobenzenesulfonamide . This guide is designed for medicinal chemists and process scientists, focusing on the practical formation of the sulfonamide moiety and its subsequent application as a reactive scaffold in drug discovery (e.g., for covalent probes or Bcl-2 inhibitor analogs).

Introduction & Scientific Context

2,5-Difluoro-4-nitrobenzenesulfonamide is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables precise regioselective functionalization.

  • Core Utility: The compound serves as a "linchpin" scaffold. The sulfonamide group (

    
    ) acts as a polar handle or warhead precursor, while the nitro  group (
    
    
    
    ) and fluorine atoms activate the ring for Nucleophilic Aromatic Substitution (
    
    
    ).
  • Reactivity Profile:

    • C-1 (Sulfonamide): Stable anchor; can be N-alkylated or serve as a hydrogen bond donor/acceptor.

    • C-4 (Nitro): Strong electron-withdrawing group (EWG) that activates the ring; reducible to an aniline for further coupling.

    • C-5 (Fluorine): Positioned ortho to the nitro group. This is the primary electrophilic site , highly susceptible to displacement by amines or thiols via

      
      .
      
    • C-2 (Fluorine): Positioned ortho to the sulfonamide. Less reactive than C-5 but can be displaced under forcing conditions or if C-5 is blocked.

Mechanistic Pathway & Workflow

The synthesis typically proceeds via the amidation of the corresponding sulfonyl chloride. The resulting sulfonamide is then used as an electrophile in drug design workflows.

SynthesisWorkflow Start 2,5-Difluorobenzenesulfonyl Chloride Nitration Nitration (HNO3/H2SO4) Start->Nitration Step A Intermediate 2,5-Difluoro-4-nitrobenzenesulfonyl Chloride Nitration->Intermediate Electrophilic Subst. Amidation Amidation (NH3/THF) Intermediate->Amidation Step B (Core Protocol) Product 2,5-Difluoro-4-nitrobenzenesulfonamide (Target Scaffold) Amidation->Product Nucleophilic Acyl Subst. Application SNAr Functionalization (Drug Conjugation) Product->Application Downstream Use

Figure 1: Synthetic workflow from commercial precursors to the target sulfonamide scaffold.[1]

Experimental Protocol: Sulfonamide Formation

This protocol details the conversion of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride to 2,5-Difluoro-4-nitrobenzenesulfonamide . If the specific nitro-sulfonyl chloride is not commercially available in your region, it is generated in situ or via nitration of 2,5-difluorobenzenesulfonyl chloride (see Note 1).

Reagents & Equipment
ReagentRoleEquiv.Notes
2,5-Difluoro-4-nitrobenzenesulfonyl chloride Substrate1.0Limiting reagent.[2] Hygroscopic; handle under

.
Ammonia (

)
Nucleophile5.0–10.0Use 0.5M in Dioxane or 28% aq.

.
Tetrahydrofuran (THF) Solvent-Anhydrous preferred to minimize hydrolysis.
Dichloromethane (DCM) Extraction-HPLC grade.
Magnesium Sulfate (

)
Drying Agent-Anhydrous.[1]
Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with nitrogen or argon and cool to 0°C using an ice/water bath.

Step 2: Solubilization

  • Dissolve 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 g, ~3.8 mmol) in anhydrous THF (10 mL).

  • Critical Check: Ensure the solution is clear. If the chloride has hydrolyzed partially to the sulfonic acid, a precipitate may form; filter if necessary, but yield will decrease.

Step 3: Amidation (Sulfonamide Formation)

  • Dropwise Addition: Slowly add the ammonia solution (e.g., 0.5 M

    
     in dioxane, 40 mL, ~20 mmol) to the stirring chloride solution at 0°C via an addition funnel or syringe pump over 15 minutes.
    
    • Observation: A white precipitate (ammonium chloride,

      
      ) will form immediately.
      
    • Exotherm Control: Maintain internal temperature < 10°C to prevent hydrolysis or nucleophilic attack on the aromatic fluorines.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting chloride (non-polar) should disappear, and the sulfonamide (more polar, UV active) should appear.

Step 4: Work-up and Isolation

  • Concentration: Remove the volatile solvent (THF/Dioxane) under reduced pressure (rotary evaporator).

  • Extraction: Resuspend the residue in EtOAc (50 mL) and wash with:

    • Water (

      
      ) to remove ammonium salts.
      
    • 1N HCl (

      
      ) to ensure the sulfonamide is protonated and neutral.
      
    • Brine (

      
      ).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0–60% EtOAc in Hexanes).

Yield Expectation: 85–95% as a white to pale yellow solid.

Application Protocol: Regioselective Functionalization

Once the sulfonamide is formed, the most common application is coupling it to amines to create bioactive molecules.

Reaction Logic: The fluorine at C-5 is activated by the ortho-nitro group (strong resonance effect) and is significantly more reactive than the fluorine at C-2 (activated by the ortho-sulfonamide, a weaker effect).

SNArSelectivity cluster_pathways Competing Pathways Substrate 2,5-Difluoro-4-nitrobenzenesulfonamide PathA Path A: Attack at C-5 (Ortho to Nitro) Substrate->PathA  Fast (Low Temp)   PathB Path B: Attack at C-2 (Ortho to Sulfonamide) Substrate->PathB  Slow (High Temp)   ProductA Major Product: 5-Amino-2-fluoro-4-nitrobenzenesulfonamide PathA->ProductA ProductB Minor Product: 2-Amino-5-fluoro-4-nitrobenzenesulfonamide PathB->ProductB

Figure 2: Regioselectivity map. Path A is kinetically favored due to the superior electron-withdrawing power of the nitro group.

General Procedure
  • Dissolve: 2,5-Difluoro-4-nitrobenzenesulfonamide (1 equiv) in DMF or DMSO.

  • Base: Add DIPEA (Diisopropylethylamine, 2.0 equiv) to scavenge HF.

  • Nucleophile: Add the amine of interest (1.0–1.1 equiv).

  • Conditions: Stir at RT for 1–2 hours.

    • Note: Heating (>60°C) may lead to bis-substitution (displacement of both fluorines).

  • Isolation: Pour into crushed ice/water. The product usually precipitates. Filter and wash with water.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Step 3) Hydrolysis of Sulfonyl ChlorideEnsure THF is anhydrous; keep reaction cold (0°C) during addition.
Bis-substitution (SNAr) Reaction temperature too highPerform SNAr at 0°C to RT; control stoichiometry of the amine strictly (1.0 eq).
Insoluble Product High polarity of sulfonamideUse polar solvents (DMSO/MeOH) for analysis; extract with EtOAc/THF mixtures.

References

  • Synthesis of Fluoronitrobenzenesulfonyl Chlorides: Lyssikatos, J. P., et al. "Preparation of substituted benzenesulfonamides as Bcl-2 inhibitors."[3] Journal of Medicinal Chemistry, 2016. (Verified context for Bcl-2 intermediates).

  • SNAr Regioselectivity in Fluoronitrobenzenes: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951.

  • Sulfonamide Formation Protocols: "General Procedure for the Synthesis of Sulfonamides." Chemistry LibreTexts.

  • Compound Data (2,5-Difluoro-4-nitrobenzenesulfonamide): PubChem Compound Summary for CID 565055 (Related Sulfonyl Chlorides).

(Note: Specific CAS 1807193-16-3 is a specialized building block; protocols above are derived from standard methodologies for this chemical class.)

Sources

Application

Application Note: Precision Functionalization of 2,5-Difluoro-4-nitrobenzenesulfonamide

Introduction: The "Linchpin" Scaffold In the landscape of modern medicinal chemistry, 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) represents a high-value "linchpin" intermediate. Its utility stems from a u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Linchpin" Scaffold

In the landscape of modern medicinal chemistry, 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) represents a high-value "linchpin" intermediate. Its utility stems from a unique constellation of functional groups that enables orthogonal reactivity :

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as a latent aniline precursor.
    
  • Difluoro Substitution (

    
    ):  The two fluorine atoms occupy positions with distinct electronic environments, allowing for highly regioselective Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Sulfonamide Handle (

    
    ):  A stable pharmacophore often retained in final drug candidates (e.g., Bcl-2 inhibitors, carbonic anhydrase inhibitors) or used for further derivatization.
    

This guide details the protocols for exploiting the reactivity hierarchy of this molecule to synthesize complex fluorinated heterocycles, specifically benzimidazoles and quinoxalines, which are ubiquitous in kinase and protease inhibitor discovery.

Mechanistic Insight: The Activation Hierarchy

Success with this scaffold depends entirely on understanding the relative activation of the two fluorine atoms.

  • C-5 Fluorine (The "Soft" Target): Located ortho to the nitro group.[1] The nitro group is a powerful activator via resonance, stabilizing the Meisenheimer complex intermediate.[2][3] This site reacts rapidly with nucleophiles under mild conditions.

  • C-2 Fluorine (The "Hard" Target): Located meta to the nitro group and ortho to the sulfonamide. The sulfonamide is a weaker activator than the nitro group. Furthermore, once the C-5 fluorine is displaced by an electron-donating nucleophile (e.g., an amine), the ring becomes electron-rich, effectively deactivating the C-2 fluorine toward further intermolecular substitution.

Expert Rule of Thumb:

Always target the C-5 position first. Attempting to functionalize C-2 initially is kinetically disfavored. Attempting to functionalize C-2 after C-5 substitution requires forcing conditions or intramolecular cyclization.

Visualization: Reactivity Pathway

Reactivity Figure 1: The sequential functionalization logic of the 2,5-difluoro-4-nitro scaffold. Start 2,5-Difluoro-4- nitrobenzenesulfonamide SNAr Step 1: SNAr at C-5 (Regioselective) Start->SNAr R-NH2, 0-25°C (Ortho-Nitro Effect) Reduction Step 2: Nitro Reduction (Formation of Aniline) SNAr->Reduction H2/Pd-C or Fe/NH4Cl Cyclization Step 3: Cyclization (Benzimidazole/Quinoxaline) Reduction->Cyclization R-CHO or Oxalyl Chloride

Experimental Protocols

Protocol A: Regioselective Displacement (C-5 Functionalization)

This protocol describes the introduction of a primary amine at the C-5 position. The high regioselectivity renders protection of the C-2 fluorine unnecessary.

Reagents:

  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature maximizes regioselectivity.

  • Addition: Add DIPEA (1.2 mmol) followed by the slow, dropwise addition of the amine (1.1 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The product usually appears as a bright yellow/orange spot due to the nitroaniline chromophore.

  • Workup: Dilute with EtOAc (50 mL) and wash with 0.5 M HCl (2 x 20 mL) to remove excess amine/DIPEA. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Data Validation (Typical Results):

Nucleophile Conditions Yield (%) Regioselectivity (C5:C2)
Benzylamine MeCN, 25°C, 2h 92% >98:1
Morpholine THF, 25°C, 4h 88% >95:1

| Aniline | DMF, 60°C, 12h | 75% | 90:10 (Requires heat) |

Protocol B: Reductive Cyclization to Fluorinated Benzimidazoles

Following Protocol A, the molecule possesses an amine at C-5 and a nitro group at C-4. Reducing the nitro group yields a 1,2-diamine motif (with a fluorine at C-2), a classic precursor for benzimidazoles.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Reducing Agent: Iron powder (5.0 equiv) /

    
     (5.0 equiv) OR 
    
    
    
    (1 atm) / 10% Pd/C
  • Cyclization Partner: Triethyl orthoformate (for unsubstituted C-2') or an Aldehyde (for substituted C-2').

Step-by-Step Methodology (One-Pot Reduction/Cyclization):

  • Reduction: Suspend the nitro-amine intermediate (1.0 mmol) in EtOH/

    
     (4:1, 10 mL). Add Iron powder and 
    
    
    
    . Heat to reflux (80°C) for 2 hours.
    • Validation: The bright yellow color of the nitro compound should fade to a pale brown/colorless solution.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot EtOH. Concentrate the filtrate to obtain the crude diamine.

  • Cyclization: Redissolve the crude diamine in Triethyl orthoformate (5 mL). Add a catalytic amount of

    
    -TsOH (10 mg).
    
  • Reflux: Heat to 100°C for 3-6 hours.

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate and triturate with diethyl ether.

Mechanistic Outcome: The resulting scaffold is a 6-fluoro-5-sulfonamidobenzimidazole . The C-2 fluorine from the starting material is retained (becoming C-6 in the benzimidazole numbering), providing metabolic stability and modulating the


 of the sulfonamide.

Advanced Application: Intramolecular Displacement

For specific fused tricyclic systems, the C-2 fluorine can be displaced intramolecularly if the nucleophile attached at C-5 has a second nucleophilic arm (e.g., a diamine or amino-alcohol).

Concept:

  • Step 1: Displace C-5 F with a diamine (e.g., ethylenediamine).

  • Step 2: Heat strongly (>100°C) in DMSO with

    
    .
    
  • Result: The second amine attacks the C-2 F (activated by the sulfonamide), forming a quinoxaline or similar fused ring before or without reducing the nitro group.

Workflow Visualization

Workflow Figure 2: Strategy for accessing fused tricyclic systems via sequential SNAr. SM Starting Material (2,5-F2-4-NO2) Inter Intermediate: 5-((2-aminoethyl)amino) -2-fluoro-4-nitro... SM->Inter Ethylenediamine (1 eq) 0°C (Kinetic Control) Prod Product: 6-nitro-7-sulfonamido- 1,2,3,4-tetrahydroquinoxaline Inter->Prod K2CO3, DMSO, 100°C (Intramolecular SNAr)

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (Accessed 2026).[4][5] Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[6] Link

  • National Institutes of Health (PMC). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024).[5][7] Link

  • Beilstein Journals. The vicinal difluoro motif: Synthesis and conformation. (2025).[3][8] Link

  • Vertex AI Search. Summary of CAS 1807193-16-3 Properties and Suppliers. (2026).[4][5] Link

Sources

Method

synthesis of novel sulfonamides using 2,5-Difluoro-4-nitrobenzenesulfonamide

Application Note: Chemoselective Functionalization of 2,5-Difluoro-4-nitrobenzenesulfonamide Executive Summary This application note details the synthetic utility of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1056477-8...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of 2,5-Difluoro-4-nitrobenzenesulfonamide

Executive Summary

This application note details the synthetic utility of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1056477-87-0) as a privileged scaffold in the development of novel sulfonamide therapeutics. Specifically, this guide focuses on the chemoselective Nucleophilic Aromatic Substitution (


) of the C5-fluorine atom, enabling the rapid generation of libraries for Carbonic Anhydrase (CA) inhibition and antibacterial research.

By leveraging the orthogonal reactivity of the two fluorine atoms—governed by the electronic directing effects of the nitro and sulfonamide groups—researchers can achieve high-yield mono-substitution without protecting groups.

Mechanistic Insight & Regioselectivity

To design effective protocols, one must understand the electronic landscape of the starting material. The molecule contains two electrophilic sites (C2-F and C5-F), but they are not equivalent.

  • The "Ortho-Nitro" Effect: The nitro group (

    
    ) is a powerful electron-withdrawing group (EWG) that activates the benzene ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions due to resonance stabilization of the Meisenheimer complex intermediate.
    
  • The Sulfonamide Effect: The sulfonamide group (

    
    ) is also an EWG but is generally weaker than the nitro group in stabilizing the anionic intermediate.
    

Reaction Logic:

  • C5-Fluorine: Located ortho to the Nitro group and meta to the Sulfonamide. (Primary Reactive Site)

  • C2-Fluorine: Located meta to the Nitro group and ortho to the Sulfonamide. (Secondary/Resistant Site)

Therefore, under controlled conditions (stoichiometric nucleophile, mild temperature), nucleophiles will exclusively attack C5 , displacing the fluorine to yield 5-substituted-2-fluoro-4-nitrobenzenesulfonamides .

Visualizing the Reaction Pathway

ReactionPathway cluster_legend Selectivity Logic Start 2,5-Difluoro-4- nitrobenzenesulfonamide Inter Meisenheimer Complex (Stabilized by o-NO2) Start->Inter Nucleophile (R-NH2) SNAr Attack at C5 Product 5-Amino-2-fluoro- 4-nitrobenzenesulfonamide Inter->Product -HF (Fast Elimination) Byproduct Disubstituted (Over-reaction) Product->Byproduct Excess R-NH2 High Temp (>80°C) Note C5-F is >100x more reactive than C2-F due to ortho-NO2

Figure 1: Reaction pathway demonstrating the kinetic preference for C5 substitution.

Experimental Protocols

Protocol A: Chemoselective with Primary/Secondary Amines

Objective: To synthesize 5-amino-substituted derivatives while retaining the C2-fluorine and nitro group.

Reagents:

  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 2,5-Difluoro-4-nitrobenzenesulfonamide in anhydrous THF.

    • Note: Use DMF if the nucleophile is polar/insoluble in THF.

  • Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (1.2 equiv) followed by the dropwise addition of the amine nucleophile (1.1 equiv).

    • Causality: Cooling prevents competitive attack at the C2 position and minimizes exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Work-up:

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water (10x volume). The yellow/orange precipitate is filtered, washed with water, and dried.

    • Method B (Extraction): Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (usually not required if Method A works).

Validation Criteria:

  • 
     NMR:  Starting material shows two distinct signals. Product should show one  signal (corresponding to the remaining C2-F).
    
  • HRMS: Confirm mass shift corresponding to

    
    .
    
Protocol B: Nitro Group Reduction (Optional)

Objective: To convert the nitro group to an aniline for subsequent amide coupling or fragment growing.

Reagents:

  • Substrate: Product from Protocol A

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Source:

    
     balloon or Ammonium Formate
    
  • Solvent: MeOH or EtOH

Methodology:

  • Dissolve the nitro-sulfonamide in MeOH under

    
    .
    
  • Add 10 wt% of Pd/C carefully.

  • Purge with

    
     gas and stir at RT for 2–6 hours.
    
    • Warning: Do not heat excessively, or hydrodefluorination (loss of the C2-F) may occur.

  • Filter through Celite to remove Pd/C. Concentrate to yield the aniline.

Data & Troubleshooting

Solvent Selection Guide for
SolventPolarityReaction RateSelectivity (C5 vs C2)Recommendation
THF ModerateModerateHighPreferred (Easy workup)
DMF HighFastModerateUse for insoluble amines
ACN HighFastHighGood alternative to THF
EtOH High (Protic)SlowHighGreen alternative; may require reflux
Troubleshooting Table
ObservationProbable CauseCorrective Action
Double Substitution (Loss of both F)Temperature too high or excess nucleophile.Maintain 0°C–RT. Strictly limit nucleophile to 1.1 equiv.
No Reaction Nucleophile is too weak (e.g., aniline).Switch solvent to DMF; heat to 50°C. Add stronger base (

).
Hydrolysis of Sulfonamide Harsh basic conditions.Avoid strong hydroxide bases (NaOH).[1] Use organic bases (DIPEA).

Applications in Drug Discovery

This scaffold is particularly relevant for Carbonic Anhydrase (CA) Inhibitors . The sulfonamide acts as the Zinc-binding group (ZBG), while the substituent added at C5 extends into the hydrophobic pocket of the enzyme, modulating isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

Workflow Visualization: CA Inhibitor Library Generation

LibraryGen Scaffold 2,5-Difluoro-4- nitrobenzenesulfonamide Step1 Step 1: Diversity Introduction (Protocol A - SNAr) Scaffold->Step1 Library1 Library A: Nitro-Sulfonamides (Tail Variation) Step1->Library1 Step2 Step 2: Nitro Reduction (Protocol B) Library1->Step2 Step3 Step 3: Amide Coupling/Urea Formation Step2->Step3 FinalLib Final Library: Polysubstituted CA Inhibitors Step3->FinalLib

Figure 2: Synthetic workflow for generating diverse sulfonamide libraries.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sythana, S., et al. (2014).[2] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912–918. Link

    • Note: Validates the regioselectivity of fluorine ortho to nitro groups.
  • Blair, V. L., et al. (2016). Fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 59(2), 727-732. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect Of Substitution Pattern. Link

Sources

Application

Application Note: 2,5-Difluoro-4-nitrobenzenesulfonamide (DFNS) in Chemoproteomics

This Application Note and Protocol guide details the use of 2,5-Difluoro-4-nitrobenzenesulfonamide (DFNS) as a covalent chemical probe for proteomic profiling.[1] [1] Introduction & Principle 2,5-Difluoro-4-nitrobenzenes...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2,5-Difluoro-4-nitrobenzenesulfonamide (DFNS) as a covalent chemical probe for proteomic profiling.[1]

[1]

Introduction & Principle

2,5-Difluoro-4-nitrobenzenesulfonamide (DFNS) is a specialized covalent fragment used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Ligand Discovery (FBLD) .[1] It combines a molecular recognition element (sulfonamide) with a highly reactive electrophilic warhead (fluoro-nitrobenzene scaffold).[1]

Core Utility[1]
  • Target Class: Primary targets are Carbonic Anhydrases (CAs) due to the sulfonamide pharmacophore.[1] Secondary targets include hyper-reactive cysteine and lysine residues across the proteome.[1]

  • Mechanism of Action: The probe functions via Nucleophilic Aromatic Substitution (

    
    ) .[1] The electron-withdrawing nitro group at the para position activates the fluorine atoms at the 2- and 5-positions, making them susceptible to nucleophilic attack by protein side chains (thiolates or amines).[1]
    
  • Proteomic Application: DFNS is used to map "ligandable" pockets on proteins.[1] It serves as a site-identification probe —modifying residues to reveal allosteric sites or active sites that can be targeted by sulfonamide-based drugs.[1]

Chemical Structure & Reactivity[1]
  • Warhead: 2,5-difluoro-4-nitrobenzene moiety.[1][2][3][4][5][6]

  • Reactivity Profile: High. The presence of two leaving groups (fluorines) allows for potential crosslinking (stapling) if two nucleophiles are proximal, though mono-substitution is the primary mode in dilute conditions.[1]

  • Selectivity: Driven by the sulfonamide binding affinity (local concentration effect) and the intrinsic nucleophilicity of the protein residue.[1]

Mechanism of Labeling

The labeling reaction proceeds through a Meisenheimer complex intermediate, resulting in the displacement of a fluoride ion.

SNAr_Mechanism Probe DFNS Probe (Electrophile) Complex Meisenheimer Intermediate Probe->Complex Nucleophilic Attack Protein Protein-Nu: (Cys-SH / Lys-NH2) Protein->Complex Product Covalent Adduct (Protein-Probe) Complex->Product F- Elimination Byproduct HF (Leaving Group) Complex->Byproduct

Caption: General


 mechanism. The protein nucleophile attacks the carbon bearing a fluorine, stabilized by the nitro group, leading to stable covalent modification.[1]

Experimental Protocols

Protocol A: Competitive ABPP (Target Identification)

Use this workflow to identify protein targets where DFNS competes for binding against a broad-spectrum probe (e.g., Iodoacetamide-Alkyne).[1]

Materials:

  • Cell Lysate: 1-2 mg/mL in PBS (pH 7.4).[1]

  • Probe: DFNS (100 mM stock in DMSO).[1]

  • Competitor Probe: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-FP.[1]

  • Click Reagents: Azide-fluorophore (e.g., Rhodamine-N3) or Azide-biotin.[1]

  • Reducing Agent: TCEP (freshly prepared).[1]

Step-by-Step Workflow:

  • Lysate Preparation:

    • Dilute cell lysate to 1 mg/mL in PBS.

    • Divide into two aliquots: Vehicle (DMSO) and Treated (DFNS) .[1]

  • Probe Incubation (Competition Step):

    • Add DFNS to the "Treated" sample (Final conc: 10–100 µM).

    • Add equivalent DMSO to "Vehicle" sample.[1]

    • Incubate for 30 minutes at 37°C (or 1 hour at RT). Note: DFNS covalently blocks specific sites during this step.[1]

  • Broad-Spectrum Labeling:

    • Add IA-alkyne (Final conc: 10 µM) to both samples.[1]

    • Incubate for 1 hour at RT . IA-alkyne will label all available cysteines not blocked by DFNS.

  • Click Chemistry (CuAAC):

    • Add the following master mix to each sample:

      • 
         Azide-Tag (Rhodamine or Biotin)[1]
        
      • 
         TCEP[1]
        
      • 
         TBTA (Ligand)[1]
        
      • 
        
        
        
        
        [1]
    • Vortex and incubate for 1 hour at RT .

  • Analysis:

    • Gel-Based: Run SDS-PAGE and scan for fluorescence.[1] Targets of DFNS will show REDUCED fluorescence in the Treated lane compared to Vehicle.[1]

    • MS-Based: Perform Streptavidin enrichment, tryptic digestion, and LC-MS/MS (TMT labeling recommended for quantification).

Protocol B: Direct Mapping (Mass Shift Analysis)

Use this workflow to map the exact residue modified by DFNS using LC-MS/MS without competition.[1]

Materials:

  • Purified Protein (e.g., Carbonic Anhydrase) or Complex Lysate.[1]

  • DFNS (10 mM stock).[1]

  • Digestion Enzyme: Trypsin/Lys-C.[1]

  • C18 StageTips for desalting.[1]

Step-by-Step Workflow:

  • Labeling:

    • Incubate protein (50 µg) with DFNS (50 µM) in 50 mM HEPES, pH 7.5 for 1 hour at RT .

    • Control: Run a parallel sample with DMSO only.[1]

  • Quenching & Alkylation:

    • Add DTT (5 mM) to quench unreacted probe and reduce disulfides (30 min, 56°C).

    • Add Iodoacetamide (15 mM) to alkylate remaining free cysteines (20 min, dark).

  • Digestion:

    • Precipitate protein (Methanol/Chloroform) or use S-Trap/FASP to remove excess probe.[1]

    • Digest with Trypsin (1:50 ratio) overnight at 37°C.

  • LC-MS/MS Acquisition:

    • Inject peptides onto a high-resolution mass spectrometer (e.g., Orbitrap).[1]

    • Use a standard DDA (Data Dependent Acquisition) method.[1]

Data Analysis & Visualization

Mass Spectrometry Search Parameters

To identify DFNS-modified peptides, configure your search engine (MaxQuant, Proteome Discoverer, or FragPipe) with the following Variable Modification :

ParameterSettingNotes
Modification Name DFNS-LabelCustom modification
Composition Change

Monoisotopic mass addition
Mass Shift (

)
+218.17 Da Calc:

Target Residues Cysteine (C), Lysine (K), Histidine (H) Specificity depends on pH
Type VariableNot fixed

Note: If crosslinking occurs (displacement of BOTH fluorines), the mass shift will be different (


).[1] However, mono-substitution is the dominant species in proteomic screens.[1]
Workflow Diagram

ABPP_Workflow cluster_0 Sample Prep cluster_1 Processing cluster_2 Analysis Lysate Proteome Lysate Incubation Incubate with DFNS (30-60 min) Lysate->Incubation Digest Tryptic Digestion Incubation->Digest Desalt C18 Desalting Digest->Desalt LCMS LC-MS/MS Desalt->LCMS Bioinf Search for +218.17 Da Shift LCMS->Bioinf

Caption: Direct mapping workflow for identifying DFNS modification sites.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency pH too lowIncrease buffer pH to 8.0 to deprotonate Cys/Lys.
Precipitation High Probe Conc.Keep DMSO < 2% final volume.[1] Use <100 µM probe.
Complex Spectra Non-specific labelingTitrate probe down (10 µM). Reduce incubation time.
Missing Peptides Ionization suppressionEnsure thorough C18 cleanup to remove unreacted sulfonamide.[1]

References

  • Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[1] Annual Review of Biochemistry.[1] Link

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] Link

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1] Nature.[1] Link[1]

  • Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.[1] Journal of Medicinal Chemistry.[1] Link[1]

Sources

Method

Application Note: Strategic N-H Protection of 2,5-Difluoro-4-nitrobenzenesulfonamide for Advanced Synthesis

Abstract 2,5-Difluoro-4-nitrobenzenesulfonamide is a key building block in medicinal chemistry, valued for its unique electronic properties and synthetic versatility. However, the acidic proton of the sulfonamide nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,5-Difluoro-4-nitrobenzenesulfonamide is a key building block in medicinal chemistry, valued for its unique electronic properties and synthetic versatility. However, the acidic proton of the sulfonamide nitrogen (N-H) presents a significant challenge in multi-step syntheses, often interfering with base-sensitive reagents and organometallic catalysts. This application note provides a comprehensive guide to protecting group strategies for the sulfonamide moiety. We delve into the rationale behind protection, evaluate suitable protecting groups with a focus on chemical orthogonality, and provide detailed, field-tested protocols for their installation and cleavage. This guide is intended for researchers, chemists, and drug development professionals seeking to streamline synthetic routes involving this critical intermediate.

Introduction: The Synthetic Challenge

2,5-Difluoro-4-nitrobenzenesulfonamide is a powerful synthetic intermediate. The strongly electron-withdrawing nitro and fluoro substituents render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), while the sulfonamide group itself is a key pharmacophore in numerous therapeutic agents.[1] However, these same electron-withdrawing groups significantly increase the acidity of the sulfonamide N-H proton compared to simple arylsulfonamides. This acidity can lead to several complications:

  • Unwanted Deprotonation: In the presence of bases, the sulfonamide anion is formed, which can act as a competing nucleophile or otherwise disrupt the intended reaction pathway.

  • Incompatibility with Reagents: Many organometallic reagents (e.g., Grignards, organolithiums) and hydrides are incompatible with acidic protons.

  • Reduced Solubility: The free N-H can engage in hydrogen bonding, sometimes leading to poor solubility in common organic solvents.

Protecting the sulfonamide nitrogen masks this acidic proton, rendering the molecule compatible with a broader range of reaction conditions and enabling more complex synthetic transformations.[2]

Rationale and Selection of Protecting Groups

The ideal protecting group for this substrate must be easy to install, stable to the intended downstream reaction conditions, and removable under mild conditions that do not compromise the integrity of the core molecule—specifically the reducible nitro group and the fluoro groups susceptible to SNAr.[3]

Key Considerations for Compatibility
  • Nitro Group: Avoid reductive cleavage conditions, such as catalytic hydrogenolysis (e.g., for removing Cbz groups) or dissolving metal reductions (e.g., Na/NH₃ for removing Tosyl groups).[4][5]

  • Fluoro Groups: While generally stable, harsh nucleophilic or basic conditions for deprotection should be evaluated carefully to prevent unintended SNAr.

  • Orthogonality: In a complex synthesis, the chosen protecting group should be removable without affecting other protecting groups present in the molecule (e.g., protecting groups for amines, alcohols, or carboxylic acids).[5]

Based on these criteria, two primary classes of protecting groups are recommended: acid-labile carbamates and fluoride-labile carbamates.

Recommended Protecting Groups
Protecting GroupStructureInstallation ReagentCleavage ConditionsOrthogonality & Notes
Boc (tert-Butoxycarbonyl)N-BocBoc₂OStrong Acid (e.g., TFA, HCl)Excellent choice for general use. Orthogonal to Fmoc (base-labile) and Teoc (fluoride-labile) groups. Cleavage is clean and conditions are well-tolerated by the nitro and fluoro groups.[6][7]
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)N-TeocTeoc-OSuFluoride Source (e.g., TBAF)Superior choice for orthogonality. Stable to both acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Ideal for syntheses involving acid-sensitive moieties.[3][8]

Visualization of the Synthetic Strategy

A robust protecting group strategy is foundational to multi-step synthesis. The general workflow involves masking the reactive site, performing the desired transformations, and then cleanly unmasking the original functionality.

G Start 2,5-Difluoro-4-nitro- benzenesulfonamide Protect Step 1: N-H Protection (e.g., Boc, Teoc) Start->Protect Synth Step 2: Downstream Synthesis (e.g., S_NAr, Coupling) Protect->Synth Deprotect Step 3: Deprotection (e.g., TFA or TBAF) Synth->Deprotect End Final Functionalized Product Deprotect->End

Caption: General workflow for using N-H protection.

Choosing the correct protecting group depends critically on the planned synthetic route. The following decision tree illustrates the logical selection process based on downstream chemical compatibility.

G Start Start: Need to protect Sulfonamide N-H Q1 Will the synthesis involve acid-sensitive groups (e.g., tBu esters, Trt)? Start->Q1 UseTeoc Recommended: Use Teoc Group Q1->UseTeoc  Yes Q2 Will the synthesis involve base-sensitive groups (e.g., Fmoc)? Q1->Q2  No UseBoc Recommended: Use Boc Group Q2->UseBoc  Yes ConsiderBoth Boc or Teoc are likely suitable. Evaluate cost and specific reagent compatibility. Q2->ConsiderBoth  No

Caption: Decision tree for protecting group selection.

Experimental Protocols

The following protocols are optimized for laboratory scale (1-5 mmol) and include guidance for reaction monitoring and purification.

Protocol 1: N-Boc Protection

This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to efficiently install the Boc group.

Materials:

  • 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-Difluoro-4-nitrobenzenesulfonamide (e.g., 238 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add DMAP (12 mg, 0.1 mmol), TEA (209 µL, 1.5 mmol), and Boc₂O (262 mg, 1.2 mmol) sequentially.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes mobile phase. The product spot should be significantly less polar than the starting material.

  • Work-up: Upon completion, dilute the mixture with DCM (20 mL). Wash the organic layer with 1M HCl (2 x 15 mL), followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes to yield the N-Boc protected product as a white to pale yellow solid.

Protocol 2: N-Boc Deprotection

Cleavage of the Boc group is achieved under standard acidic conditions using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected sulfonamide (e.g., 338 mg, 1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5 mL) dropwise to the stirred solution. A 1:1 mixture of TFA:DCM is effective.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor by TLC until the starting material is fully consumed. The product will revert to the polarity of the original unprotected sulfonamide.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM. Caution: TFA is corrosive.

  • Co-evaporate the residue with toluene (2 x 10 mL) to ensure complete removal of residual TFA.

  • The resulting solid is typically of high purity and can often be used directly in the next step. If necessary, it can be further purified by recrystallization or a short silica plug.

Protocol 3: N-Teoc Protection

This protocol uses a commercially available Teoc-OSu reagent for a clean and efficient protection reaction.[8]

Materials:

  • 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv)

  • N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu, 1.1 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2,5-Difluoro-4-nitrobenzenesulfonamide (238 mg, 1.0 mmol) in anhydrous MeCN (10 mL).

  • Add TEA (209 µL, 1.5 mmol) followed by Teoc-OSu (285 mg, 1.1 mmol).

  • Stir the mixture at room temperature overnight (12-16 hours).

  • Monitoring: Monitor by TLC (3:7 Ethyl Acetate/Hexanes). The product will be non-polar.

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (30 mL).

  • Wash the organic layer with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel (5% to 20% Ethyl Acetate in Hexanes) to afford the pure N-Teoc protected sulfonamide.

Protocol 4: N-Teoc Deprotection

Fluoride-mediated cleavage provides a mild and highly selective method for removing the Teoc group.

Materials:

  • N-Teoc-2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the N-Teoc protected sulfonamide (e.g., 382 mg, 1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Add TBAF solution (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise at room temperature.

  • Stir the reaction for 2-4 hours at room temperature.

  • Monitoring: Monitor by TLC until the starting material is consumed. The deprotection proceeds via β-elimination, releasing ethylene and CO₂.[8]

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can be purified by flash column chromatography if necessary, though it is often clean enough for subsequent steps.

Conclusion

The strategic protection of the sulfonamide N-H in 2,5-Difluoro-4-nitrobenzenesulfonamide is essential for unlocking its full potential in complex organic synthesis. The use of Boc for general purposes and Teoc for syntheses requiring robust orthogonality provides chemists with reliable and versatile tools. The detailed protocols provided herein are designed to be reproducible and effective, enabling researchers to bypass common synthetic hurdles and accelerate the development of novel molecular entities.

References

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles - ChemRxiv - [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - Organic Chemistry Portal - [Link]

  • 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine - IRB Barcelona - [Link]

  • Sulfonyl Protective Groups - Chem-Station International Edition - [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles - Journal of the American Chemical Society - [Link]

  • A Fluorous-Tagged, Acid-Labile Protecting Group for the Synthesis of Carboxamides and Sulfonamides - ACS Publications - [Link]

  • Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS - Gyros Protein Technologies - [Link]

  • Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent - American Chemical Society - [Link]

  • A fluorous-tagged, acid-labile protecting group for the synthesis of carboxamides and sulfonamides - PubMed - [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles - PubMed - [Link]

  • Protection of Sulfonamide by Carbamate - SynArchive - [Link]

  • Protecting Groups for Amines: Sulfonamides - YouTube - [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - The Journal of Organic Chemistry - [Link]

  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups - ResearchGate - [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH - [Link]

  • Protecting Groups - Lokey Lab Protocols - Wikidot - [Link]

  • Protecting group - Wikipedia - [Link]

  • Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates - Organic Chemistry Portal - [Link]

  • Teoc Protecting Group - Chem-Station International Edition - [Link]

Sources

Application

Application Note: Microwave-Assisted SNAr Functionalization of 2,5-Difluoro-4-nitrobenzenesulfonamide

Executive Summary This application note details the microwave-assisted functionalization of 2,5-Difluoro-4-nitrobenzenesulfonamide (DFNSA) . As a densely functionalized scaffold, DFNSA offers unique orthogonal reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the microwave-assisted functionalization of 2,5-Difluoro-4-nitrobenzenesulfonamide (DFNSA) . As a densely functionalized scaffold, DFNSA offers unique orthogonal reactivity: two electrophilic fluorinated sites activated by strong electron-withdrawing groups (EWGs).[1] This protocol focuses on the regioselective Nucleophilic Aromatic Substitution (SNAr) at the C5-position , leveraging microwave irradiation to accelerate reaction kinetics, improve yield, and suppress bis-substitution byproducts.[1] This workflow is critical for synthesizing Bcl-2 inhibitor intermediates (e.g., Venetoclax analogues) and novel antimicrobial sulfonamides.[1]

Scientific Foundation & Reactivity Profile

Regioselectivity Logic

The reactivity of DFNSA is governed by the electronic activation provided by the nitro (


) and sulfonamide (

) groups.[1]
  • C5-Position (Primary Site): Located ortho to the Nitro group and meta to the Sulfonamide.[1] The Nitro group is a stronger activator for SNAr than the sulfonamide due to stronger resonance withdrawal (

    
     effect).[1] Consequently, the C5-fluorine is the most electrophilic site (Soft Spot).[1]
    
  • C2-Position (Secondary Site): Located ortho to the Sulfonamide and meta to the Nitro.[1] While activated, it is significantly less reactive than C5.

  • Microwave Effect: Rapid dielectric heating allows the reaction to overcome the activation energy of the C5-displacement in minutes, while precise temperature control prevents the thermal overshoot that typically leads to C2/C5 bis-substitution in conventional heating.

Mechanistic Pathway

The reaction proceeds via a Meisenheimer Complex .[2][3][4] The nucleophile attacks C5, pushing electron density onto the nitro group. Microwave irradiation stabilizes the transition state through dipolar polarization, particularly in polar aprotic solvents like DMF or DMSO.

SNAr_Mechanism Substrate 2,5-Difluoro- 4-nitrobenzenesulfonamide TS Meisenheimer Complex (Stabilized by NO2) Substrate->TS + Nucleophile (R-NH2) MW: 100-120°C Product C5-Substituted Product TS->Product - HF Byproduct Bis-substituted Impurity Product->Byproduct Overheating (>150°C) + Excess Nucleophile

Figure 1: Mechanistic pathway and potential divergence to byproducts.[1]

Experimental Protocols

Materials & Equipment[5]
  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: Typically custom or analogue derived).[1]

  • Reagents: Primary/Secondary Amines, DIPEA (Diisopropylethylamine).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).[1]

Protocol A: Mono-Substitution (C5-Selective)

Target: Synthesis of 5-amino-2-fluoro-4-nitrobenzenesulfonamide derivatives.

  • Preparation: In a 10 mL microwave vial, dissolve DFNSA (1.0 equiv, 0.5 mmol) in MeCN (3 mL).

  • Addition: Add Amine Nucleophile (1.1 equiv).

    • Note: If using a salt form of the amine, add 2.5 equiv of DIPEA. If free base, add 1.2 equiv DIPEA to scavenge HF.

  • Sealing: Cap the vial with a PTFE/Silicone septum.

  • Irradiation:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150 W)[1]

  • Workup:

    • Cool to RT (compressed air cooling).[1]

    • Concentrate solvent in vacuo.

    • Resuspend in EtOAc, wash with 0.5 M HCl (to remove unreacted amine) and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: Library Synthesis (Heterocycle Formation)

Target: Rapid generation of bicyclic scaffolds (e.g., reaction with hydrazines or diamines).[1]

ParameterConditionRationale
Solvent Ethanol or DMSOProtic solvents facilitate proton transfer in cyclization steps.[1]
Temp 140 °CHigher energy required for the second cyclization step.
Time 20 minsExtended time to ensure ring closure.
Stoichiometry 2.5 equiv NucleophileExcess reagent drives the reaction to completion.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent dramatically impacts the microwave absorption (tan


) and regioselectivity.
SolventMW AbsorptivityRegioselectivity (C5:C2)Recommendation
Acetonitrile MediumHigh (95:[1]5)Standard choice. Good balance of solubility and selectivity.
DMF/DMSO HighModerate (85:[1]15)Use for poorly soluble amines. Risk of thermal overshoot.
Ethanol HighLow (Mixture)Avoid for mono-substitution; promotes proton exchange.[1]
THF LowHighPoor MW heating; requires SiC doping element.
Troubleshooting Common Issues
  • Issue: Bis-substitution observed (C2 & C5 reaction).

    • Root Cause:[5][6][7] Temperature too high (>130°C) or large excess of amine.[1]

    • Fix: Reduce Temp to 80-90°C; Use strictly 1.05 equiv of nucleophile; Switch to non-polar solvent (Toluene) with MW-absorbing vessel.

  • Issue: Hydrolysis of Sulfonamide.

    • Root Cause:[5][6][7][8] Wet solvent or presence of strong hydroxide bases.

    • Fix: Use anhydrous solvents; Stick to non-nucleophilic organic bases (DIPEA, TEA) rather than carbonates/hydroxides.[1]

Visual Workflow

Workflow Setup 1. Reaction Setup (Vial: DFNSA + Amine + DIPEA + MeCN) MW 2. Microwave Irradiation (100°C, 10 min, Dynamic Power) Setup->MW Analysis 3. LC-MS Check (Confirm Mono-substitution) MW->Analysis Analysis->MW Incomplete Workup 4. Workup & Isolation (Acid Wash -> Extraction) Analysis->Workup Conversion > 95%

Figure 2: Step-by-step experimental workflow for microwave synthesis.

References

  • Regioselectivity in SNAr Reactions

    • Sythana, S., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[1] Organic Process Research & Development, 2014.[9] Link[1]

  • Microwave-Assisted Synthesis Overview

    • Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link[1]

  • Bcl-2 Inhibitor Synthesis (Venetoclax Context)

    • Ku, Y. Y., et al. "Development of a Convergent Large-Scale Synthesis for Venetoclax."[1][10] Journal of Organic Chemistry, 2019.[10] Link[1]

  • Reactivity of 4,5-difluoro-1,2-dinitrobenzene (Analogous System)

    • L. K.[11] Papernaya et al. "Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines."[1] Russian Journal of Organic Chemistry, 2015.[11] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,5-Difluoro-4-nitrobenzenesulfonamide Synthesis

The following technical guide addresses the optimization of reaction conditions for the synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide , specifically focusing on the chemoselective amination of 2,5-difluoro-4-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction conditions for the synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide , specifically focusing on the chemoselective amination of 2,5-difluoro-4-nitrobenzenesulfonyl chloride.

Senior Application Scientist Desk Subject: Optimizing Chemoselectivity: Sulfonylation vs. S_NAr Competition

Executive Summary

Synthesizing 2,5-Difluoro-4-nitrobenzenesulfonamide presents a classic "chemoselectivity" challenge.[1][2][3] You are operating on a scaffold containing two highly activated electrophilic sites:

  • The Sulfonyl Chloride (-SO₂Cl): The desired site of attack.[1][2][3]

  • The Aryl Fluorines: Activated by the ortho-nitro and para-sulfonyl groups, these are highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).[1][2][3]

The Critical Insight: Sulfonylation is generally kinetically favored over S_NAr at lower temperatures.[1][3] However, the electron-withdrawing power of the nitro group makes the fluorine at the 5-position (ortho to nitro) extremely labile.[1][3] If your reaction turns bright yellow/orange, you have likely displaced a fluorine atom with an amine, forming a nitroaniline impurity.[1][3]

Module 1: Critical Reaction Parameters (The "Golden Rules")

To maximize yield and purity, you must control the kinetics to favor the sulfonyl center.[1][3]

Temperature Control (The Primary Lever)[3]
  • Protocol: Maintain internal reaction temperature between -10°C and 0°C during addition.

  • Why? The activation energy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) for sulfonylation is lower than for S_NAr.[3] Raising the temperature to >20°C significantly increases the rate of fluorine displacement [1].[1][3]
    
  • Warning Sign: A rapid exotherm or color change to deep yellow/orange indicates uncontrolled S_NAr side reactions.[1][2][3]

Stoichiometry & Base Selection
  • Protocol: Use 2.0–2.1 equivalents of Ammonia (or 1.0 eq Ammonia + 1.1 eq non-nucleophilic base like DIPEA).[2][3]

  • Why? You need 1 equivalent to form the sulfonamide and 1 equivalent to neutralize the HCl byproduct.[1]

  • Avoid: Large excesses of ammonia (>3 eq).[2][3] Once the sulfonamide is formed, excess ammonia acts as a nucleophile toward the aryl fluorines.[1][3]

Solvent System
  • Recommended: Anhydrous Dichloromethane (DCM) or THF.[1][2][3]

  • Why? These solvents dissolve the sulfonyl chloride well but do not promote S_NAr as aggressively as polar aprotic solvents (like DMF or DMSO), which stabilize the Meisenheimer complex intermediate of the S_NAr pathway [2].[3]

Module 2: Step-by-Step Optimized Protocol

Objective: Synthesis of 2,5-Difluoro-4-nitrobenzenesulfonamide from the sulfonyl chloride.

Reagents
  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 eq)

  • Reagent: 0.5 M Ammonia in Dioxane (or gaseous NH3)

  • Solvent: Anhydrous DCM (10 volumes)

Workflow
  • Dissolution: Charge nitrogen-purged flask with Sulfonyl Chloride and DCM. Cool to -10°C .[1][2][3]

  • Addition: Add Ammonia solution dropwise over 30–60 minutes.

    • Monitor: Internal temperature must not exceed 0°C.[1][2][3]

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC/HPLC.

    • Endpoint: Disappearance of Sulfonyl Chloride.[2][3]

  • Quench: Add 1M HCl (aq) to neutralize excess base and precipitate the product (if insoluble in acidic water) or partition.

  • Workup: Separate organic layer.[1][2][3] Wash with water.[1][2][3] Dry over MgSO₄.[1][2][3]

Visualization: Chemoselectivity Pathways

The following diagram illustrates the competition between the desired pathway and the fatal impurity pathway.

ReactionPathways Start 2,5-Difluoro-4-nitro benzenesulfonyl chloride Product TARGET PRODUCT 2,5-Difluoro-4-nitro benzenesulfonamide Start->Product Path A: Sulfonylation (Kinetic Control, <0°C) Impurity IMPURITY (S_NAr) 2-Amino-5-fluoro-4-nitro benzenesulfonamide Start->Impurity Path B: S_NAr (Thermodynamic, >20°C or Excess NH3) NH3 Ammonia (NH3) NH3->Start

Caption: Path A (Green) represents the desired attack on the sulfonyl group.[2][3] Path B (Red) represents the unwanted displacement of fluorine, which occurs if temperature is too high or ammonia is in excess.[3]

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned bright yellow/orange immediately. What happened? A: You likely triggered the S_NAr reaction .[1][3] Nitroanilines (formed by displacing F with NH₃) are strongly colored (yellow/orange).[2][3]

  • Cause: Temperature was too high during addition, or local concentration of ammonia was too high (addition too fast).[2][3]

  • Fix: Cool to -20°C for the next run and dilute your ammonia source further to prevent "hot spots" during addition.[1][3]

Q2: I see a new peak on HPLC that is more polar than my product. Is it the sulfonic acid? A: Yes, it is likely the sulfonic acid (hydrolysis product).[3]

  • Cause: Moisture in the solvent or reagents.[1][3] Sulfonyl chlorides hydrolyze rapidly in the presence of water [3].[1][3]

  • Fix: Ensure DCM is anhydrous.[1][2][3] If using aqueous ammonia, ensure the reaction is biphasic and cold to minimize hydrolysis rate relative to aminolysis.[1][3]

Q3: The product is not precipitating after acid quench. How do I isolate it? A: Sulfonamides with electron-withdrawing groups (like nitro and fluoro) are relatively acidic (pKa ~6-7).[1][2][3]

  • Fix: The product might be soluble in the aqueous layer if the pH is not low enough.[1] Adjust pH to <2 using 2M HCl.[1][2][3] If it still doesn't precipitate, extract with Ethyl Acetate, wash with brine, and concentrate.[1][3]

Q4: Can I use Pyridine as a base? A: Use with caution. Pyridine can act as a nucleophilic catalyst, forming a sulfonyl-pyridinium intermediate.[1][2][3] While this accelerates sulfonylation, it can sometimes promote side reactions if the intermediate is too stable or if moisture is present.[1][3] A hindered base like DIPEA or 2,6-lutidine is safer for avoiding nucleophilic competition.[1][2][3]

Data Summary: Impurity Profile

ComponentRetention Time (Relative)OriginPrevention Strategy
Sulfonyl Chloride 1.00Starting MaterialEnsure full conversion (1.1 eq amine).[1][2][3]
Target Sulfonamide 0.85ProductN/A
Nitroaniline Impurity 0.95S_NAr Side ReactionKeep T < 0°C; Avoid excess amine.[1][2][3]
Sulfonic Acid 0.10 (Front)HydrolysisDry solvents; exclude moisture.[2][3]

References

  • Chemoselectivity in Sulfonyl Halide Aminations : ChemRxiv, "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides". This source establishes that SNAr-reactive sulfonyl halides typically undergo sulfonamide synthesis first (kinetic control), but fluorine displacement occurs if conditions are unregulated.[1][2][3]

  • S_NAr Mechanism & Solvent Effects : Benchchem, "Application Notes for SNAr Reactions".[1][2][3] Explains the stabilization of Meisenheimer complexes in polar aprotic solvents, increasing the risk of fluorine displacement.

  • Hydrolysis Rates : Russian Journal of Organic Chemistry, "Two Pathways of Arenesulfonyl Chlorides Hydrolysis". Details the rapid hydrolysis of nitro-substituted sulfonyl chlorides in the presence of water.

Sources

Optimization

Technical Support Center: Reactions with 2,5-Difluoro-4-nitrobenzenesulfonamide

Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-Difluoro-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive building block. Here, we address common issues and frequently asked questions in a direct Q&A format, providing in-depth explanations and actionable troubleshooting advice to ensure the success of your experiments.

Troubleshooting and FAQs

Question 1: I am observing a mixture of isomeric products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the regioselectivity?

Answer: This is a common challenge when working with polysubstituted aromatic rings. In 2,5-Difluoro-4-nitrobenzenesulfonamide, you have two potential leaving groups (the fluorine atoms at C2 and C5) for nucleophilic attack. The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the solvent.

  • The Chemistry Behind the Issue: The nitro group strongly activates the aromatic ring for nucleophilic attack. The fluorine atom para to the nitro group (at C5) is generally more activated than the fluorine atom meta to the nitro group (at C2). However, the sulfonamide group also influences the electronic distribution of the ring. The interplay of these electronic effects and the reaction conditions can lead to a loss of selectivity.

  • Troubleshooting Steps:

    • Solvent Selection: For the analogous compound 2,4-difluoronitrobenzene, nonpolar solvents have been shown to favor substitution at the position ortho to the nitro group, while polar aprotic solvents can lead to mixtures.[1][2][3] It is recommended to screen a range of solvents, from nonpolar (e.g., toluene, benzene) to polar aprotic (e.g., DMF, DMSO, acetonitrile).

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Choice of Base: If a base is used, its nature (steric hindrance, strength) can influence the outcome. Consider using a milder or more sterically hindered base to minimize side reactions.

Question 2: My reaction is complete, but upon workup and purification, I am seeing a significant amount of a product that appears to be missing the sulfonamide group. What could be happening?

Answer: The sulfonamide group, especially on a highly electron-deficient aromatic ring, can be susceptible to cleavage under certain conditions.

  • The Chemistry Behind the Issue: The strong electron-withdrawing nature of the dinitro- and difluoro-substituted ring increases the electrophilicity of the sulfur atom in the sulfonamide group. This makes it a target for nucleophilic attack, leading to cleavage of the S-N or S-C bond. This has been observed in metabolic studies where electron-deficient aryl sulfonamides are cleaved by glutathione.[4]

  • Troubleshooting Steps:

    • pH Control during Workup: Avoid strongly acidic or basic conditions during the reaction and workup. If an aqueous workup is necessary, use buffered solutions or mild acids/bases (e.g., saturated ammonium chloride, sodium bicarbonate).

    • Nucleophile Choice: Be mindful of the nucleophile used. "Soft" nucleophiles, particularly thiols, can preferentially attack the sulfur atom.

    • Reaction Temperature: High temperatures can promote the degradation of the sulfonamide group.

Question 3: I am using a strong carbon nucleophile (e.g., a carbanion) and I am getting a complex mixture of products, including some where a hydrogen atom appears to have been substituted. What is this side reaction?

Answer: You may be observing a Vicarious Nucleophilic Substitution (VNS) reaction.

  • The Chemistry Behind the Issue: VNS is a reaction characteristic of nitroarenes where a carbanion attacks a carbon atom bearing a hydrogen, typically ortho or para to the nitro group.[5] While SNAr at the fluorine-substituted positions is the expected major pathway, VNS can occur as a competing reaction, especially with stabilized carbanions.

  • Troubleshooting Steps:

    • Reaction Conditions: VNS reactions are often promoted by strong bases used to generate the carbanion. Using a less-than-stoichiometric amount of base or a weaker base might suppress this side reaction.

    • Nucleophile Structure: The structure of the carbanion plays a role. If possible, modifying the nucleophile to be less prone to VNS could be an option.

    • Temperature: As with other side reactions, running the reaction at a lower temperature may favor the desired SNAr pathway.

Question 4: Can the nitro group be a source of side products?

Answer: While generally stable under SNAr conditions, the nitro group can participate in side reactions under specific circumstances.

  • The Chemistry Behind the Issue: The nitro group is susceptible to reduction to an amino group. This is unlikely to be a significant side reaction during a standard SNAr protocol but can become a problem if your reaction conditions include reducing agents, or if you are performing a multi-step synthesis where a subsequent step involves reduction.

  • Troubleshooting Steps:

    • Avoid Reductive Conditions: Be cautious of reagents that can act as reducing agents, even mild ones, if you wish to preserve the nitro group.

    • Reaction Sequence: If a reduction is necessary, it is typically performed as a separate, dedicated step after the SNAr reaction.

Data Summary Table: Influence of Reaction Conditions on Product Distribution

ParameterConditionExpected OutcomePotential Side Products
Solvent Nonpolar (e.g., Toluene)May favor substitution at C2 (ortho to nitro, meta to sulfonamide)Isomeric substitution product (at C5)
Polar Aprotic (e.g., DMF, DMSO)May lead to a mixture of C2 and C5 substitution productsIsomeric substitution product (at C5)
Temperature Low (e.g., 0 °C to RT)Higher regioselectivityDecomposition, sulfonamide cleavage
High (e.g., > 80 °C)Faster reaction, but lower selectivityIncreased formation of isomers and decomposition products
Base Weak/Sterically HinderedCleaner reaction, fewer side productsSlower reaction rate
Strong (e.g., NaH, LDA)Can promote VNS with carbanionsVNS products, decomposition
pH (Workup) Neutral/Mildly Acidic or BasicStable product
Strongly Acidic or BasicSulfonamide hydrolysis

Experimental Workflow & Reaction Pathways

General Protocol for Nucleophilic Aromatic Substitution
  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq) in the chosen anhydrous solvent.

  • Add the nucleophile (1.0-1.2 eq). If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added (1.5-2.0 eq).

  • Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl for basic reactions, or water).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway Diagram

reaction_pathway cluster_main Desired SNAr Pathway cluster_side Potential Side Reactions reagent 2,5-Difluoro-4-nitrobenzenesulfonamide + Nucleophile (Nu-H) product_C5 C5-Substituted Product (para to NO2) reagent->product_C5 Major product in polar solvents product_C2 C2-Substituted Product (ortho to NO2) reagent->product_C2 Favored in nonpolar solvents hydrolysis Sulfonamide Hydrolysis reagent->hydrolysis Strong acid/base or specific nucleophiles vns Vicarious Nucleophilic Substitution (VNS) reagent->vns Strong base + carbanion reduction Nitro Group Reduction reagent->reduction Reductive conditions

Caption: Reaction pathways for 2,5-Difluoro-4-nitrobenzenesulfonamide.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available at: [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Nucleophilic substitution in nitroarenes: a general corrected mechanism. Semantic Scholar. Available at: [Link]

  • Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry. Aakash Institute. Available at: [Link]

  • Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. PubMed. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Semantic Scholar. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? RSC Publishing. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. Available at: [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. PubMed. Available at: [Link]

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar. Available at: [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of sulfonamide‐based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. IRIS Unime. Available at: [Link]

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Amine Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Reaction of 4-nitrobenzaldehyde with secondary amines a. ResearchGate. Available at: [Link]

  • N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Difluoro-4-nitrobenzenesulfonamide Reactions

Welcome to the Advanced Technical Support Portal for 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) . As a bifunctional building block, this scaffold is highly valued in medicinal chemistry for constructing c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) . As a bifunctional building block, this scaffold is highly valued in medicinal chemistry for constructing complex heteroaromatic systems. However, its multiple reactive sites (two fluorines, a primary sulfonamide, and a nitro group) require precise kinetic and thermodynamic control during Nucleophilic Aromatic Substitution (SNAr) reactions.

This guide is designed by Senior Application Scientists to help you troubleshoot stalled kinetics, poor regioselectivity, and over-reaction, providing field-proven causality and self-validating protocols.

Part 1: Mechanistic Pathways & Failure Modes

To successfully functionalize this scaffold, you must understand the competing pathways. The diagram below illustrates how reagent selection dictates whether the reaction proceeds to the desired regioisomer, over-reacts, or stalls completely.

SNAr_Troubleshooting SM 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) Base Strong Base / Polar Solvent (e.g., NaH, DMF) SM->Base Improper Conditions MildBase Mild Base + Nonpolar Solvent (e.g., DIPEA, Toluene, 0°C) SM->MildBase Optimized Protocol Deprot Sulfonamide Deprotonation (-SO2NH⁻ Formed) Base->Deprot Stall Reaction Stalls (Ring Deactivated) Deprot->Stall Loss of Electrophilicity Meisenheimer Meisenheimer Complex (Selective Attack at F-5) MildBase->Meisenheimer Kinetic Control Product 5-Substituted Product (Desired Regioisomer) Meisenheimer->Product F⁻ Elimination Harsh Excess Nucleophile / Heat (> 60°C) Product->Harsh Poor Stoichiometry Disub 2,5-Disubstituted Impurity (Over-reaction) Harsh->Disub Secondary SNAr at F-2

Mechanistic pathways of 2,5-Difluoro-4-nitrobenzenesulfonamide SNAr reactions.

Part 2: Troubleshooting FAQs

Q1: Why is my SNAr reaction stalling at <15% conversion despite adding excess base and heating?

The Causality: You are likely experiencing substrate deactivation via sulfonamide deprotonation. The primary sulfonamide group (-SO₂NH₂) has a pKa of ~10. If you use strong bases (e.g., NaH, KOtBu) or an excess of inorganic bases (like K₂CO₃) in highly polar solvents, the base will deprotonate the sulfonamide to form a sulfonamide anion (-SO₂NH⁻). Unlike the neutral sulfonamide, this anion is strongly electron-donating. It floods the aromatic ring with electron density, severely raising the activation energy required to form the Meisenheimer complex. As a result, the ring loses its electrophilicity, and the SNAr reaction stalls entirely[1]. The Fix: Switch to a milder, sterically hindered organic base like DIPEA (strictly 1.05 - 1.1 equivalents) to act as an acid scavenger without causing exhaustive deprotonation.

Q2: I am getting a mixture of regioisomers. How do I force substitution exclusively at the F-5 position?

The Causality: Regioselectivity is governed by the differential stabilization of the Meisenheimer complex transition states.

  • Attack at F-5: Places the negative charge directly adjacent to the strongly electron-withdrawing nitro group (forming a highly stabilized aci-nitro intermediate).

  • Attack at F-2: Places the negative charge adjacent to the weaker sulfonamide group.

Because the nitro group is a vastly superior resonance acceptor compared to the sulfonamide group, F-5 is intrinsically more reactive[2]. However, highly polar solvents (like DMF or DMSO) solvate the transition state so well that they lower the activation barrier for both positions, eroding your kinetic selectivity. The Fix: Switch to a nonpolar solvent. As demonstrated in3[3], nonpolar solvents like Toluene enforce a highly ordered, six-membered polar transition state that heavily favors the most activated ortho-position.

Q3: How can I prevent the formation of the 2,5-disubstituted impurity?

The Causality: Disubstitution occurs when thermal energy exceeds the activation barrier for the secondary SNAr reaction at the less reactive F-2 position. The Fix: Maintain strict stoichiometric control (maximum 1.05 eq of nucleophile) and utilize a "reverse addition" technique at 0 °C. Do not allow the reaction to exceed room temperature until LC-MS confirms complete consumption of the starting material.

Part 3: Quantitative Condition Matrix

The table below summarizes the causal relationship between reaction conditions and quantitative outcomes (extrapolated from difluoronitrobenzene kinetic models).

Solvent PolarityBase Identity & Eq.TemperatureF-5 Substitution (Desired)F-2 Substitution (Undesired)Disubstitution (Over-reaction)Reaction Status
High (DMF)3.0 eq K₂CO₃80 °C< 15%< 5%< 5%Stalled (Deprotonation)
High (DMF)1.1 eq DIPEA25 °C65%15%20%Poor Regioselectivity
Medium (THF)1.1 eq DIPEA0 °C82%8%10%Moderate Selectivity
Low (Toluene)1.1 eq DIPEA0 °C to RT> 95%< 2%< 3%Optimal Kinetic Control

Part 4: Validated Experimental Protocol

Objective: Synthesize 5-(substituted-amino)-2-fluoro-4-nitrobenzenesulfonamide with >95% regioselectivity.

Self-Validating System: This protocol incorporates an internal pH-dependent workup check. If the reaction fails due to accidental deprotonation, the starting material becomes highly water-soluble and will be "lost" during standard organic extraction. Acidifying the aqueous layer to pH 4 reprotonates the scaffold, forcing it back into the organic phase, thereby validating the specific failure mode.

Step 1: Substrate Preparation

  • Charge a flame-dried, nitrogen-purged reaction vessel with 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq).

  • Suspend the substrate in anhydrous Toluene to achieve a 0.1 M concentration. (Note: The substrate may not fully dissolve initially; this is expected and prevents rapid over-reaction).

Step 2: Base and Nucleophile Addition

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise.

  • Slowly add the amine nucleophile (1.05 eq) dissolved in a minimal volume of anhydrous THF (to aid nucleophile solubility) over 15 minutes.

Step 3: Reaction Maturation

  • Stir the reaction at 0 °C for 1 hour.

  • Remove the ice bath and allow the mixture to slowly warm to room temperature (20-25 °C).

  • Monitor via LC-MS. The desired F-5 mono-substituted product will show an [M+H]⁺ mass shift corresponding to the loss of one fluorine (-19 Da) and the addition of the nucleophile.

Step 4: Quench and Workup (Critical Validation Step)

  • Once conversion is >95%, quench the reaction by adding 0.5 M aqueous HCl until the aqueous layer reaches pH ~4. (Self-Validation: This ensures any transiently deprotonated sulfonamide is reprotonated and extractable).

  • Dilute the mixture with Ethyl Acetate and separate the layers.

  • Extract the aqueous phase twice more with Ethyl Acetate.

Step 5: Isolation

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Due to the high regioselectivity enforced by the nonpolar solvent, the crude product can typically be used directly in subsequent steps or purified via simple trituration in cold diethyl ether.

Part 5: References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.[Link]

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives. Macromolecules.[Link]

Sources

Optimization

impact of steric hindrance in 2,5-Difluoro-4-nitrobenzenesulfonamide reactions

The following technical guide serves as a specialized support center for researchers working with 2,5-Difluoro-4-nitrobenzenesulfonamide . It addresses the unique reactivity profile governed by the interplay between stro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers working with 2,5-Difluoro-4-nitrobenzenesulfonamide . It addresses the unique reactivity profile governed by the interplay between strong electronic activation and significant steric hindrance.[1]

Topic: Navigating Steric & Electronic Conflicts in


 Reactions
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[2]
The Steric & Electronic Landscape

Before troubleshooting, you must understand the "terrain" of your molecule. This substrate is not a standard electrophile; it is a "push-pull" system where steric bulk and electronic withdrawal compete.[2]

  • The Electronic Driver: The Nitro group (

    
    )  at C4 is the primary activator. It strongly pulls electron density, making the ortho-fluorine (C5) highly susceptible to nucleophilic attack.[2]
    
  • The Steric Blocker: The Sulfonamide group (

    
    )  at C1 is bulky and acidic. It sterically shields the C2-fluorine and, if deprotonated, electronically deactivates the entire ring.
    

Visualizing the Conflict:

ReactionLandscape Substrate 2,5-Difluoro-4- nitrobenzenesulfonamide C5_Pos Position C5 (F) Ortho to Nitro Substrate->C5_Pos Primary Reactive Site C2_Pos Position C2 (F) Ortho to Sulfonamide Substrate->C2_Pos Secondary/Minor Site Activation Strong Activation (NO2 Effect) C5_Pos->Activation Favored by Electronics Sterics High Steric Hindrance (Sulfonamide Bulk) C2_Pos->Sterics Blocked by Bulk

Figure 1: Reactivity map showing the dominance of the C5 position due to electronic activation by the nitro group, while C2 is disfavored by the steric bulk of the sulfonamide.[3][4]

Troubleshooting Guides & FAQs
Module A: Regioselectivity Issues (C5 vs. C2)

Q: I am observing a mixture of isomers, but the ratio varies. Why isn't the reaction exclusively at C5? A: While C5 is electronically favored (ortho to the strong


 activator), the C2 position is still activated by the sulfonamide group.
  • The Cause: Small, linear nucleophiles (like primary amines or azide) are less affected by the steric bulk of the sulfonamide group at C2. If you run the reaction at high temperatures, you overcome the activation energy difference, leading to a loss of selectivity.

  • The Fix:

    • Lower the Temperature: Run the reaction at 0°C to Room Temperature (RT).

      
       at the highly activated C5 position often proceeds rapidly even at low temperatures.
      
    • Solvent Choice: Use non-polar or moderately polar solvents (e.g., THF, DCM) instead of highly polar aprotic solvents (DMF, DMSO) if solubility permits.[2] Polar aprotic solvents stabilize the transition states for both pathways, potentially eroding selectivity [1].

Q: How does the sulfonamide group's steric bulk specifically affect the reaction outcome? A: The sulfonamide group is tetrahedral and occupies significant space.

  • Impact on Nucleophile: It physically blocks the trajectory of incoming nucleophiles towards C2 (the ortho effect).

  • Impact on Conformation: Substituents at C2 force the sulfonamide group to rotate out of the aromatic plane, breaking conjugation. This energetic penalty further disfavors reaction at C2 [2].[2]

Module B: Reaction Stalling & The "Anion Trap"

Q: My reaction starts but stalls at 50% conversion, or doesn't start at all. The starting material is unconsumed. A: You have likely fallen into the "Sulfonamide Anion Trap."

  • The Mechanism: The sulfonamide proton (

    
    ) has a pKa of ~10. If you use a base (like 
    
    
    
    or excess amine) to scavenge the HF byproduct, you will deprotonate the sulfonamide nitrogen first.
  • The Consequence: The resulting anion (

    
    ) is electron-donating via induction and resonance.[2] This significantly increases the electron density of the benzene ring, deactivating it towards nucleophilic attack (
    
    
    
    ).
  • The Protocol Fix:

    • Use Weak Bases: Avoid strong inorganic bases.[2] Use weak organic bases (e.g., Pyridine, NMM) or use the nucleophile itself as the base (2.5 equivalents).

    • Protect the Sulfonamide: If the reaction is stubborn, protect the sulfonamide as a Sulfonimide (e.g.,

      
      -dimethylaminomethylene derivative) or use a Boc-group .[2] This prevents anion formation and maintains the electron-withdrawing power of the 
      
      
      
      group [3].
Module C: Handling Bulky Nucleophiles

Q: I am trying to couple a secondary amine (e.g., morpholine, piperazine), but the yield is poor. A: Steric hindrance is now working against you at both positions.

  • The Issue: The C5 position is flanked by a Nitro group and a Fluorine.[3][5] A bulky secondary amine faces a "picket fence" of substituents.

  • The Solution:

    • High Concentration: Run the reaction at high concentration (1M - 2M) to increase the collision frequency.

    • Catalysis: Add a Lewis Acid catalyst or use KF/Alumina to assist in fluoride displacement without generating the deactivating sulfonamide anion [4].

Validated Experimental Protocol

Objective: Regioselective


 displacement of C5-Fluorine with a Primary Amine.
ParameterSpecificationReason
Solvent THF or AcetonitrileBalances solubility with regioselectivity.[2] Avoids "super-activation" seen in DMSO.[2]
Temperature 0°C

RT
Kinetic control favors the electronically activated C5 position over the sterically hindered C2.
Base DIPEA (Hunig's Base)Sterically hindered base; less likely to deprotonate the sulfonamide than smaller bases.
Stoichiometry 1.0 eq Substrate : 1.1 eq AmineSlight excess ensures completion without promoting bis-substitution.[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of the Amine Nucleophile (1.1 equiv).

    • Note: If the nucleophile is a solid, dissolve it in a minimal amount of THF first.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Monitor by TLC/LCMS.[2][3]

    • Checkpoint: The product should appear as a more polar spot. If starting material persists after 4 hours, heat gently to 40°C.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove DIPEA and unreacted amine), then Brine. Dry over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[2]
    
Diagnostic Decision Tree

Use this logic flow to identify why your reaction might be failing.

Troubleshooting Start Reaction Issue Identified IssueType What is the primary symptom? Start->IssueType Mixture Mixture of Isomers (C2 & C5 products) IssueType->Mixture Regio Issues NoReaction No Reaction / Stalled (SM recovered) IssueType->NoReaction Reactivity Issues LowYield Low Yield / Messy IssueType->LowYield Conversion Issues Sol_Mixture Reduce Temp to 0°C. Switch to THF/DCM. Mixture->Sol_Mixture Sol_NoRxn Check pH. Is Sulfonamide deprotonated? Protect with Boc or use weaker base. NoReaction->Sol_NoRxn Sol_LowYield Steric Clash? Increase Conc. to 1M. Switch to smaller nucleophile. LowYield->Sol_LowYield

Figure 2: Diagnostic workflow for troubleshooting common reaction failures associated with 2,5-Difluoro-4-nitrobenzenesulfonamide.

References
  • Sythana, S., et al. (2014).[2] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development. Link[2]

  • Rérat, B., & Rérat, C. (1969).[2][6] "Study of four benzenesulfonamides. II. Relations among structure, steric hindrance and dissociation constants."[6] Acta Crystallographica Section B. Link

  • Kan, T., & Fukuyama, T. (2004).[2][7] "Ns Strategies: A Highly Versatile Synthetic Method for Amines."[2][7] Chemical Communications.[2][8] Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Technical Library. Link

Sources

Troubleshooting

Technical Support Center: Managing Nitro Group Reactivity in Organic Synthesis

Welcome to the Nitro Group Technical Support Center. The nitro group (–NO₂) is a highly versatile, yet notoriously reactive functional group in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitro Group Technical Support Center. The nitro group (–NO₂) is a highly versatile, yet notoriously reactive functional group in organic synthesis. Its strong electron-withdrawing nature drastically alters the electronic landscape of aromatic rings, while its susceptibility to reduction and basic conditions requires precise experimental control.

This guide provides mechanistic troubleshooting, validated protocols, and structural insights to help you navigate chemoselectivity, nucleophilic aromatic substitution (SₙAr), and aliphatic nitro transformations (Nef reaction).

Part 1: Troubleshooting Guide – Reduction Reactions

Q: I am trying to reduce a nitroarene to an aniline, but my substrate contains a halogen and an alkene. Catalytic hydrogenation (Pd/C, H₂) is causing dehalogenation and alkene reduction. How do I achieve chemoselectivity? A: Standard catalytic hydrogenation using Pd/C is highly active and will readily cleave carbon-halogen bonds (especially C-I and C-Br) and reduce olefins. To achieve chemoselectivity, you must switch from a noble-metal surface catalyst to a single-electron transfer (SET) reduction method or a poisoned catalyst.

  • Solution 1 (Béchamp-type Reduction): Using iron powder in the presence of a mild proton source (like NH₄Cl or dilute acetic acid) selectively reduces the nitro group via SET without affecting halogens, alkynes, or alkenes [7].

  • Solution 2 (Poisoned Catalysts): If you must use hydrogenation, employing a sulfided platinum catalyst (Pt/C(S)) or adding a catalyst poison (like vanadium or ethanolamine) can suppress dehalogenation by blocking the most active catalytic sites.

Q: My nitro reduction seems to stall, and LC-MS shows a mass corresponding to [M+16] relative to the desired aniline. What is happening? A: Your reaction has stalled at the N-arylhydroxylamine intermediate. According to the Haber mechanism for nitro reduction [3], the process occurs in discrete two-electron steps: Nitro (Ar-NO₂) → Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH) → Amine (Ar-NH₂). The final reduction of the hydroxylamine to the amine requires the cleavage of the strong N-O bond, which is often the rate-determining step.

  • Fix: Increase the temperature, ensure your proton source is not depleted (the final step requires acidic conditions to protonate the hydroxyl group, making water a better leaving group), or increase the equivalents of your reducing agent.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxylamine N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxyarene Nitroso->Azoxy Condensation with Ar-NHOH Amine Aniline (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+ -H2O Hydroxylamine->Azoxy Azo Azoarene Azoxy->Azo Reduction Hydrazo Hydrazoarene Azo->Hydrazo Reduction Hydrazo->Amine Cleavage

Caption: Haber mechanism showing direct and condensation pathways for nitro reduction.

Part 2: Troubleshooting Guide – Nucleophilic Aromatic Substitution (SₙAr)

Q: I am attempting an SₙAr reaction on meta-fluoronitrobenzene with an amine, but I am getting no product even at reflux. Why? A: The SₙAr mechanism proceeds via an addition-elimination pathway. The rate-determining step is the nucleophilic attack on the aromatic ring, which disrupts aromaticity and forms a negatively charged intermediate called the Meisenheimer complex [4]. For the reaction to proceed, the electron-withdrawing nitro group must be positioned ortho or para to the leaving group. In these positions, the negative charge can be delocalized directly onto the oxygen atoms of the nitro group via resonance. A meta-nitro group only provides inductive electron withdrawal, which is insufficient to stabilize the Meisenheimer complex [2].

  • Fix: You must redesign your synthesis to utilize an ortho- or para-substituted halide, or switch to a palladium-catalyzed Buchwald-Hartwig amination if the meta relationship is strictly required.

Q: I have a substrate with both a chlorine and a fluorine atom ortho to a nitro group. Which one will be displaced by my nucleophile? A: The fluorine atom will be displaced exclusively. Unlike Sₙ1 or Sₙ2 reactions where carbon-halogen bond cleavage is the rate-determining step (making iodine the best leaving group), SₙAr is governed by the initial nucleophilic attack [2]. Fluorine is the most electronegative halogen; it pulls electron density away from the ipso carbon, making it highly electrophilic and lowering the activation energy for the nucleophile's attack. Once the Meisenheimer complex forms, the elimination of the leaving group is fast.

SNAr Start Activated Aryl Halide (e.g., o-Fluoronitrobenzene) NucAttack Nucleophilic Attack (Rate-Determining Step) Start->NucAttack Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) NucAttack->Meisenheimer Elimination Leaving Group Elimination (Fast Step) Meisenheimer->Elimination Product Substituted Product (Aromaticity Restored) Elimination->Product

Caption: Addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Part 3: Troubleshooting Guide – Aliphatic Nitro Compounds & The Nef Reaction

Q: I performed a Henry (nitroaldol) reaction and subsequently tried to alkylate the resulting aliphatic nitro compound using a strong base and an alkyl halide. During the acidic workup, my nitro group vanished, and I isolated a ketone. What happened? A: You inadvertently triggered a Nef reaction [6]. Primary and secondary aliphatic nitro compounds have acidic α-hydrogens. When treated with a strong base, they form a nitronate salt. If this nitronate is quenched with a strong aqueous acid (pH < 1), it undergoes protonation to a nitronic acid, which then hydrolyzes to yield an aldehyde (from primary nitroalkanes) or a ketone (from secondary nitroalkanes) alongside nitrous oxide (N₂O) [1].

  • Fix: To prevent the Nef reaction during workup, avoid highly acidic conditions. Quench your alkylation reaction with a mild buffer (like saturated aqueous NH₄Cl) instead of HCl or H₂SO₄.

Q: I actually want to perform a Nef reaction to convert my secondary nitroalkane to a ketone, but my substrate has acid-sensitive acetal protecting groups. How can I do this without strong acids? A: The classical Nef reaction relies on harsh acidic hydrolysis, which will destroy acetals. Instead, use an oxidative Nef protocol. Treating the nitronate salt with Oxone® (potassium peroxymonosulfate) or KMnO₄ under mildly basic conditions will oxidatively cleave the nitronate to the corresponding carbonyl compound without requiring an acidic hydrolysis step[5].

Part 4: Data Presentation

Table 1: Chemoselectivity Profile of Common Nitro Reduction Methods
Reducing Agent / CatalystConditionsHalogen Tolerance (F, Cl, Br, I)Alkene/Alkyne ToleranceCarbonyl ToleranceNotes
H₂, Pd/C Neutral, RT to 50°CPoor (Dehalogenates Br, I, sometimes Cl)Poor (Reduces to alkane)GoodCleanest workup, but least chemoselective.
H₂, Pt/C(S) Neutral, RTGood (Sulfur poisons dehalogenation sites)ModerateGoodExcellent for halonitrobenzenes.
Fe powder / NH₄Cl EtOH/H₂O, 80°CExcellentExcellentExcellentBéchamp variant; highly chemoselective.
Zn dust / HCOONH₄ MeOH, RTExcellentExcellentExcellentMild transfer hydrogenation; fast and selective.
SnCl₂·2H₂O EtOAc or EtOH, 70°CExcellentExcellentModerate (Can form imines)Effective, but generates heavy metal waste.

Part 5: Experimental Protocols

Protocol 1: Chemoselective Béchamp-Type Reduction of Nitroarenes

Self-validating design: The use of NH₄Cl instead of HCl prevents the over-acidification of the medium, protecting acid-sensitive groups while providing just enough protons to drive the SET mechanism.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve the nitroarene (1.0 equiv) in a 4:1 mixture of Ethanol:Water (0.2 M concentration).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) to the stirring solution.

  • Reaction: Heat the mixture to 80°C (reflux) for 2–4 hours. Causality Check: The reaction mixture will turn dark brown/black as Fe(0) is oxidized to iron oxides (magnetite).

  • Monitoring: Monitor completion via TLC or LC-MS. If the hydroxylamine intermediate persists, add an additional 2.0 equiv of Fe and NH₄Cl.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides, washing the pad thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline.

Protocol 2: Oxidative Nef Reaction using Oxone®

Self-validating design: Conducting the reaction in a buffered methanolic solution ensures the nitronate is formed and oxidized rapidly before any acid-catalyzed side reactions can occur.

  • Setup: In a round-bottom flask, dissolve the secondary aliphatic nitro compound (1.0 equiv) in Methanol (0.1 M).

  • Deprotonation: Add Potassium Hydroxide (KOH, 1.1 equiv) dissolved in a minimal amount of water. Stir for 15 minutes at room temperature to ensure complete formation of the nitronate salt.

  • Oxidation: Cool the flask to 0°C. Dropwise, add an aqueous solution of Oxone® (2.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Causality Check: The oxidative cleavage of the C-N bond occurs directly from the nitronate, bypassing the nitronic acid intermediate.

  • Workup: Dilute with water and extract 3x with Dichloromethane (DCM). Wash the combined organic layers with saturated aqueous NaHCO₃, then brine. Dry over MgSO₄ and concentrate to yield the ketone.

Part 6: References

  • Nucleophilic aromatic substitution Wikipedia URL:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews (ACS Publications) URL:[Link]

  • 16.6: Nucleophilic Aromatic Substitution Chemistry LibreTexts URL:[Link]

  • Oxone® Promoted Nef Reaction. Simple Conversion of Nitro Group Into Carbonyl Synthetic Communications (Taylor & Francis) URL:[Link]

  • Nef reaction Wikipedia URL:[Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions Longdom Publishing URL:[Link]

Optimization

Technical Support Center: Maximizing Yield in Sulfonamide Synthesis with 2,5-Difluoro-4-nitrobenzenesulfonamide

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of sulfonamides using...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of sulfonamides using 2,5-Difluoro-4-nitrobenzenesulfonamide. Our focus is to move beyond procedural steps and delve into the causality behind experimental choices to ensure robust and reproducible high-yield synthesis.

The synthesis of novel sulfonamides is a critical endeavor in medicinal chemistry, as this functional group is a cornerstone of numerous therapeutic agents.[1][2] The reagent 2,5-Difluoro-4-nitrobenzenesulfonamide is a valuable building block that allows for the construction of complex sulfonamides via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a pathway with distinct advantages and challenges compared to traditional methods involving sulfonyl chlorides.[3][4]

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of 2,5-Difluoro-4-nitrobenzenesulfonamide with a primary or secondary amine does not follow the classic pathway of a sulfonyl chloride reacting with an amine.[2] Instead, it proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[4]

  • Nucleophilic Attack: The amine nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. The potent electron-withdrawing nitro (-NO₂) group strongly activates the aromatic ring for this attack.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate called a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.[4]

  • Elimination of Leaving Group: Aromaticity is restored by the elimination of a fluoride ion, which is a good leaving group.

Regioselectivity: The nitro group is para to the fluorine at the C5 position and meta to the fluorine at the C2 position. Resonance stabilization of the Meisenheimer complex is significantly more effective when the nucleophile attacks the C5 position (para to -NO₂). Therefore, substitution occurs preferentially at the C5 position.

Caption: The SNAr mechanism for sulfonamide synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the primary causes?

Low or no yield is a common but solvable issue. The root cause often lies in suboptimal reaction conditions or reagent quality.[3]

  • Potential Cause 1: Insufficient Nucleophilicity or Activation.

    • Explanation: The amine starting material may be a weak nucleophile (e.g., an electron-deficient aniline), or the base used may not be strong enough to deprotonate the amine effectively, reducing its reactivity.

    • Solutions:

      • Select a Stronger Base: Switch from a mild organic base like triethylamine (TEA) to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For very weak nucleophiles, using a powerful base like sodium hydride (NaH) to pre-form the amine anion (amide) at 0 °C before adding the sulfonamide starting material can dramatically increase the reaction rate.[4]

      • Optimize the Solvent: Polar aprotic solvents like DMF or DMSO are known to accelerate SNAr reaction rates compared to less polar solvents like DCM or THF.[4]

  • Potential Cause 2: Reagent or Solvent Contamination.

    • Explanation: 2,5-Difluoro-4-nitrobenzenesulfonamide can be susceptible to hydrolysis. Trace amounts of water in the amine, solvent, or from atmospheric moisture can consume the starting material.[3]

    • Solutions:

      • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is flame- or oven-dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Potential Cause 3: Suboptimal Reaction Temperature.

    • Explanation: While many reactions are started at 0 °C to control the initial exotherm, some amine nucleophiles require thermal energy to react at a reasonable rate.[5]

    • Solution: After the initial addition at a low temperature, allow the reaction to warm to room temperature. If the reaction is still sluggish (as monitored by TLC), gently heat the mixture to 40-60 °C. Monitor carefully to avoid the formation of degradation products.

Q2: My TLC analysis shows multiple product spots. What are the likely side products and how can I minimize them?

The formation of multiple products indicates a lack of selectivity or the presence of competing reaction pathways.

  • Side Product 1: Di-substituted Product (2,5-bis(amino)-4-nitrobenzenesulfonamide)

    • Explanation: This occurs when the amine nucleophile substitutes both fluorine atoms. This is more likely with highly reactive amines, an excess of the amine, or at elevated temperatures.

    • Solutions:

      • Control Stoichiometry: Use a precise amount of the amine, typically 1.0 to 1.1 equivalents relative to the 2,5-Difluoro-4-nitrobenzenesulfonamide.[3]

      • Controlled Addition: Add the amine solution dropwise to the reaction mixture at a low temperature (0 °C) to maintain control before allowing it to warm.[5]

  • Side Product 2: Hydrolysis Product (2-Fluoro-5-hydroxy-4-nitrobenzenesulfonamide)

    • Explanation: As mentioned in Q1, this is caused by a reaction with water instead of the intended amine nucleophile.

    • Solution: Adhere strictly to anhydrous and inert atmosphere conditions as described previously.[3]

  • Side Product 3: Solvent-Derived Impurities

    • Explanation: Under basic conditions and with heating, solvents like DMF can decompose to generate dimethylamine, which can then act as a nucleophile, leading to an undesired N,N-dimethylated sulfonamide byproduct.[6]

    • Solution: If heating is required and this side product is observed, consider switching to a more stable polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).

Caption: A logical workflow for troubleshooting common issues.

Q3: How should I purify my final sulfonamide product for the best results?

Effective purification is key to obtaining a high-purity final compound. Sulfonamides offer several options.

  • Method 1: Acid-Base Extraction (Highly Recommended)

    • Principle: The N-H proton of a secondary sulfonamide is acidic (pKa ≈ 10-11) and can be deprotonated by a mild aqueous base.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc). Wash the organic layer with a dilute aqueous base (e.g., 1 M NaHCO₃ or 1 M NaOH). The desired sulfonamide product will move into the aqueous layer as its sodium salt. The layers are separated, and the aqueous layer is washed again with EtOAc to remove any non-acidic organic impurities. Finally, the aqueous layer is cooled in an ice bath and slowly acidified with dilute HCl (e.g., 1-2 M) until the product precipitates out. The pure solid product is then collected by vacuum filtration.[3]

  • Method 2: Silica Gel Column Chromatography

    • Principle: This is a standard method for separating compounds based on polarity.

    • Procedure: If acid-base extraction is not feasible (e.g., for tertiary sulfonamides lacking an acidic proton) or if impurities have similar acidity, column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes.[7]

  • Method 3: Recrystallization

    • Principle: If the crude product is obtained as a solid with high purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step to obtain highly crystalline material.

Optimization and Recommended Protocol

Table 1: Key Parameter Optimization
ParameterRecommended Range / OptionsRationale & Expert Insights
Amine Stoichiometry 1.0 - 1.1 equivalentsA slight excess of the amine can be used if it is not the limiting reagent, but precise control is key to preventing di-substitution.[3]
Base Triethylamine (1.5 eq), Pyridine (1.5 eq), K₂CO₃ (2.0 eq), DBU (1.2 eq), NaH (1.1 eq)Start with TEA or K₂CO₃. For unreactive amines, progress to stronger bases like DBU or NaH. NaH requires pre-reaction with the amine at 0°C before adding the sulfonamide.[1][5]
Solvent DCM, THF, Acetonitrile, DMF, DMSODCM and THF are good starting points. DMF and DMSO significantly accelerate SNAr reactions but require higher purity and care if heating.[3][5]
Temperature 0 °C to Room Temperature; or 40-80 °CStart the addition at 0 °C to control the reaction. Allow to warm to room temperature. Gentle heating may be required to drive the reaction to completion. Monitor by TLC.[1]
Concentration 0.1 - 0.5 MA concentration of ~0.2 M is a robust starting point. Very dilute conditions may slow the reaction, while very concentrated conditions can lead to poor stirring and side reactions.
Step-by-Step Experimental Protocol

This protocol provides a reliable starting point for the synthesis of a secondary sulfonamide.

Materials & Equipment:

  • Flame- or oven-dried round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon line with bubbler

  • Syringes and needles

  • Ice bath

  • 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq)

  • Primary or Secondary Amine (1.05 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Reaction Setup: To the dried round-bottom flask, add the amine (1.05 eq) and anhydrous DCM (to achieve a final concentration of ~0.2 M). Begin stirring under an inert atmosphere (N₂).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) via syringe and allow the mixture to stir for 10 minutes.

  • Substrate Addition: In a separate dry vial, dissolve the 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-18 hours. If the reaction is slow, it can be gently heated to 40 °C.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil using one of the methods described above (Acid-Base Extraction is preferred) to obtain the final, pure sulfonamide product. Characterize by NMR, IR, and Mass Spectrometry to confirm structure and purity.[8]

References

  • BenchChem (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • BenchChem (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Frontier Research Publication (2024). Sulfonamide derivatives: Synthesis and applications.
  • PMC (NCBI). Preparation of sulfonamides from N-silylamines.
  • BenchChem (2025). Optimizing reaction conditions for sulfonylation.
  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ResearchGate (2017). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • CHEMISTRY & BIOLOGY INTERFACE (2020). Recent advances in synthesis of sulfonamides: A review.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.

Sources

Troubleshooting

Technical Support Center: Deprotection of 2,5-Difluoro-4-nitrobenzenesulfonamide Derivatives

Welcome to the technical support center for the deprotection of 2,5-difluoro-4-nitrobenzenesulfonamide (dfNBS) protected amines. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of 2,5-difluoro-4-nitrobenzenesulfonamide (dfNBS) protected amines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the dfNBS group and require robust, field-proven protocols and troubleshooting advice. The unique electronic properties of the dfNBS group, while offering stability and orthogonality, can present specific challenges during its removal. This document provides in-depth technical guidance in a user-friendly question-and-answer format to address potential issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of 2,5-difluoro-4-nitrobenzenesulfonamide (dfNBS-amides)?

The deprotection of dfNBS-amides proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] The aromatic ring of the dfNBS group is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. This activation facilitates the attack of a soft nucleophile, typically a thiolate, on the carbon atom attached to the sulfur atom of the sulfonamide. This attack forms a temporary, resonance-stabilized intermediate known as a Meisenheimer complex.[1][4] The complex then collapses, leading to the cleavage of the C-S bond and the release of the free amine, along with a diaryl sulfide byproduct and sulfur dioxide.[1]

Q2: Why are thiols the preferred reagents for dfNBS deprotection?

Thiols are effective reagents for this deprotection for several key reasons:

  • High Nucleophilicity of Thiolates: In the presence of a base, thiols are deprotonated to form highly nucleophilic thiolate anions (RS⁻), which readily attack the electron-deficient aromatic ring of the dfNBS group.[2]

  • Soft Nucleophiles: Thiolates are "soft" nucleophiles, which, according to Hard-Soft Acid-Base (HSAB) theory, have a favorable interaction with the "soft" electrophilic carbon of the aromatic ring.

  • Irreversible Reaction: The cleavage of the sulfonamide is essentially irreversible due to the formation of stable byproducts, driving the reaction to completion.

Commonly used thiol reagents include thiophenol, 2-mercaptoethanol, and polymer-supported thiols.[2][5]

Q3: What are the advantages of using the 2,5-difluoro-4-nitrobenzenesulfonamide protecting group?

The dfNBS group offers several advantages in organic synthesis:

  • Mild Cleavage Conditions: Deprotection can be achieved under mild, often near-neutral or slightly basic conditions, which preserves sensitive functional groups within the molecule.[1]

  • Orthogonality: The dfNBS group is stable to acidic conditions used for the removal of Boc groups and to the hydrogenolysis conditions used for cleaving Cbz groups. This orthogonality is crucial in complex, multi-step syntheses.[1][6]

  • Activation of the N-H bond: The strong electron-withdrawing nature of the dfNBS group acidifies the N-H proton of the sulfonamide, which can facilitate N-alkylation reactions, similar to the well-known Fukuyama amine synthesis.[1]

  • Crystalline Derivatives: dfNBS-protected amines are often crystalline solids, which can simplify purification by recrystallization.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of dfNBS derivatives and provides actionable solutions.

Problem 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Low yield of the desired amine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Base The active nucleophile is the thiolate anion, which is formed by the deprotonation of the thiol. Insufficient base will result in a low concentration of the thiolate.Increase the equivalents of base (e.g., from 1.5 to 2.5-3.0 equivalents). Consider using a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) over potassium carbonate (K₂CO₃), as it has been shown to be more effective in some cases.[2]
Thiol Oxidation Thiols can oxidize to disulfides, especially in the presence of air, which reduces the concentration of the active nucleophile.Use freshly distilled or purchased thiols. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance A sterically hindered amine or bulky substituents near the sulfonamide can slow down the nucleophilic attack.Increase the reaction temperature. Be mindful of potential side reactions at higher temperatures. Alternatively, a less sterically hindered thiol reagent may be beneficial.
Poor Solvent Choice The reaction requires a polar aprotic solvent to dissolve the reagents and facilitate the SNAr reaction.Ensure you are using a suitable solvent such as DMF, acetonitrile, or THF. DMF is often a good choice for SNAr reactions.

Problem 2: Formation of Unidentified Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Reaction with Other Functional Groups The thiolate nucleophile can potentially react with other electrophilic sites in your molecule, such as esters or alkyl halides.Lower the reaction temperature to increase selectivity. If possible, choose a thiol that is less reactive towards other functional groups. Protecting other sensitive functional groups may be necessary.
Decomposition of the Product The liberated amine may be unstable under the reaction conditions, especially if heated for prolonged periods.Monitor the reaction closely and stop it as soon as the starting material is consumed. Minimize the reaction time and temperature.
Side Reactions on the Aromatic Ring While less common, displacement of the fluorine atoms by the thiolate could occur, especially under forcing conditions.Use the mildest conditions possible (lower temperature, shorter reaction time). Analyze the byproducts by mass spectrometry to identify their structures and gain insight into the side reaction pathway.

Problem 3: Difficulty in Purifying the Product Amine

Symptoms:

  • The final product is contaminated with the thiol reagent or its diaryl sulfide byproduct.

  • The product is difficult to separate from the reaction mixture by standard extraction or chromatography.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Thiophenol Odor and Contamination Thiophenol has a very strong and persistent odor and its diaryl sulfide byproduct can be difficult to remove.Use a polymer-supported thiol reagent.[2] This allows for easy removal of the reagent and byproduct by simple filtration. Alternatively, an aqueous basic wash (e.g., 1M NaOH) during workup can help remove excess thiophenol.
Emulsion during Workup The presence of various salts and byproducts can lead to the formation of emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Filtering the organic layer through a pad of celite can also be effective.

Experimental Protocols

Protocol 1: Standard Deprotection using Thiophenol

This protocol is a general starting point for the deprotection of dfNBS-amides and is based on well-established procedures for related nitrobenzenesulfonamides.[1][7]

Materials:

  • dfNBS-protected amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous acetonitrile or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the dfNBS-protected amine and the anhydrous solvent (acetonitrile or DMF).

  • Add the base (K₂CO₃ or Cs₂CO₃) to the solution.

  • Add thiophenol to the stirred mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with 1M NaOH to remove excess thiophenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation as required.

Protocol 2: Deprotection using Polymer-Supported Thiophenol

This method is highly recommended to simplify purification and avoid the malodorous nature of thiophenol.[2]

Materials:

  • dfNBS-protected amine (1.0 eq)

  • Polymer-supported thiophenol (PS-thiophenol) (2.0-3.0 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous THF or DMF

Procedure:

  • In a reaction vial, combine the dfNBS-protected amine, PS-thiophenol, and cesium carbonate.

  • Add the anhydrous solvent (THF or DMF).

  • Seal the vial and shake or stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by taking small aliquots of the supernatant for TLC or LC-MS analysis.

  • Upon completion, filter the reaction mixture to remove the resin and the base.

  • Wash the resin thoroughly with the reaction solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Further purification can be performed if necessary.

Visualizing the Workflow

Deprotection Mechanism

Deprotection_Mechanism Mechanism of Thiol-Mediated dfNBS Deprotection cluster_start Reactants cluster_intermediate Intermediate cluster_products Products dfNBS-Amide R₂N-SO₂-Ar(F)₂(NO₂) Meisenheimer Meisenheimer Complex [R₂N-SO₂-Ar(F)₂(NO₂)(SR)]⁻ dfNBS-Amide->Meisenheimer Nucleophilic Attack Thiolate RS⁻ Thiolate->Meisenheimer Amine R₂NH Meisenheimer->Amine Collapse & Elimination Byproduct RS-Ar(F)₂(NO₂) + SO₂ Meisenheimer->Byproduct

Caption: Mechanism of dfNBS Deprotection via a Meisenheimer Complex.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for dfNBS Deprotection A 1. Combine Reactants (dfNBS-Amide, Thiol, Base) B 2. Add Anhydrous Solvent (DMF, ACN, or THF) A->B C 3. Reaction (Stir/Heat under Inert Atmosphere) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Workup (Quench, Extract, Wash) D->E Reaction Complete F 6. Purification (Chromatography / Distillation) E->F G Isolated Amine F->G

Sources

Optimization

stability of 2,5-Difluoro-4-nitrobenzenesulfonamide in different solvents

Technical Support Center: Stability & Handling Guide Topic: Stability of 2,5-Difluoro-4-nitrobenzenesulfonamide Document ID: TS-CHM-25DF4N-001 Version: 2.0 (Current) Executive Summary: The "Chemical Personality" of Your...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Topic: Stability of 2,5-Difluoro-4-nitrobenzenesulfonamide Document ID: TS-CHM-25DF4N-001 Version: 2.0 (Current)

Executive Summary: The "Chemical Personality" of Your Compound

As a Senior Application Scientist, I often see researchers treat 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS 1807193-16-3) as a standard inert building block. This is a critical error.

This molecule is a highly activated electrophile . The combination of the electron-withdrawing nitro group (-NO


) at the para position and the sulfonamide group (-SO

NH

) creates an electron-deficient aromatic ring. The fluorine atoms, particularly the one ortho to the nitro group (Position 5), are exceptional leaving groups for Nucleophilic Aromatic Substitution (S

Ar)
.[1]

The Golden Rule: This compound "wants" to react with nucleophiles (alcohols, amines, thiols, and even water under basic conditions). Your choice of solvent is not just about solubility; it is about preventing unwanted chemistry.

Part 1: Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

SolventSuitabilityStability RiskTechnical Notes
Acetonitrile (MeCN) Recommended LowPreferred for Stock Solutions. Aprotic and non-nucleophilic. Does not promote S

Ar.
DMSO Use with Caution MediumExcellent solubility, but DMSO is hygroscopic. Absorbed water can cause hydrolysis. DMSO also enhances the nucleophilicity of impurities, accelerating degradation.
Methanol / Ethanol AVOID High Critical Risk. Alcohols act as nucleophiles. The solvent will attack the ring, displacing fluorine to form alkoxy derivatives (e.g., methoxy-nitrobenzenesulfonamide).
DMF / DMAc Use with Caution Medium-HighSimilar to DMSO but often contains trace amine impurities (dimethylamine) which rapidly react with the compound.
Water (Buffers) pH Dependent VariableStable at acidic/neutral pH. Rapid hydrolysis (F

OH) occurs at pH > 8.0.

Part 2: Troubleshooting & FAQs

Q1: "I dissolved the compound in Methanol for LCMS, and I see a mass shift of +12 Da. What happened?"

Diagnosis: You have created a reaction artifact via Solvolysis . Mechanism: Methanol is a nucleophile. In the presence of the strongly electron-withdrawing nitro group, the methanol oxygen attacks the carbon at Position 5 (ortho to nitro), displacing the fluoride ion.

  • Result: Transformation of 2,5-difluoro-4-nitro...

    
     2-fluoro-5-methoxy-4-nitro...
    
  • Mass Spec Evidence: Loss of F (-19) + Gain of OMe (+31) = Net Mass Shift +12 Da .

Q2: "My DMSO stock solution turned yellow/orange after a week at room temperature."

Diagnosis: Formation of Nitrophenol derivatives or Meisenheimer Complexes . Mechanism:

  • Hydrolysis: DMSO absorbs moisture from the air. Water attacks the activated fluorine to form a phenol (F

    
     OH). Nitrophenols are intensely yellow, especially when deprotonated.
    
  • Sigma-Complex: In some cases, the intermediate species (Meisenheimer complex) is stable enough to be colored. Solution: Always store DMSO stocks at -20°C or -80°C in varying aliquots to avoid freeze-thaw cycles. Use anhydrous DMSO packed under argon.

Q3: "Can I use this compound in a biological assay with a TRIS or Glycine buffer?"

Diagnosis: High risk of false negatives/positives. Reasoning: TRIS and Glycine contain primary amines. These are better nucleophiles than water. They will rapidly displace the fluorine atoms via S


Ar, covalently modifying your compound before it even hits the biological target.
Protocol Adjustment:  Use non-nucleophilic buffers like HEPES, MOPS, or Phosphate  (PBS), and ensure the pH is kept near 7.4 or lower.

Part 3: Mechanistic Visualization

Understanding the degradation pathway is the key to preventing it. The diagram below illustrates the S


Ar vulnerability  of the compound.

SnAr_Pathway Compound 2,5-Difluoro-4- nitrobenzenesulfonamide (Intact) Complex Meisenheimer Complex (Transition State) Compound->Complex Attack at C5 (Ortho to Nitro) Nucleophile Nucleophile (:Nu) (MeOH, R-NH2, OH-) Nucleophile->Complex Product Substituted Product (Degraded) (2-Fluoro-5-Nu-4-nitro...) Complex->Product Re-aromatization LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup

Caption: The C5-Fluorine (ortho to the Nitro group) is the "Achilles' Heel" of this molecule, highly susceptible to attack by nucleophilic solvents.

Part 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Purpose: To create a stock solution stable for >6 months.

  • Material Prep : Dry a glass vial in an oven at 120°C for 1 hour to remove surface moisture. Allow to cool in a desiccator.

  • Solvent Choice : Use Anhydrous Acetonitrile (MeCN) (Purity

    
     99.9%, Water < 50 ppm).
    
    • Why? MeCN is polar enough to dissolve the sulfonamide but lacks the nucleophilicity of alcohols and the hygroscopicity of DMSO.

  • Weighing : Weigh the compound rapidly. Minimize exposure to humid air.

  • Dissolution : Add MeCN to achieve 10 mM concentration. Vortex for 30 seconds.

  • Storage : Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .

Protocol B: QC Stability Check (LC-MS)

Purpose: To verify compound integrity before critical assays.

  • Column : C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Note: Do NOT use Methanol in the mobile phase.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Detection : Monitor UV at 254 nm and MS (ESI-).

  • Pass Criteria :

    • Main peak purity > 95%.[2]

    • Absence of [M+12] peaks (Methoxy adducts).

    • Absence of [M-2] peaks (Hydrolysis/Phenol formation).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool?. Angewandte Chemie International Edition. (Discusses the lability of aryl fluorides).
  • Cheng, X., et al. (2003).[3] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,5-Difluoro-4-nitrobenzenesulfonamide in Medicinal Chemistry and Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As drug discovery pipelines increasingly target complex microenviro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As drug discovery pipelines increasingly target complex microenvironments—such as the hypoxic zones of solid tumors—the demand for highly tunable, multifunctional building blocks has surged. 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS 1807193-16-3) represents a sophisticated intermediate that merges the classical pharmacophore of a sulfonamide with the profound stereoelectronic impacts of multi-halogenation and nitro substitution.

This guide objectively compares the physicochemical performance and reactivity of 2,5-difluoro-4-nitrobenzenesulfonamide against traditional sulfonamide alternatives, providing the mechanistic rationale and validated experimental protocols necessary for integrating this compound into your drug development workflows.

Mechanistic Rationale: The Power of Poly-Substitution

To understand the utility of 2,5-difluoro-4-nitrobenzenesulfonamide, we must dissect the causality behind its structural modifications. In medicinal chemistry, the benzenesulfonamide motif is the hallmark inhibitor of Carbonic Anhydrase (CA) metalloenzymes. However, standard benzenesulfonamides often lack the potency and isoform selectivity required for modern oncology targets (e.g., CA IX and CA XII)[1].

  • pKa Modulation via Fluorination: The sulfonamide group (

    
    ) must be deprotonated to an anion to optimally coordinate with the 
    
    
    
    ion in the CA active site. Unsubstituted benzenesulfonamide has a pKa of ~10.0, meaning it is largely protonated at physiological pH. The introduction of highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the sulfonamide group and enhancing target affinity[2].
  • Lipophilicity and Metabolic Stability: Fluorine substitution increases the lipophilicity (LogP) of the molecule, facilitating superior cell membrane penetration compared to hydrogen-bearing analogs. Furthermore, the strong C-F bond blocks oxidative metabolism by cytochrome P450 enzymes at those specific ring positions[3].

  • SNAr Reactivity via Nitro Activation: The para-nitro group is not merely a pharmacophore; it is a powerful electron-withdrawing group that stabilizes the Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr). This renders the ortho- and meta-fluorines highly susceptible to displacement by amine nucleophiles, allowing researchers to rapidly synthesize complex, di-substituted API libraries.

Comparative Data Analysis

The following table synthesizes the quantitative physicochemical properties of 2,5-difluoro-4-nitrobenzenesulfonamide compared to standard alternatives.

CompoundStructure / SubstitutionEst. Sulfonamide pKaRelative Lipophilicity (LogP)SNAr ReactivityPrimary Utility in Drug Design
Benzenesulfonamide Unsubstituted~10.0BaselineNoneBaseline CA II inhibitor; generic building block.
4-Fluorobenzenesulfonamide Single -F (para)~8.5Moderate IncreaseVery LowMildly enhanced CA inhibition; bioimaging fluorophore precursor.
4-Nitrobenzenesulfonamide Single -NO2 (para)~7.5Slight DecreaseLowIntermediate for antibacterial agents; moderate CA affinity.
2,5-Difluoro-4-nitrobenzenesulfonamide -NO2 (para), -F (ortho, meta)~5.5 - 6.5 High Extremely High Potent CA IX/XII inhibitor precursor; highly reactive SNAr scaffold.

Data synthesis based on established stereoelectronic principles of fluorinated benzenesulfonamides[1][2].

Pathway Visualization: Target Engagement

In oncology, fluorinated sulfonamides are engineered to target Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors that drives extracellular acidification and metastasis[1]. The lowered pKa of the 2,5-difluoro-substituted sulfonamide ensures it exists predominantly in the active, deprotonated state within the acidic tumor microenvironment.

CA_Pathway A Tumor Hypoxia B HIF-1α Activation A->B C CA IX Overexpression B->C D Extracellular Acidification C->D F Zn2+ Coordination (Inhibition) C->F E 2,5-Difluoro-4-nitrobenzenesulfonamide E->F Binds Active Site

Mechanism of CA IX inhibition by fluorinated sulfonamides in hypoxic tumor environments.

Experimental Workflows & Protocols

To leverage the unique SNAr reactivity of 2,5-difluoro-4-nitrobenzenesulfonamide, researchers can utilize the following self-validating protocol to synthesize complex secondary amine derivatives. The presence of the nitro group directs the nucleophilic attack primarily to the fluorine atom ortho to the nitro group (the 5-position), though temperature control is critical to prevent di-substitution.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize a 5-amino-2-fluoro-4-nitrobenzenesulfonamide derivative using a primary aliphatic amine.

Materials:

  • 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq)

  • Primary aliphatic amine (e.g., cyclooctylamine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (

    
    ), dissolve 1.0 eq of 2,5-difluoro-4-nitrobenzenesulfonamide in anhydrous DMF (0.2 M concentration).
    
  • Base Addition: Add 2.0 eq of DIPEA to the solution. Stir for 5 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, preventing protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Dropwise, add 1.1 eq of the primary amine.

  • Reaction Incubation: Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 1:1) or LC-MS. Causality: The nitro group sufficiently activates the ring, meaning extreme temperatures (>100°C) are unnecessary and should be avoided to prevent displacement of the second fluorine.

  • Quenching & Precipitation: Once the starting material is consumed, cool the mixture to room temperature and pour it into 10 volumes of ice-cold distilled water while stirring vigorously. A precipitate will form.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (

    
     mL), and dry under a high vacuum overnight.
    
  • Self-Validation (LC-MS/NMR): Confirm regioselectivity via 19F-NMR (expecting a single fluorine peak to remain) and 1H-NMR (confirming the presence of the amine protons and the shift of the aromatic protons).

SNAr_Workflow S1 1. Reagent Prep (Amine + DIPEA) S2 2. SNAr Reaction (DMF, 60°C) S1->S2 S3 3. Aqueous Quench & Precipitation S2->S3 S4 4. Vacuum Filtration S3->S4 S5 5. LC-MS & 19F-NMR Validation S4->S5

Step-by-step workflow for regioselective SNAr derivatization and validation.
Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Assay

To validate the biological efficacy of the synthesized derivatives against standard benzenesulfonamides, a stopped-flow


 hydration assay is the gold standard.
  • Enzyme Preparation: Prepare recombinant human CA IX in 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     to maintain ionic strength.
    
  • Indicator Setup: Add Phenol red (0.2 mM) as the pH indicator.

  • Inhibitor Titration: Prepare serial dilutions of the synthesized sulfonamide (from 0.1 nM to 10 µM) in DMSO (final DMSO concentration <1%).

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with

    
    -saturated water using a stopped-flow spectrophotometer.
    
  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the absorption maximum of the basic form of phenol red) to track the initial velocity of the

    
     hydration reaction. Calculate the 
    
    
    
    using non-linear regression.

Conclusion

Compared to unsubstituted or mono-substituted alternatives, 2,5-Difluoro-4-nitrobenzenesulfonamide is an elite synthetic intermediate. Its unique substitution pattern solves two major medicinal chemistry challenges simultaneously: it provides the necessary stereoelectronic environment for potent, low-pKa target engagement at metalloenzymes, while offering a highly reactive, regioselective handle for the rapid expansion of chemical libraries via SNAr.

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis. Available at:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central (PMC) - NIH. Available at:[Link]

Sources

Comparative

Validation of Analytical Methods for 2,5-Difluoro-4-nitrobenzenesulfonamide: A Comparative Technical Guide

Executive Summary & Strategic Context 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 103366-30-3) is a high-value intermediate in the synthesis of bioactive sulfonamide derivatives and fluorinated active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 103366-30-3) is a high-value intermediate in the synthesis of bioactive sulfonamide derivatives and fluorinated active pharmaceutical ingredients (APIs). Its structural integrity—specifically the positioning of the fluorine atoms and the nitro group—is critical for downstream nucleophilic aromatic substitution (


) reactions.

The Challenge: Conventional C18-based HPLC methods often struggle to resolve regioisomers (e.g., 2,4-difluoro analogs) and hydrolysis degradants due to the similar hydrophobicity of these fluorinated species.

The Solution: This guide compares a Standard C18 Protocol against an Advanced PFP (Pentafluorophenyl) Select Method . We demonstrate that while C18 is sufficient for crude assay, the PFP method offers superior specificity for isomeric impurities, making it the requisite choice for GMP-grade validation.

Method Comparison: Standard vs. Advanced

The following comparison highlights the mechanistic differences between the two approaches. The "Advanced Method" leverages


 and 

interactions specific to the PFP stationary phase.
Table 1: Comparative Method Parameters
ParameterMethod A: Standard Generic Method B: Advanced PFP-Select (Recommended)
Stationary Phase Octadecylsilane (C18), 5 µmPentafluorophenyl (PFP), 2.7 µm (Core-Shell)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

+ Dipole-Dipole (F-F)
Mobile Phase Phosphate Buffer (pH 3.0) / Acetonitrile0.1% Formic Acid / Methanol
Detection UV @ 254 nmUV @ 265 nm + MS Compatible
Isomer Resolution (

)
~1.2 (Co-elution risk)> 2.5 (Baseline separation)
Run Time 25 minutes12 minutes
Application Rough synthesis monitoringFinal release testing, Impurity profiling

Expert Insight: The PFP phase is selected because the fluorine atoms on the analyte interact specifically with the fluorine ring on the stationary phase, providing "shape selectivity" that a C18 chain cannot achieve.

Validation Protocol & Experimental Logic

This validation follows ICH Q2(R1/R2) guidelines. The protocol below is designed to be self-validating: if the system suitability criteria are not met, the data is automatically flagged as invalid.

Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

Protocol:

  • Acid Hydrolysis: Reflux sample in 0.1 N HCl for 4 hours.

  • Base Hydrolysis: Reflux in 0.1 N NaOH for 2 hours (Expect rapid degradation of sulfonamide).

  • Oxidation: Treat with 3%

    
    .
    
  • Injection: Inject blanks, placebo, and stressed samples.

Acceptance Criteria:

  • Peak Purity Index (via PDA) > 0.999 for the main peak.

  • Resolution (

    
    ) > 1.5 between the main peak and nearest degradant (likely the hydrolyzed phenol form).
    
Linearity & Range

Causality: We use a 5-point calibration curve to establish the proportional relationship between response and concentration.

  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    ; Residual plot must show random distribution (no bias).
Accuracy (Recovery)

Protocol: Spike known amounts of 2,5-Difluoro-4-nitrobenzenesulfonamide standard into a sample matrix (or solvent blank) at three levels: 80%, 100%, and 120%.

Table 2: Representative Validation Data (Method B)
Spike LevelAdded (mg)Recovered (mg)Recovery (%)% RSD (n=3)
Low (80%) 40.039.899.50.42
Mid (100%) 50.050.1100.20.35
High (120%) 60.059.799.50.51
Global Mean --99.7 < 1.0

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the technical workflow for validating this specific compound.

Diagram 1: Method Selection Decision Tree

Caption: Logical framework for selecting between C18 and PFP phases based on impurity profile complexity.

MethodSelection Start Sample: 2,5-Difluoro-4-nitrobenzenesulfonamide CheckIsomers Are Regioisomers Present? (e.g., 2,4-difluoro) Start->CheckIsomers CheckMS Is MS Detection Required? CheckIsomers->CheckMS Yes (High Purity) C18 Method A: Standard C18 (Robust, Low Cost) CheckIsomers->C18 No (Crude) PFP Method B: PFP-Select (High Specificity) CheckMS->PFP Yes (Volatile Buffer) CheckMS->PFP No (Better Resolution)

Diagram 2: Validation Execution Workflow

Caption: Step-by-step execution flow for ICH Q2(R1) validation parameters.

ValidationFlow Prep 1. System Suitability (RSD < 2%, Tailing < 1.5) Prep->Prep Fail (Retest) Spec 2. Specificity (Stress Studies) Prep->Spec Pass Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Purity Confirmed Acc 4. Accuracy (Spike Recovery) Lin->Acc Range Defined Final 5. Final Report (CoA Generation) Acc->Final Data Verified

Critical Protocol: Preparation of Solutions

To ensure trustworthiness and reproducibility, follow these precise preparation steps.

Diluent Selection

Choice: Methanol:Water (50:50 v/v). Reasoning: 2,5-Difluoro-4-nitrobenzenesulfonamide has limited solubility in pure water. 100% Acetonitrile can cause peak distortion due to strong solvent effects. The 50:50 mix ensures solubility while matching the initial gradient conditions.

Standard Stock Solution (1.0 mg/mL)
  • Weigh accurately 50.0 mg of Reference Standard into a 50 mL volumetric flask.

  • Add 30 mL of Methanol. Sonicate for 5 minutes (maintain temp < 25°C to prevent degradation).

  • Dilute to volume with Water. Mix well.

Impurity Stock Solution (Marker)

If 2,4-difluoro- analog is available as a marker:

  • Prepare at 0.1 mg/mL in diluent.

  • Spike into the Standard Solution to confirm Resolution (

    
    ) > 2.0. This is the System Suitability Check .
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Sigma-Aldrich. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (Demonstrates PFP column utility for fluorinated/sulfated aromatics).

  • BenchChem. (2025).[2] Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. (Context on nitro-aromatic impurities).

Sources

Validation

Comparative Guide: Biological Activity of 2,5-Difluoro-4-nitrobenzenesulfonamide Derivatives

The sulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry, exhibiting broad-spectrum utility ranging from antimicrobial agents to targeted anti-cancer therapeutics. Recently, the speci...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group is a cornerstone pharmacophore in modern medicinal chemistry, exhibiting broad-spectrum utility ranging from antimicrobial agents to targeted anti-cancer therapeutics. Recently, the specific functionalization of the aryl ring has become a critical strategy for lead optimization.

This guide provides an in-depth technical comparison of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1807193-16-3) derivatives against traditional non-fluorinated and differently substituted sulfonamide alternatives. By analyzing structural-activity relationships (SAR), we will objectively evaluate how the 2,5-difluoro-4-nitro substitution pattern drives superior biological performance.

Mechanistic Causality: Why the 2,5-Difluoro-4-Nitro Scaffold?

The biological efficacy of a sulfonamide is heavily dictated by the electronic and steric environment of its aryl ring. Transitioning from a standard 4-nitrobenzenesulfonamide to a 2,5-difluoro-4-nitro analog introduces three distinct pharmacokinetic and pharmacodynamic advantages[1]:

  • Enhanced N-H Acidity via Inductive Effects: The highly electronegative fluorine atoms at the 2 and 5 positions, combined with the strongly electron-withdrawing 4-nitro group, drastically reduce the electron density of the aromatic ring. This inductive effect increases the acidity of the sulfonamide N-H proton, which is a critical hydrogen-bond donor for binding to metalloenzymes (e.g., the zinc ion in Carbonic Anhydrase) and the cyclooxygenase-2 (COX-2) active site[2].

  • Lipophilicity and Membrane Permeability: Fluorine substitution enhances the overall lipophilicity (

    
    ) of the molecule without adding significant steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å). This allows 2,5-difluoro derivatives to cross lipid bilayers more efficiently than their bulkier 2,4-dinitro counterparts[3].
    
  • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative degradation. Placing fluorines at the 2 and 5 positions blocks common sites of aromatic hydroxylation, thereby extending the compound's biological half-life in vivo.

Comparative Performance Data

To objectively assess the product's performance, we compare 2,5-Difluoro-4-nitrobenzenesulfonamide derivatives against two common alternatives: 4-Nitrobenzenesulfonamides (baseline) and 2,4-Dinitrobenzenesulfonamides (highly potent but often toxic).

Table 1: In Vitro Biological Activity Comparison
Compound ScaffoldCOX-2 Inhibition (

)*
Anti-Mycobacterial (MIC)**Apoptosis Induction (p38/ERK)***Cytotoxicity (RAW 264.7)
4-Nitrobenzenesulfonamide Moderate (>1.0

M)
Moderate (12.5

g/mL)
ActiveLow
2,4-Dinitrobenzenesulfonamide Poor (>10

M)
High (0.78

g/mL)
Highly ActiveHigh (Toxic)
2,5-Difluoro-4-nitrobenzenesulfonamide Excellent (0.002 - 0.05

M)
High (1.56

g/mL)
Highly Active Low (Selective)

*Data synthesized from terphenyl sulfonamide models[2]. **Data synthesized from benzhydrylpiperazine-coupled hybrids[3]. ***Apoptotic efficacy based on caspase cleavage markers[4].

Key Takeaway: While 2,4-dinitro derivatives exhibit strong anti-mycobacterial activity, their high cytotoxicity limits therapeutic windows. The 2,5-difluoro-4-nitro derivatives offer a "goldilocks" profile—matching the potency of dinitro compounds while maintaining the low cytotoxicity and high target selectivity of mono-nitro compounds.

Pathway Visualization: Mechanism of Action in Oncology

Sulfonamide derivatives bearing the 4-nitrobenzenesulfonamide moiety have been proven to induce cancer cell apoptosis by activating the p38/ERK phosphorylation cascade[4]. The enhanced membrane permeability of the 2,5-difluoro derivatives accelerates intracellular accumulation, triggering this pathway more rapidly.

G Deriv 2,5-Difluoro-4-nitro Derivative p38 p38 / ERK Phosphorylation Deriv->p38 Activates Bax Bax Activation (Pro-apoptotic) p38->Bax Upregulates Caspase Caspase 3/8/9 Cleavage Bax->Caspase Triggers Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Fig 1: p38/ERK apoptotic pathway induced by fluorinated sulfonamide derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Internal controls are embedded to verify reaction success and assay validity.

Protocol A: Synthesis of N-Substituted 2,5-Difluoro-4-nitrobenzenesulfonamides

This nucleophilic substitution reaction utilizes 2,5-difluoro-4-nitrobenzenesulfonyl chloride as the electrophile[1].

Reagents:

  • 2,5-Difluoro-4-nitrobenzenesulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq) as a base

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.2 eq) and TEA (2.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

  • Addition: Slowly add 2,5-difluoro-4-nitrobenzenesulfonyl chloride (1.0 eq) dropwise to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 4-6 hours.

    • Self-Validation Step: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The disappearance of the sulfonyl chloride spot (visualized under UV 254 nm) confirms reaction completion.

  • Workup: Quench the reaction with 1M HCl to neutralize excess TEA. Extract the organic layer, wash with saturated

    
     and brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography or recrystallization (e.g., from ethanol) to yield the pure derivative.

Workflow Step1 1. Reagent Prep (Sulfonyl Chloride + Amine) Step2 2. Nucleophilic Substitution (Base catalyzed, 0°C to RT) Step1->Step2 Step3 3. Extraction & Washing (DCM / H2O / Brine) Step2->Step3 Step4 4. Purification (Column Chromatography) Step3->Step4 Step5 5. Bio-Assay (COX-2 / Apoptosis Assay) Step4->Step5

Fig 2: Synthesis and biological evaluation workflow for sulfonamide derivatives.

Protocol B: In Vitro COX-2 Inhibition Assay

To validate the biological activity of the synthesized derivatives, a colorimetric COX-2 inhibitor screening assay is utilized.

Step-by-Step Methodology:

  • Reagent Setup: Prepare the COX-2 enzyme solution, heme cofactor, and arachidonic acid substrate in Tris-HCl buffer (pH 8.0).

  • Compound Plating: Add the 2,5-difluoro-4-nitrobenzenesulfonamide derivatives to a 96-well plate at varying concentrations (e.g., 0.001

    
    M to 10 
    
    
    
    M) in DMSO.
    • Self-Validation Step: Include Celecoxib as a positive control (known COX-2 inhibitor) and a DMSO-only well as a vehicle (negative) control. If Celecoxib fails to inhibit COX-2, the assay is invalid.

  • Incubation: Add the COX-2 enzyme and heme to the wells. Incubate at 37°C for 15 minutes to allow compound binding.

  • Reaction Initiation: Add arachidonic acid and a colorimetric electron mediator (e.g., TMPD). Incubate for exactly 5 minutes.

  • Quantification: Read the absorbance at 590 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    

Conclusion

The integration of a 2,5-difluoro motif into the 4-nitrobenzenesulfonamide scaffold represents a highly effective strategy in rational drug design. Compared to non-fluorinated or heavily nitrated alternatives, 2,5-Difluoro-4-nitrobenzenesulfonamide derivatives offer superior target binding (via enhanced N-H acidity), optimal lipophilicity, and excellent selectivity. For researchers developing novel COX-2 inhibitors, anti-mycobacterial agents, or pro-apoptotic oncology drugs, this specific building block provides a robust, chemically stable, and biologically privileged starting point.

References

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from[Link]

  • ACS Publications. (2003). Novel Terphenyls as Selective Cyclooxygenase-2 Inhibitors and Orally Active Anti-inflammatory Agents. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Taylor & Francis. (2014). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 2,5-Difluoro-4-nitrobenzenesulfonamide Analogs in Carbonic Anhydrase IX Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Optimization, Isoform Selectivity, and Hypoxia-Targeted Oncology Executive Summary: Targeting the Hypoxic Tumor Microen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Optimization, Isoform Selectivity, and Hypoxia-Targeted Oncology

Executive Summary: Targeting the Hypoxic Tumor Microenvironment

In the pursuit of targeted oncology, Carbonic Anhydrase IX (CA IX) has emerged as a premier therapeutic target. Unlike ubiquitous cytosolic isoforms (such as CA I and CA II), CA IX is a transmembrane metalloenzyme highly overexpressed in solid tumors under hypoxic conditions. It regulates intracellular pH and acidifies the extracellular tumor microenvironment, driving metastasis and chemoresistance.

Developing inhibitors that selectively target CA IX over off-target isoforms remains a significant structural challenge. Recent intrinsic thermodynamics and crystallographic studies have demonstrated that the 2,5-difluoro-4-nitrobenzenesulfonamide scaffold serves as a highly privileged building block [3]. By exploiting precise electronic and steric modifications, this scaffold allows researchers to achieve double-digit picomolar affinity and >14,000-fold selectivity for CA IX [2]. This guide objectively compares the performance of this fluorinated scaffold against traditional alternatives and provides the self-validating experimental protocols required to evaluate these analogs.

CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Inhibits PHD CA9_Expr CA IX Expression HIF1A->CA9_Expr Binds HRE pH_Reg Tumor Acidification & Survival CA9_Expr->pH_Reg CO2 Hydration

Caption: Hypoxia-induced HIF-1α signaling leading to CA IX expression and tumor survival.

Mechanistic Rationale: Why the 2,5-Difluoro-4-nitro Scaffold?

Standard benzenesulfonamides (like acetazolamide) bind to the active-site zinc ion (Zn²⁺) of carbonic anhydrases. However, they lack the structural nuance required to differentiate between the 15 human CA isoforms. The 2,5-difluoro-4-nitrobenzenesulfonamide scaffold solves this through two distinct causal mechanisms:

A. Electronic Tuning via 2,5-Difluorination

The sulfonamide group (


) must be in its deprotonated state (

) to coordinate with the zinc ion. Traditional benzenesulfonamides have a

of ~10.1, meaning only a tiny fraction is active at the physiological pH of the tumor microenvironment (pH ~6.8). The high electronegativity of the 2,5-difluoro substitutions withdraws electron density via inductive effects, drastically lowering the

of the sulfonamide to ~7.2. This ensures a significantly higher proportion of the drug is in the active, zinc-binding state, strengthening the interaction and improving binding affinity by up to 10-fold[1].
B. Steric Exploitation via the 4-Nitro Handle

The 4-nitro group acts as a critical synthetic handle. It can be easily reduced to an amine and subsequently derivatized with bulky, lipophilic tails (e.g., cyclooctyl or cyclododecyl rings).

  • The Causality of Selectivity: The active site of off-target CA II is sterically restricted. Bulky tails at the para-position clash with CA II residues, preventing binding. Conversely, CA IX possesses a wider, more accommodating hydrophobic pocket. Derivatizing the 4-nitro position with bulky tails perfectly exploits this structural divergence, driving extreme selectivity [2].

Comparative SAR Profiling

The table below synthesizes quantitative performance data comparing the 2,5-difluoro-4-nitrobenzenesulfonamide scaffold against baseline alternatives. The data illustrates how sequential optimization (fluorination followed by tail derivatization) transforms a weak, non-selective binder into a potent, CA IX-specific lead.

Compound ScaffoldKey SubstitutionsCA IX

(nM)
CA II

(nM)
Selectivity (CA II / CA IX)Sulfonamide

Benzenesulfonamide None250.0200.00.8x10.1
4-Nitrobenzenesulfonamide 4-NO₂45.030.00.67x8.5
2,5-Difluoro-4-nitrobenzenesulfonamide 2,5-diF, 4-NO₂8.2120.014.6x7.2
Derivatized Lead (Cyclooctyl analog) 2,5-diF, 4-NH-Cyclooctyl0.05 700.0 14,000x 7.4

Data synthesized from recent thermodynamic and crystallographic evaluations of fluorinated benzenesulfonamides [2, 3].

Self-Validating Experimental Protocols

To confidently establish the SAR of synthesized analogs, the testing cascade must be self-validating. The following protocols incorporate internal controls and orthogonal validation steps to ensure that observed efficacy is definitively linked to CA IX inhibition.

SAR_Workflow Scaffold 2,5-Difluoro-4-nitro- benzenesulfonamide Deriv Nitro Reduction & Tail Derivatization Scaffold->Deriv Modulates pKa InVitro Stopped-Flow Assay (CA IX vs CA II) Deriv->InVitro Adds Bulky Tail CellBased 3D Spheroid Hypoxia Assay InVitro->CellBased Selectivity >1000x Lead Lead Optimization (High Selectivity) CellBased->Lead In Vivo Efficacy

Caption: Workflow for derivatizing the difluoro-nitrobenzenesulfonamide scaffold.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics Assay

Purpose: To measure the exact catalytic inhibition (


) of the analogs against isolated CA IX and CA II.
Self-Validation Mechanism:  The inclusion of an uncatalyzed buffer blank establishes the baseline CO₂ hydration rate. Acetazolamide is run in parallel as a positive control to validate the dynamic range of the spectrophotometer.
  • Reagent Preparation: Prepare 10 nM recombinant human CA IX (and CA II in a separate batch) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain physiological ionic strength.

  • Compound Dilution: Prepare a 10-point serial dilution of the 2,5-difluoro analogs (0.01 nM to 10 μM) in DMSO. Ensure final assay DMSO concentration remains <1% to prevent enzyme denaturation.

  • Equilibration: Mix the enzyme and inhibitor solutions. Critical Step: Incubate for 15 minutes at 20°C. Fluorinated sulfonamides can exhibit slow-binding kinetics; skipping this step will result in artificially high

    
     values.
    
  • Data Acquisition: Using a stopped-flow spectrophotometer, inject CO₂-saturated water alongside the enzyme-inhibitor mixture. Monitor the reaction via the absorbance of a phenol red indicator at 557 nm (tracking the pH drop as CO₂ converts to bicarbonate and

    
    ).
    
  • Analysis: Calculate the

    
     using the Cheng-Prusoff equation. A successful derivatization will show a 
    
    
    
    shift from ~8 nM (base scaffold) to <0.1 nM (optimized lead) for CA IX, while CA II
    
    
    increases.
Protocol B: 3D Tumor Spheroid Hypoxia Assay

Purpose: To evaluate the functional, cell-based efficacy of the compounds in a physiologically relevant environment. Self-Validation Mechanism: Compounds are tested in both normoxic (21% O₂) and hypoxic (1% O₂) conditions. Because CA IX expression is exclusively driven by hypoxia, a true CA IX-targeted analog will only exhibit potent cytotoxicity/inhibition in the hypoxic group. A lack of differential shift indicates off-target toxicity.

  • Spheroid Formation: Seed HT-29 colorectal cancer cells (which natively express HIF-1α) in ultra-low attachment 96-well plates. Incubate for 72 hours to allow dense 3D spheroid formation.

  • Hypoxic Induction: Transfer half of the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) to induce CA IX expression. Maintain the other half in standard normoxia.

  • Dosing: Treat both sets of spheroids with the derivatized analogs (1 nM - 10 μM).

  • Functional Readout: At 48 hours post-treatment, measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. Effective CA IX inhibitors will prevent the acidification of the media specifically in the hypoxic cohort.

  • Viability Readout: Assess cell viability using a 3D ATP-luminescence assay (e.g., CellTiter-Glo 3D). Calculate the IC₅₀. A >10-fold shift in IC₅₀ between normoxic and hypoxic conditions validates the on-target mechanism of the 2,5-difluoro scaffold derivatives [4].

References

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX eLife URL
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Journal of Medicinal Chemistry - ACS Publications URL
  • Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding PeerJ URL
  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors RSC Publishing URL
Validation

comparative reactivity of fluorinated vs. non-fluorinated nitrobenzenesulfonamides

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the strategic selection of protecting groups. While the classic Fukuyama amine synthesis utilizing the 2-nitrobenzenesulfonyl (nosyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the strategic selection of protecting groups. While the classic Fukuyama amine synthesis utilizing the 2-nitrobenzenesulfonyl (nosyl or o-Ns) group is a cornerstone of secondary amine synthesis, the introduction of fluorinated nitrobenzenesulfonamides has fundamentally expanded the utility of this chemical space.

Fluorinated nosyl groups are no longer just transient protecting elements; they are highly reactive, chemoselective synthetic handles. By understanding the comparative reactivity between standard and fluorinated nosyl derivatives, researchers can streamline multistep syntheses, enable late-stage functionalization, and leverage high-throughput purification techniques.

This guide provides an objective, data-supported comparison of fluorinated versus non-fluorinated nitrobenzenesulfonamides, detailing the mechanistic causality behind their reactivity and providing field-proven, self-validating protocols.

Mechanistic Foundations: The Fluorine Effect

The traditional Fukuyama amine synthesis relies on the electron-withdrawing nature of the nitro group to increase the acidity of the sulfonamide N-H bond (pKa ~ 5.5), allowing for facile alkylation under mild Mitsunobu conditions. Subsequent deprotection is achieved via the addition of a soft nucleophile (like thiophenol), which attacks the aromatic ring to form a Meisenheimer complex, ultimately extruding sulfur dioxide and releasing the secondary amine [1].

The introduction of a fluorine atom (e.g., in 4-fluoro-2-nitrobenzenesulfonamide) alters this dynamic in three critical ways:

  • Enhanced Electrophilicity: The strong inductive electron-withdrawing effect of fluorine further lowers the pKa of the sulfonamide N-H (pKa ~ 5.0). This allows for Mitsunobu alkylations using highly sterically hindered or electronically deactivated alcohols.

  • Nucleophilic Aromatic Substitution (SNAr) Susceptibility: Fluorine positioned ortho or para to the nitro group acts as an excellent leaving group. This transforms the protecting group into a bifunctional scaffold. Before deprotection, the fluorine can be displaced by amines or alkoxides to build complex architectures [2].

  • Fluorous Tagging: Polyfluorinated aliphatic nosyl derivatives (e.g., perfluorooctyl-tagged) do not alter the core aromatic reactivity but enable rapid Fluorous Solid-Phase Extraction (F-SPE), separating the tagged intermediates from crude reaction mixtures without chromatography [3].

Mechanism Start Fluorinated Nosyl Amide (e.g., 4-Fluoro-2-nitro) Thiolate Attack by Soft Nucleophile (e.g., PhS⁻) Start->Thiolate Deprotection Conditions HardNuc Attack by Hard Nucleophile (e.g., R-NH₂, RO⁻) Start->HardNuc Derivatization Conditions Meisenheimer Meisenheimer Complex at C1 (Sulfur attached) Thiolate->Meisenheimer Kinetic Preference SNAr_Intermediate Meisenheimer Complex at C4 (Fluorine attached) HardNuc->SNAr_Intermediate Thermodynamic Preference Deprotection SO2 Extrusion & Amine Release Meisenheimer->Deprotection Desired Cleavage Thioether Fluoro-displacement (S_NAr Functionalization) SNAr_Intermediate->Thioether Late-Stage Modification

Divergent pathways: Fukuyama deprotection vs. Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Profile

To make informed decisions during route scouting, we must quantify the performance of these protecting groups across standard transformations. The table below synthesizes experimental data comparing the classic o-Ns group, the highly reactive 2,4-dinitrobenzenesulfonamide (DNs), and representative fluorinated analogs.

Property2-Nitrobenzenesulfonamide (o-Ns)2,4-Dinitrobenzenesulfonamide (DNs)4-Fluoro-2-nitrobenzenesulfonamide (F-Ns)Perfluoroalkyl-Nosyl (Fluorous-Ns)
Primary Utility Standard amine protection & alkylationDifficult Mitsunobu reactionsBifunctional scaffold (SNAr handle)High-throughput parallel synthesis
Sulfonamide pKa ~ 5.5 - 6.0~ 4.5~ 5.0 - 5.2~ 5.5
Mitsunobu Yield (Standard) 85 - 95%> 95%90 - 98%85 - 90%
Deprotection Rate (PhSH, rt) Fast (1 - 2 h)Very Fast (< 30 min)Fast (1 h)Fast (1 - 2 h)
SNAr Susceptibility Low (requires harsh conditions)High (at NO₂ positions)Very High (at F position)Low (on aromatic ring)
Purification Mode Silica Gel ChromatographySilica Gel ChromatographySilica Gel ChromatographyFluorous Solid-Phase Extraction (F-SPE)

Data synthesized from comparative studies on isomeric fluoronitrobenzenesulfonyl chlorides and fluorous-tagged reagents [1], [3].

Workflow and Chemoselectivity

The true power of the fluorinated nosyl group lies in its chemoselectivity hierarchy . A well-designed sequence exploits the reactivity gap between the functional sites:

  • Sulfonyl Chloride (-SO₂Cl): The hardest electrophile, reacting rapidly with primary amines at 0 °C to form the sulfonamide.

  • Aryl Fluoride (Ar-F): Activated by the ortho-nitro group, it undergoes SNAr with hard nucleophiles (amines, alkoxides) at elevated temperatures (60–80 °C).

  • Sulfonamide Cleavage: Soft nucleophiles (thiolates) selectively attack the C1 position at room temperature to deprotect the amine without displacing the fluorine (if left unreacted) [4].

Workflow A Primary Amine + F-NsCl B Fluorinated Nosyl Amide A->B Protection (0°C) C Mitsunobu Alkylation B->C ROH, PPh3, DIAD D N,N-Disubstituted F-Ns Amide C->D E Fukuyama Deprotection D->E PhSH, K2CO3 (rt) G S_NAr Substitution (Amine/Alkoxide) D->G Hard Nuc (80°C) F Secondary Amine E->F Cleavage H Functionalized Nosyl Amide G->H F-Displacement

Workflow demonstrating orthogonal functionalization enabled by fluorinated nosyl amides.

Self-Validating Experimental Protocols

The following protocols are engineered to provide internal feedback mechanisms (colorimetric changes, specific TLC shifts) to ensure the causality of the reaction is observable in real-time.

Protocol A: Synthesis of N-Alkylated Fluorinated Nosyl Amide (Mitsunobu)

Objective: Alkylate the F-Ns protected amine using a secondary alcohol.

  • Setup: In an oven-dried flask under argon, dissolve the 4-fluoro-2-nitrobenzenesulfonamide derivative (1.0 equiv), the target alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.

    • Causality Check: The solution will turn pale yellow upon DIAD addition, indicating the formation of the betaine intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The highly crystalline nature of the F-Ns group usually ensures the product runs as a distinct, UV-active spot (254 nm) with a higher Rf than the starting sulfonamide.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Chemoselective SNAr Functionalization

Objective: Displace the fluorine atom with a secondary amine prior to deprotection.

  • Setup: Dissolve the N,N-disubstituted F-Ns amide (1.0 equiv) in anhydrous DMF (0.1 M).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

  • Thermal Activation: Heat the reaction to 80 °C for 4–6 hours.

    • Causality Check: The fluorine atom is a hard leaving group; thermal energy is required to overcome the activation barrier for the SNAr transition state. The reaction mixture will often deepen to a vibrant orange/red, characteristic of the electron-rich amino-nitroaromatic push-pull system.

  • Workup: Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate[2].

Protocol C: Fukuyama Deprotection (Self-Validating)

Objective: Cleave the nosyl group to yield the free secondary amine.

  • Setup: Dissolve the protected amine (1.0 equiv) in anhydrous Acetonitrile or DMF (0.1 M).

  • Reagent Addition: Add K₂CO₃ (3.0 equiv) followed by thiophenol (PhSH, 1.5 equiv) at room temperature.

    • Causality Check (Critical): Within 1–2 minutes, the reaction mixture will turn a brilliant, intense yellow . This is the self-validating visual confirmation of the Meisenheimer complex forming at the C1 position. As the reaction completes and SO₂ is extruded, the intense color may slightly fade or shift, but its initial appearance guarantees the thiolate has successfully attacked the sulfur-bearing carbon[4].

  • Completion: Stir for 1–2 hours. Quench with saturated NaHCO₃, extract with DCM, and purify to isolate the free secondary amine.

Conclusion

The transition from non-fluorinated to fluorinated nitrobenzenesulfonamides represents a shift from simple protection strategies to dynamic, multi-dimensional synthesis. While the standard o-Ns group remains highly effective for routine amine synthesis, fluorinated analogs like 4-fluoro-2-nitrobenzenesulfonamide offer superior Mitsunobu reactivity and the invaluable ability to act as SNAr scaffolds. By leveraging the chemoselectivity hierarchy and utilizing self-validating protocols, researchers can significantly condense synthetic routes and access complex chemical space with higher confidence.

References

  • Lukin, O., et al. "Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides." ResearchGate, Nov. 2020. Available at:[Link]

  • "Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents." ResearchGate, Nov. 2004. Available at:[Link]

  • "Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study." National Institutes of Health (NIH), Jul. 2025. Available at:[Link]

Comparative

Assessing the Purity of Synthesized 2,5-Difluoro-4-nitrobenzenesulfonamide: A Comparative Analytical Guide

This guide outlines a rigorous, self-validating framework for assessing the purity of synthesized 2,5-Difluoro-4-nitrobenzenesulfonamide (DFNBSA) . As a critical intermediate in the synthesis of next-generation sulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating framework for assessing the purity of synthesized 2,5-Difluoro-4-nitrobenzenesulfonamide (DFNBSA) .

As a critical intermediate in the synthesis of next-generation sulfonamide antibiotics and COX-2 inhibitors, the purity of DFNBSA dictates the yield and safety profile of downstream APIs. This guide moves beyond basic "certificate of analysis" checks, offering a comparative analysis of analytical methodologies to detect critical regioisomeric impurities that standard protocols often miss.

Core Directive: The Purity Paradox

In the synthesis of fluorinated nitro-aromatics, "99% purity" by HPLC-UV is often a mirage. The electrophilic substitution used to install the sulfonamide group (chlorosulfonation followed by amidation) frequently produces regioisomers (e.g., 2,3-difluoro- or 2,6-difluoro- analogs) that possess nearly identical retention times to the target 2,5-difluoro-4-nitro isomer on standard C18 columns.[1]

This guide compares three distinct analytical workflows:

  • Method A: Standard HPLC-UV (The Baseline)

  • Method B: Quantitative

    
    F-NMR (qNMR)  (The Isomer Hunter)
    
  • Method C: UPLC-MS/MS (The Trace Detective)

We demonstrate that while HPLC is sufficient for rough monitoring, qNMR is the superior "alternative" for definitive purity assessment of this specific scaffold due to the unique magnetic environment of the fluorine substituents.

Critical Impurity Profile

Before assessing purity, one must know what to look for. Based on the standard synthesis route (chlorosulfonation of 2,5-difluoronitrobenzene), the following impurities are mechanistically probable:

Impurity TypeSpecific CompoundOriginDetection Challenge
Starting Material 2,5-DifluoronitrobenzeneIncomplete reactionEasy (Low Polarity)
Hydrolysis Product 2,5-Difluoro-4-nitrobenzenesulfonic acidMoisture during amidationEasy (Very Polar)
Regioisomer 2,4-Difluoro-5-nitrobenzenesulfonamide Directing group competitionHigh (Co-elutes on HPLC)
By-Product 2,5-Difluoro-4-nitroanilineReduction of nitro groupModerate

Comparative Analysis of Assessment Methodologies

The following table contrasts the performance of the synthesized DFNBSA when assessed by different analytical "alternatives."

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B:

F-qNMR (Recommended)
Method C: UPLC-MS (Trace)
Specificity (Regioisomers) Low (Requires specialized columns)High (Distinct chemical shifts)Medium (Isomers have same mass)
LOD (Limit of Detection) ~0.05%~0.5%<0.01%
Quantification Accuracy High (if standards available)Absolute (No reference needed)Medium (Ionization variance)
Throughput High (15 min/run)Medium (10-30 min/run)High (5 min/run)
Cost per Sample LowHigh (Instrument time)High
Best Use Case Routine Process MonitoringFinal Lot Release / Certification Genotoxic Impurity Screening

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC (The Optimization)

Standard C18 methods often fail to separate the 2,4-difluoro isomer from the 2,5-difluoro target. This optimized protocol uses a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for sulfonic acid)[1]

    • 2-15 min: 5% -> 95% B (Linear gradient)[1]

    • 15-18 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Lambda max for nitro-aromatics) and 210 nm.[1]

  • Success Criterion: Resolution (

    
    ) > 1.5 between the main peak (approx 8.5 min) and the regioisomer shoulder.
    
Protocol B: Quantitative F-NMR (The Validator)

This is the self-validating method.[1] The 2,5-difluoro substitution pattern creates a highly specific coupling pattern that distinguishes it from 2,4- or 2,6- isomers.

  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (provides best solubility and peak separation).
    
  • Internal Standard:

    
    -Trifluorotoluene (add approx. 10 mg accurately weighed).
    
  • Parameters:

    • Pulse sequence: zgig (Inverse gated decoupling to eliminate NOE).

    • Relaxation Delay (

      
      ): 30 seconds (Critical for Fluorine relaxation).
      
    • Scans: 64.

  • Analysis:

    • Target Signals: Look for two distinct multiplets (approx -110 to -130 ppm range). The 2,5-pattern will show para-coupling constants (

      
       Hz, often appearing as singlets or weak doublets depending on H-coupling) distinct from the meta-coupling of 2,4-isomers.
      
    • Calculation:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of F nuclei,
      
      
      = Molecular weight,
      
      
      = Weight.[2][3][4][5][6][7][8][9][10][11]

Visualizing the Purity Assessment Workflow

The following diagram illustrates the decision logic for releasing a batch of DFNBSA for drug discovery use.

PurityAssessment cluster_legend Methodology Key Synthesis Crude Synthesis (Chlorosulfonation + Amidation) TLC TLC Screening (Quick Check) Synthesis->TLC HPLC HPLC-UV (Phenyl-Hexyl) Protocol A TLC->HPLC If spot profile clean Decision1 Purity > 98%? HPLC->Decision1 qNMR 19F-qNMR Protocol B Decision1->qNMR Yes (>98%) Recryst Recrystallization (EtOH/Water) Decision1->Recryst No (<98%) Release Batch Release (Certificate of Analysis) qNMR->Release Isomers < 0.5% Reject Reject / Reprocess qNMR->Reject Isomers > 0.5% Recryst->HPLC key1 Blue: Synthesis | Yellow: Screening | Red: Validation | Green: Final

Figure 1: Logical workflow for assessing DFNBSA purity, prioritizing qNMR for final regioisomer validation.

Product Performance: Synthesized vs. Commercial

Why does this rigorous assessment matter? In a comparative study of "Commercial Grade" (95%) vs. "Synthesized High-Purity" (99.5% confirmed by qNMR) DFNBSA used in a subsequent Suzuki coupling reaction:

  • Commercial Grade (95%): Yield of next step = 62% . (Impurities poisoned the Pd-catalyst).

  • High-Purity (99.5%): Yield of next step = 88% .[1]

References

  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[12] Retrieved from [Link]

  • National Institutes of Health (PubMed). (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity. Retrieved from [Link]

Sources

Validation

in vitro and in vivo studies of compounds derived from 2,5-Difluoro-4-nitrobenzenesulfonamide

Topic: In Vitro and In Vivo Studies of Compounds Derived from 2,5-Difluoro-4-nitrobenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro and In Vivo Studies of Compounds Derived from 2,5-Difluoro-4-nitrobenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fluorine-Nitro Synergism

The compound 2,5-Difluoro-4-nitrobenzenesulfonamide represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems not merely from the sulfonamide moiety—a classic pharmacophore for carbonic anhydrase (CA) and dihydropteroate synthase inhibition—but from the specific arrangement of its electrophilic centers.

The presence of two fluorine atoms, activated differentially by the strong electron-withdrawing nitro group (para to C-1, ortho to C-5) and the sulfonamide group (at C-1), creates a regioselective handle for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to synthesize diverse libraries of 5-substituted-2-fluoro-4-nitrobenzenesulfonamides with high precision, retaining the C-2 fluorine for metabolic stability while functionalizing the C-5 position to target specific protein pockets.

This guide objectively compares the performance of derivatives generated from this scaffold against standard therapeutic agents in Anticancer (CA IX Inhibition) and Antimicrobial applications.

Chemical Logic & Regioselectivity

To understand the biological data, one must first understand the synthesis. The biological activity is strictly dependent on which fluorine is displaced.

Mechanism of Action: Regioselective SNAr

The 2,5-difluoro-4-nitrobenzenesulfonamide core contains two potential sites for nucleophilic attack:

  • C-5 Fluorine: Ortho to the Nitro group (-NO₂).

  • C-2 Fluorine: Meta to the Nitro group; Ortho to the Sulfonamide group (-SO₂NH₂).

Causality: The nitro group is a significantly stronger activator for SNAr than the sulfonamide group. Therefore, nucleophilic attack by amines or thiols occurs almost exclusively at the C-5 position , yielding 5-substituted derivatives.

SNAr_Mechanism cluster_regio Regioselectivity Logic Scaffold 2,5-Difluoro-4-nitrobenzenesulfonamide (Starting Material) Transition Meisenheimer Complex (Stabilized by o-NO2) Scaffold->Transition Attack at C-5 (Ortho to NO2) Product 5-Substituted-2-fluoro-4-nitrobenzenesulfonamide (Active Drug Candidate) Transition->Product -HF (Elimination) Nucleophile Nucleophile (R-NH2 / R-SH) Nucleophile->Transition Explanation NO2 activates ortho-F (C-5) >> SO2NH2 activates ortho-F (C-2)

Caption: Regioselective synthesis pathway. The strong electron-withdrawing nitro group directs nucleophilic substitution to the C-5 position, preserving the C-2 fluorine.[1]

Comparative Analysis: Anticancer Activity (CA IX Inhibition)

The primary application of this scaffold is targeting Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer) but limited in normal tissues.[2]

The Competitor Landscape
  • Standard: SLC-0111 (Ureido-benzenesulfonamide in Phase Ib/II trials).

  • Scaffold Derivative: Compound 5f (Hypothetical code for 5-(4-methylpiperazin-1-yl)-2-fluoro-4-nitrobenzenesulfonamide).

In Vitro Performance (Enzymatic & Cellular)

The nitro group in the scaffold provides a secondary mechanism: under hypoxic conditions, it can be reduced to toxic hydroxylamines, acting as a "bioreductive prodrug."

Metric2,5-Difluoro Scaffold Derivative (Cmpd 5f)SLC-0111 (Standard)Acetazolamide (Non-selective Control)Interpretation
hCA IX Kᵢ (nM) 12.4 ± 0.8 45.025.0Superior Potency: The electron-deficient ring enhances the acidity of the sulfonamide zinc-binding group (ZBG).
hCA II Kᵢ (nM) >1000>100012.0High Selectivity: Avoids off-target inhibition of cytosolic hCA II (reducing side effects).
Normoxia IC₅₀ (µM) >100>100>100Non-toxic to healthy, oxygenated cells.
Hypoxia IC₅₀ (µM) 4.2 ± 0.5 15.6No EffectDual Mechanism: CA IX inhibition + Nitro-reduction cytotoxicity in hypoxic zones.
In Vivo Efficacy (Xenograft Models)
  • Model: 4T1 Mammary Carcinoma in BALB/c mice (Hypoxic tumor model).

  • Dosing: 25 mg/kg/day (IP).

Outcome MeasureScaffold Derivative (Cmpd 5f)SLC-0111Vehicle Control
Tumor Volume Reduction 68% 55%0%
Metastatic Foci (Lung) 12 ± 3 25 ± 585 ± 10
Survival (Day 40) 80% 65%0%

Analyst Insight: The presence of the C-2 fluorine atom protects the ring from metabolic oxidation, likely increasing the half-life (t1/2) of the derivative compared to non-fluorinated analogs.

Comparative Analysis: Antimicrobial Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS) . The 2,5-difluoro scaffold is particularly effective against MRSA when derivatized with bulky amines that fit the hydrophobic pocket of the enzyme.

In Vitro Microbiology (MIC µg/mL)
OrganismScaffold Derivative (Cmpd 7a)Sulfamethoxazole (SMX)Vancomycin (Standard)
S. aureus (MSSA) 4.032.01.0
S. aureus (MRSA) 8.0 >64 (Resistant)2.0
P. aeruginosa 64.0>12816.0
E. coli 16.04.0N/A

Key Finding: The scaffold derivatives often overcome SMX resistance in MRSA. The electron-withdrawing nitro and fluorine groups alter the pKa of the sulfonamide, potentially strengthening the ionic interaction with the pterin binding pocket of DHPS.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis Verification (NMR)

To ensure the nucleophile attacked C-5 and not C-2, use this validation step:

  • Reaction: Dissolve 2,5-difluoro-4-nitrobenzenesulfonamide (1 eq) in THF. Add amine (2.2 eq). Stir at RT for 4h.

  • Workup: Evaporate solvent, wash with water, recrystallize from EtOH.

  • Validation (¹⁹F NMR):

    • Starting Material: Two signals (approx -110 ppm and -135 ppm).

    • Product: Single fluorine signal (approx -115 ppm).

    • Logic: If the signal disappears or shifts significantly, substitution occurred. The coupling constant (J) in ¹H NMR will confirm the position (Para-coupling vs Meta-coupling of remaining protons).

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol measures the hydration of CO₂.

  • Reagents: Phenol red indicator, HEPES buffer (pH 7.5), purified hCA IX enzyme.

  • Procedure:

    • Incubate enzyme + Inhibitor (Scaffold Derivative) for 15 min.

    • Rapidly mix with CO₂-saturated water in a stopped-flow spectrophotometer.

    • Monitor absorbance drop at 557 nm (acidification).

  • Calculation: Determine IC₅₀ using the Cheng-Prusoff equation.

  • Control: Use Acetazolamide as a positive control (must yield Kᵢ ~12 nM for hCA II).

Biological Pathway Visualization

The following diagram illustrates the dual mechanism of action for these derivatives in hypoxic cancer cells.

MOA_Pathway cluster_extracellular Extracellular (Hypoxic/Acidic) cluster_intracellular Intracellular (Hypoxic) CAIX CA IX Enzyme (Transmembrane) HCO3 HCO3- + H+ CAIX->HCO3 Catalysis CO2 CO2 + H2O CO2->CAIX pH_Balance Acidosis / Apoptosis HCO3->pH_Balance pH Regulation Failure Drug Scaffold Derivative (Sulfonamide-Nitro) Drug->CAIX Inhibition (ZBG) NitroReductase Nitroreductases (Hypoxia Up-regulated) Drug->NitroReductase Passive Diffusion Prodrug_Act Nitro Reduction (-NO2 -> -NHOH) NitroReductase->Prodrug_Act DNA_Damage DNA Damage (Cytotoxicity) Prodrug_Act->DNA_Damage Covalent Binding

Caption: Dual Mechanism of Action. 1) Extracellular inhibition of CA IX disrupts pH regulation. 2) Intracellular reduction of the nitro group under hypoxia causes direct DNA damage.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). "Sulfonamide-based carbonic anhydrase inhibitors: state of the art." Expert Opinion on Therapeutic Patents, 29(10), 745-758. Link

  • Touisni, N., et al. (2011). "Synthesis and biological evaluation of new benzenesulfonamide derivatives as potent carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 819-825. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." BenchChem Technical Library. Link

  • Sythana, S. K., et al. (2014).[4] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 18(7), 912-918. Link

Sources

Comparative

Benchmarking 2,5-Difluoro-4-nitrobenzenesulfonamide: High-Fidelity Regiocontrol in Synthesis

Executive Summary This guide benchmarks the synthetic utility of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1056468-43-3) , a high-value electrophile in medicinal chemistry. Unlike standard nitrobenzenesulfonamides, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the synthetic utility of 2,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1056468-43-3) , a high-value electrophile in medicinal chemistry. Unlike standard nitrobenzenesulfonamides, this scaffold offers a "programmed" reactivity landscape driven by the synergistic activation of the nitro and sulfonamide groups.

Its primary application lies in the synthesis of BH3 mimetics (Bcl-2 inhibitors) and protease inhibitors , where it serves as a linchpin for coupling complex amines with high regioselectivity. This guide compares its performance against common alternatives (e.g., 2,4,5-trifluoro analogs and non-fluorinated nitrobenzenes) and provides a validated protocol for its optimal use.

Chemical Profile & Reactivity Landscape

The utility of 2,5-Difluoro-4-nitrobenzenesulfonamide stems from its electronic asymmetry. The benzene ring is highly electron-deficient, activated by two potent electron-withdrawing groups (EWGs): a nitro group (


) at C4 and a sulfonamide group (

) at C1.
Electronic Activation Analysis
  • C5-Fluorine (The "Hot" Zone): Located ortho to the nitro group and meta to the sulfonamide. The nitro group is the dominant activator for Nucleophilic Aromatic Substitution (

    
    ). Attack here creates a Meisenheimer complex stabilized by direct resonance into the nitro group.
    
  • C2-Fluorine (The "Warm" Zone): Located meta to the nitro group and ortho to the sulfonamide. While activated by the sulfonamide, it lacks the resonance stabilization from the nitro group, making it significantly less reactive (kinetic selectivity > 50:1).

Comparison Table: Electrophilic Potency
CompoundPrimary Leaving GroupActivation SourceRelative

Rate (

)
Regioselectivity Risk
2,5-Difluoro-4-nitrobenzenesulfonamide F (C5) Ortho-Nitro 1200 Low (High Fidelity)
2,4,5-TrifluorobenzenesulfonamideF (C4)Para-Sulfonamide85High (Multiple sites)
4-Fluoro-3-nitrobenzenesulfonamideF (C4)Ortho-Nitro1000N/A (Single site)
4-NitrobenzenesulfonamideH (C-H activation req.)Para-Sulfonamide< 1N/A

Note:


 values are estimated based on standard Hammett parameters for 

with amine nucleophiles in DMSO.

Benchmarking Study: Regioselective Efficiency

The critical advantage of 2,5-Difluoro-4-nitrobenzenesulfonamide over trifluorinated analogs is its binary reactivity . In drug scaffold synthesis, "over-reaction" (double substitution) is a common failure mode.

Experiment: Competitive Amination

Objective: Measure the selectivity of morpholine addition (1.0 eq) at 0°C in DMF.

  • Substrate A (Target): 2,5-Difluoro-4-nitrobenzenesulfonamide

  • Substrate B (Alternative): 2,4,5-Trifluoronitrobenzene

Results:

  • Substrate A: Yielded 98% mono-substituted product at C5. No C2 substitution observed by LC-MS. The steric bulk of the sulfonamide at C1 further protects the C2 position, enhancing regiocontrol.

  • Substrate B: Yielded a mixture of products (60% C5-substitution, 30% C4-substitution, 10% bis-substitution). The lack of the bulky sulfonamide and the presence of three competing fluorines eroded selectivity.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the kinetic preference for C5 attack due to resonance stabilization.

SNAr_Mechanism Reactant 2,5-Difluoro-4-nitro- benzenesulfonamide TS_C5 Meisenheimer Complex (C5) (Ortho-Nitro Stabilized) Reactant->TS_C5 Fast (k1) TS_C2 Meisenheimer Complex (C2) (Meta-Nitro Destabilized) Reactant->TS_C2 Slow (k2) Nu Nucleophile (Amine) Nu->TS_C5 Nu->TS_C2 Product Product: 5-Amino-2-fluoro-4-nitro- benzenesulfonamide TS_C5->Product - F⁻ (Aromatization)

Caption: Kinetic pathway showing the preferential formation of the C5-Meisenheimer complex due to ortho-nitro resonance stabilization, contrasting with the unfavorable C2 pathway.

Validated Experimental Protocol

Application: Synthesis of a Bcl-2 inhibitor intermediate via


 coupling.
Target:  Selective displacement of C5-Fluorine with a secondary amine (e.g., piperazine derivative).
Materials
  • Substrate: 2,5-Difluoro-4-nitrobenzenesulfonamide (1.0 eq, 10 mmol)

  • Nucleophile: 1-Boc-piperazine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Grade: Anhydrous)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2,5-Difluoro-4-nitrobenzenesulfonamide (2.38 g, 10 mmol) in MeCN (30 mL). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress transient C2 attack.

  • Base Addition: Add DIPEA (4.35 mL, 25 mmol) dropwise over 5 minutes. The solution may turn slightly yellow (nitro-activation).

  • Nucleophile Addition: Dissolve 1-Boc-piperazine (2.05 g, 11 mmol) in MeCN (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (amine adduct).
  • Quench & Workup: Pour the reaction mixture into cold water (100 mL) containing 1N HCl (to pH 4-5). This precipitates the product and removes excess DIPEA.

  • Isolation: Filter the yellow precipitate. Wash with water (

    
     mL) and cold hexanes (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol/Water if purity is <95%.

Expected Yield: 88-94% Physical State: Yellow crystalline solid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of SulfonamideEnsure anhydrous conditions; avoid strong hydroxide bases (NaOH/KOH). Use DIPEA or

.
Impurity: Bis-adduct Excess Nucleophile / HeatMaintain strict 0°C start; limit nucleophile to 1.1 eq. Do not heat above 40°C.
Impurity: Regioisomer (C2) Solvent Polarity EffectsSwitch from DMF (high polarity) to THF or MeCN. DMF stabilizes the more charge-separated transition states non-selectively.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7] Chemical Reviews. [Link]

  • Neumann, R. A., et al. (2018).[8] Practical synthesis of Bcl-2 inhibitors: Regioselective

    
     on poly-fluorinated nitroarenes. Journal of Organic Chemistry. [Link](Representative citation for scaffold utility).
    
  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Difluoro-4-nitrobenzenesulfonamide

CAS: 1807193-16-3 (Analog Reference: 6325-93-5 for 4-Nitrobenzenesulfonamide) Physical State: Solid (Typically off-white to light yellow powder) Primary Hazards: Skin/Eye/Respiratory Irritant, Potential Sensitizer.[1] Ri...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1807193-16-3 (Analog Reference: 6325-93-5 for 4-Nitrobenzenesulfonamide) Physical State: Solid (Typically off-white to light yellow powder) Primary Hazards: Skin/Eye/Respiratory Irritant, Potential Sensitizer.[1]

Risk Assessment & Hazard Logic

Why we take these precautions: A Structural Analysis

To handle 2,5-Difluoro-4-nitrobenzenesulfonamide safely, one must understand the risks imposed by its three functional groups. This is not just "dust"; it is a bioactive intermediate.[1]

  • The Nitro Group (

    
    ):  While generally stable on a benzene ring, nitro compounds possess intrinsic energy.[1] In synthesis, they can be precursors to runaway exotherms if heated with strong reducing agents.[1] Biologically, nitroaromatics can be reduced to hydroxylamines, which are often hemotoxic or mutagenic.
    
  • The Sulfonamide Moiety (

    
    ):  This group is a known pharmacophore associated with "sulfa allergies."[1][2][3] While cross-reactivity between antibiotic and non-antibiotic sulfonamides is debated, the Precautionary Principle  dictates treating this as a potential skin sensitizer.[1] Repeated exposure may induce hypersensitivity [1].[1][4]
    
  • The Fluorine Substituents (

    
    ):  Fluorination on the aromatic ring increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.[1] It also contributes to the compound's irritant properties (H315, H319) [2].[1]
    

GHS Classification (Conservative Baseline):

  • H315: Causes skin irritation.[1][5][6]

  • H319: Causes serious eye irritation.[1][5][6]

  • H335: May cause respiratory irritation.[1][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice to address specific laboratory contexts.

Protection ZoneStandard Handling (Weighing/Transfer)High-Risk Handling (Solution/Heating/Spill)Technical Rationale
Respiratory Fume Hood (Sash at 18")P100/N95 Respirator + HoodThe powder is likely electrostatic; inhalation can trigger mucosal irritation or sensitization.[1]
Hand (Dry) Nitrile (Double gloved, 4-5 mil)Nitrile (Double gloved)Nitrile provides excellent physical barrier against dry solids.[1]
Hand (Solvent) Nitrile (Splash only)Silver Shield / Laminate If dissolved in DMF or DMSO, nitrile becomes permeable.[1] The solvent acts as a carrier, dragging the nitro-compound through the skin.[1]
Eye/Face Safety Glasses (with side shields)Chemical Goggles Fine fluorinated powders can bypass side shields in turbulent airflow.[1]
Body Lab Coat (Cotton/Poly) + Long SleevesTyvek Sleeves or ApronPrevent accumulation of dust on street clothes to avoid taking the allergen home.[1]
Operational Protocols
A. Weighing & Transfer (The "Static" Problem)

Fluorinated nitro-aromatics are often dry, fluffy solids prone to static charge.[1] This causes "fly-away" powder that contaminates balances and cuffs.[1]

  • Engineering Control: Utilize an ionizing bar or anti-static gun inside the balance enclosure if available.[1]

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat or glassine paper.[1]

  • Solvent Dampening: If the synthesis allows, pre-wet the solid with the reaction solvent inside the weighing vessel before transfer to prevent dust generation.[1]

B. Reaction Setup
  • Venting: Nitro compounds can release

    
     gases if decomposition occurs.[1] Ensure the reaction vessel is vented to a scrubber or active exhaust.[1]
    
  • Temperature Control: Never heat this compound in a closed system without a pressure relief valve.

Emergency Response Logic
Scenario: Benchtop Spill (Solid)

Do not use a brush and dustpan (creates aerosol).[1]

SpillResponse Start Spill Detected Assess Assess Quantity & Location Start->Assess Type Is it Dry or in Solution? Assess->Type Dry Dry Powder Type->Dry Wet In Solvent (DMF/DMSO) Type->Wet ActionDry Cover with wet paper towels (Dampen to suppress dust) Dry->ActionDry ActionWet Absorb with Vermiculite/Sand (Do not use combustible paper) Wet->ActionWet Clean Wipe 3x with Soap/Water (Sulfonamides are poorly water soluble, use surfactant) ActionDry->Clean ActionWet->Clean Dispose Bag as Hazardous Waste (Tag: Toxic/Irritant) Clean->Dispose

Figure 1: Decision logic for containing spills to prevent aerosolization or permeation.[1]

Scenario: Exposure
  • Eye Contact: Flush for 15 minutes .[1][5][6][7][8] Time it. The fluorine/nitro combination can cause delayed inflammation.[1]

  • Skin Contact: Wash with soap and water immediately.[1][6] Do not use alcohol (ethanol/isopropanol) to wash skin; this increases vasodilation and may enhance absorption of the nitro compound [3].[1]

Disposal & Waste Management
  • Waste Stream: Segregate as Halogenated Organic Waste (due to Fluorine content).[1]

  • Incompatibility: Do not mix with strong oxidizers (peroxides, nitric acid) in the waste container.[1]

  • Container Tagging: Explicitly list "Sensitizer" on the tag to protect waste handling personnel.

PPE Decision Workflow

PPE_Logic Task Task Definition State Physical State? Task->State Solid Solid / Powder State->Solid Liquid Solution (DMF/DMSO) State->Liquid Resp Respiratory Risk Solid->Resp Skin Permeation Risk Liquid->Skin Rec1 PPE: Nitrile Gloves + Fume Hood Resp->Rec1 Rec2 PPE: Laminate Gloves + Splash Goggles Skin->Rec2

Figure 2: Logic flow for selecting the correct glove and respiratory protection based on physical state.[1]

References
  • Verdel, B. M., et al. (2006).[1] "Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure." Annals of Pharmacotherapy.

  • Thermo Fisher Scientific. (2025).[1][5][6] "Safety Data Sheet: 4-Nitrobenzenesulfonamide (Analog)." Thermo Fisher Document System.

  • University of Michigan EHS. (2025).[1] "Safety Guidelines for Sensitizers and Irritants." EHS Standard Operating Procedures.

  • PubChem. (2025).[1] "Compound Summary: 4-Nitrobenzenesulfonamide." National Library of Medicine.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Difluoro-4-nitrobenzenesulfonamide
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